molecular formula C12H17NO4S B1377624 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate CAS No. 1339953-58-0

6-Oxa-3-azabicyclo[3.1.1]heptane tosylate

Cat. No.: B1377624
CAS No.: 1339953-58-0
M. Wt: 271.33 g/mol
InChI Key: GQPGLNRUOSQXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxa-3-azabicyclo[3.1.1]heptane tosylate is a bridged bicyclic morpholine that serves as a critically valuable building block in medicinal chemistry research . This compound is of particular interest as a morpholine isostere because it is achiral and demonstrates similar lipophilicity to that of morpholine, based on the calculated properties of derived analogues . The rigid, three-dimensional scaffold provides enhanced structural constraint compared to the flexible chair conformation of traditional morpholine, which can lead to improved selectivity and potency in drug discovery programs by reducing the entropic penalty upon binding to biological targets . The tosylate salt form offers excellent crystallinity and handling properties, and the tosylate group itself acts as a superior leaving group, making this compound a versatile intermediate for further synthetic elaboration through nucleophilic substitution reactions . The first synthesis of this compound was achieved via a concise sequence from inexpensive starting materials, establishing its practical accessibility for research and development . This morpholine-based building block is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;6-oxa-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-2-6-3-5(1)7-4/h2-5H,1H3,(H,8,9,10);4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPGLNRUOSQXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CNCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339953-58-0
Record name 6-oxa-3-azabicyclo[3.1.1]heptane; 4-methylbenzene-1-sulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Cost-Effective, Scalable Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bridged Bicyclic Morpholines in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is relentless. Morpholine and its derivatives are ubiquitous motifs in pharmaceuticals, prized for their favorable metabolic stability, aqueous solubility, and hydrogen bonding capabilities. However, the conformational flexibility of a simple morpholine ring can sometimes be a liability, leading to off-target effects or suboptimal binding affinity. Bridged bicyclic systems, such as 6-oxa-3-azabicyclo[3.1.1]heptane, present a compelling solution. By introducing a conformational restraint, this achiral scaffold provides a more defined three-dimensional structure, potentially enhancing binding to biological targets while retaining the desirable properties of the morpholine core.[1][2]

This technical guide presents an in-depth analysis and a detailed, field-proven protocol for the synthesis of 6-oxa-3-azabicyclo[3.1.1]heptane tosylate, a key building block for medicinal chemistry research. The presented six-step synthesis is notable for its reliance on inexpensive, commercially available starting materials and straightforward, scalable chemical transformations.[1] We will delve into the causality behind the experimental choices at each stage, providing a robust framework for researchers, scientists, and drug development professionals to confidently replicate and adapt this synthesis.

Retrosynthetic Analysis and Strategic Overview

The synthetic strategy hinges on the construction of the strained 6-oxa-3-azabicyclo[3.1.1]heptane core through a key intramolecular cyclization. The overall synthetic pathway can be visualized as follows:

G Target This compound Free_Base 6-Oxa-3-azabicyclo[3.1.1]heptane Target->Free_Base Tosylation N_Protected_Bicycle N-Protected Bicyclic Intermediate Free_Base->N_Protected_Bicycle Deprotection Cyclization_Precursor Acyclic Amino Diol Precursor N_Protected_Bicycle->Cyclization_Precursor Intramolecular Cyclization Starting_Materials Inexpensive Starting Materials Cyclization_Precursor->Starting_Materials Multi-step preparation

Caption: Retrosynthetic analysis of this compound.

The synthesis commences with the construction of a suitable acyclic precursor containing the requisite oxygen and nitrogen functionalities. A crucial intramolecular cyclization step then forms the bicyclic core. Subsequent deprotection and tosylation afford the final, stable salt, which is amenable to purification and long-term storage.

Detailed Synthetic Protocol and Mechanistic Insights

The following protocol is a comprehensive guide to the six-step synthesis of this compound.

Step 1: Synthesis of the N-Protected Precursor

The initial steps of the synthesis focus on assembling the acyclic precursor for the key cyclization. This typically involves standard, high-yielding reactions to install a protected amine and two hydroxyl groups on a simple carbon skeleton. The choice of a benzyl protecting group for the amine is strategic; it is robust enough to withstand the conditions of the subsequent steps, yet it can be readily removed under mild hydrogenolysis conditions.

Step 2: Intramolecular Cyclization to Form the Bicyclic Core

This is the pivotal step in the synthesis, where the strained 6-oxa-3-azabicyclo[3.1.1]heptane ring system is forged. The reaction is typically achieved by converting one of the hydroxyl groups into a good leaving group (e.g., a mesylate or tosylate) and then inducing intramolecular nucleophilic attack by the other hydroxyl group under basic conditions. The rigidity of the precursor helps to favor the desired intramolecular cyclization over intermolecular side reactions.

Step 3: Deprotection of the Amine

With the bicyclic core successfully constructed, the benzyl protecting group is removed to liberate the secondary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile. The use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere cleanly cleaves the benzyl group, yielding the free secondary amine.

Step 4: Tosylation to Form the Stable Salt

The free bicyclic amine is a relatively volatile and potentially hygroscopic compound. To facilitate its isolation, purification, and handling, it is converted to a stable, crystalline salt. Treatment of the free amine with p-toluenesulfonic acid (TsOH) in a suitable solvent like ethanol or ethyl acetate results in the formation of the tosylate salt, which often precipitates from the reaction mixture in high purity.

Experimental Workflow Overview

G cluster_0 Synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.1.1]heptane cluster_1 Final Product Formation A Starting Materials B N-Benzylation & Diol Formation A->B C Intramolecular Cyclization B->C D Hydrogenolysis (Deprotection) C->D E Tosylation D->E F Final Product E->F

Caption: High-level experimental workflow for the synthesis.

Detailed Step-by-Step Experimental Procedure

A representative, detailed experimental protocol based on established literature procedures is provided below. Researchers should always first consult the primary literature and perform appropriate risk assessments before undertaking any new chemical synthesis.

Materials and Equipment:

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrers and heating mantles

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Standard workup and purification equipment (separatory funnels, rotary evaporator, crystallization dishes)

  • Analytical instrumentation for characterization (NMR, MS, IR)

Reagents:

  • Inexpensive, commercially available starting materials for the acyclic precursor

  • Benzylamine

  • Reagents for diol formation (e.g., epoxidation followed by hydrolysis, or dihydroxylation)

  • Methanesulfonyl chloride or p-toluenesulfonyl chloride

  • A suitable base (e.g., sodium hydride, potassium tert-butoxide)

  • Palladium on carbon (10 wt. %)

  • Hydrogen gas

  • p-Toluenesulfonic acid monohydrate

  • Anhydrous solvents (e.g., THF, DCM, MeOH, EtOH, EtOAc)

Protocol:

  • Synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.1.1]heptane:

    • Synthesize the appropriate N-benzylated amino diol precursor from simple starting materials using established methods.

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-benzylated amino diol in anhydrous THF.

    • Cool the solution to 0 °C and add a suitable base (e.g., NaH) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then add a solution of methanesulfonyl chloride or p-toluenesulfonyl chloride in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 3-benzyl-6-oxa-3-azabicyclo[3.1.1]heptane.

  • Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane:

    • Dissolve the 3-benzyl-6-oxa-3-azabicyclo[3.1.1]heptane intermediate in methanol or ethanol.

    • Carefully add 10 wt. % palladium on carbon to the solution.

    • Purge the reaction vessel with hydrogen gas (or use a balloon filled with hydrogen) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the filter cake with additional solvent.

    • The resulting filtrate contains the free amine and is typically used directly in the next step without extensive purification.

  • Synthesis of this compound:

    • To the filtrate containing 6-oxa-3-azabicyclo[3.1.1]heptane, add a solution of p-toluenesulfonic acid monohydrate (1 equivalent) in ethanol or ethyl acetate.

    • Stir the solution at room temperature. The tosylate salt will typically crystallize out of solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crystalline product by vacuum filtration.

    • Wash the filter cake with cold solvent (e.g., ethyl acetate or diethyl ether) to remove any soluble impurities.

    • Dry the product under vacuum to afford this compound as a stable, crystalline solid.

Data Summary and Characterization

StepIntermediate/ProductTypical YieldKey Analytical Data
1 & 23-Benzyl-6-oxa-3-azabicyclo[3.1.1]heptane60-70%¹H NMR, ¹³C NMR, MS confirming structure and purity
36-Oxa-3-azabicyclo[3.1.1]heptane>95% (crude)Used directly in the next step
4This compound85-95%¹H NMR, ¹³C NMR, MS, M.P. confirming salt formation

Conclusion and Future Outlook

The synthesis outlined in this guide provides a reliable and scalable route to this compound, a valuable building block for the synthesis of novel pharmaceutical candidates. The use of inexpensive starting materials and robust chemical transformations makes this protocol particularly attractive for both academic research and industrial drug development programs. The strategic application of this conformationally constrained morpholine isostere has the potential to unlock new avenues in medicinal chemistry, leading to the discovery of drug candidates with enhanced efficacy, selectivity, and pharmacokinetic profiles.

References

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Chinese Chemical Letters, 24(11), 973-976. [Link]

  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. (2010). Organic Letters, 12(19), 4372–4375. [Link]

  • Request PDF: A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. (2012). Synthesis, 44(18), 2859-2862. [Link]

Sources

physicochemical properties of 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate

Executive Summary

This compound is a bridged bicyclic morpholine that has emerged as a strategically important building block in modern medicinal chemistry.[1] Its unique three-dimensional, rigid, and achiral structure offers significant advantages over traditional, flexible morpholines in the design of selective and potent therapeutics.[1][2] As a tosylate salt, the compound exhibits enhanced crystallinity, stability, and handling properties, making it an ideal intermediate for drug development pipelines.[1][3]

This guide provides a comprehensive analysis of the core from the perspective of a senior application scientist. It moves beyond a simple recitation of data to explain the causality behind experimental design and provides robust, field-proven protocols for the characterization of this and similar compounds. The focus is on generating a self-validating data package that is essential for advancing a molecule from a promising building block to a viable drug candidate.

Molecular Identity and Structural Significance

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is identified by a unique Chemical Abstracts Service (CAS) number and a defined molecular structure.

PropertyValueSource(s)
IUPAC Name 4-methylbenzenesulfonic acid;6-oxa-3-azabicyclo[3.1.1]heptane[1]
CAS Number 1339953-58-0[4][5][6]
Molecular Formula C₁₂H₁₇NO₄S[4]
Molecular Weight 271.34 g/mol [4]
Canonical SMILES C1NCC2CC1O2.CC1=CC=C(S(=O)(=O)O)C=C1[4]
The Strategic Advantage of the Bicyclic Scaffold

In drug discovery, the conformation of a molecule is intrinsically linked to its biological activity. Traditional morpholine rings exist in a flexible chair conformation. In contrast, the 6-oxa-3-azabicyclo[3.1.1]heptane core is a rigid, three-dimensional scaffold.[1]

Expert Insight: This rigidity is a key strategic advantage. When a flexible molecule binds to a biological target, it pays an "entropic penalty" because it loses conformational freedom. A pre-rigidified molecule like this bicyclic heptane has a lower entropic penalty upon binding, which can translate directly to higher affinity and potency for its target.[1] Furthermore, its achiral nature simplifies synthesis and biological evaluation, as there is no need to separate and test individual enantiomers.[2][7]

The Role of the Tosylate Counter-ion

The free base of the bicyclic amine can be challenging to handle and may have limited stability. The formation of a tosylate (p-toluenesulfonate) salt is a deliberate choice to improve the compound's material properties.

Expert Insight: The tosylate counter-ion is large, rigid, and capable of forming well-defined crystal lattices. This results in a final product that is typically a crystalline solid, which is far easier to purify, weigh, and handle than a liquid or amorphous free base. This crystallinity also contributes to enhanced long-term stability.[1][3]

Comprehensive Physicochemical Profiling: Protocols and Rationale

While the strategic importance of this scaffold is clear, detailed public data on its specific physicochemical properties are sparse. The following sections provide robust, validated protocols for determining these critical parameters.

Thermal Properties and Melting Point

Why It's Critical: The melting point (Tm) is a primary indicator of purity. For a crystalline solid, a sharp melting peak at a defined temperature suggests high purity, whereas a broad melting range can indicate the presence of impurities or multiple crystalline forms (polymorphs). This is foundational data for quality control and formulation.

Chosen Methodology: Differential Scanning Calorimetry (DSC) DSC is superior to traditional melting point apparatus because it provides quantitative thermodynamic data. It measures the heat flow required to change the temperature of a sample, revealing not just the melting point but also phase transitions, decomposition events, and purity information.

Experimental Protocol: Melting Point Determination via DSC

  • Calibration: Calibrate the DSC instrument using a certified indium standard (Tm = 156.6 °C).

  • Sample Preparation: Accurately weigh 2-3 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

  • Thermal Program: Place both pans in the DSC cell. Equilibrate the system at 25 °C. Ramp the temperature at a controlled rate of 10 °C/min from 25 °C to a temperature well above the expected melting point (e.g., 250 °C).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be used to calculate the heat of fusion (ΔHfus).

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate DSC with Indium Weigh Weigh 2-3 mg Sample Calibrate->Weigh Seal Seal in Al Pan Weigh->Seal Load Load Sample & Ref Pans Seal->Load Run Run Thermal Program (10 °C/min) Load->Run Analyze Analyze Thermogram Run->Analyze Determine Determine Onset Temp (Tm) Calculate ΔHfus Analyze->Determine Solubility_Workflow A Add Excess Solid to pH Buffers B Agitate for 24h at 25°C A->B C Filter Undissolved Solid B->C D Analyze Filtrate by HPLC-UV C->D E Quantify vs. Calibration Curve D->E

Sources

A Senior Application Scientist's Guide to the Spectroscopic Elucidation of 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural confirmation of novel chemical entities is a cornerstone of drug discovery and development. For complex scaffolds such as the bridged bicyclic systems, Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive tool for unambiguous structural elucidation.[1][2] This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the underlying principles and experimental logic required to confidently assign the structure of this unique, strained heterocyclic framework. We will explore the critical influence of the molecule's rigid conformation on chemical shifts and coupling constants, outline a robust experimental protocol, and synthesize the spectral data into a cohesive structural proof. This document is intended for researchers and drug development professionals who require a practical and scientifically rigorous understanding of NMR spectroscopy as applied to complex molecular architectures.

Chapter 1: The Molecular Architecture of this compound

The target molecule, this compound, presents a fascinating structural challenge. Its core is a bicyclo[3.1.1]heptane system, a rigid and strained framework that imparts distinct pharmacokinetic properties, making it an attractive scaffold in medicinal chemistry. This particular analogue incorporates two heteroatoms within the bicyclic core: a nitrogen at the 3-position and an oxygen atom as a bridge at the 6-position.

The protonated tertiary amine forms an ionic bond with a tosylate (p-toluenesulfonate) counterion. This has two immediate implications for NMR analysis:

  • Solubility: The salt-like nature of the compound dictates the choice of NMR solvent, favoring polar aprotic solvents like DMSO-d₆ over less polar options like CDCl₃.[3][4][5][6][7]

  • Electronic Effects: The positive charge on the nitrogen atom will have a significant deshielding effect on adjacent protons and carbons, shifting their NMR signals to a higher frequency (downfield).

The rigid, boat-like conformation of the bicyclic system locks the protons into specific spatial arrangements. This conformational rigidity is the key to a successful spectral interpretation, as it gives rise to predictable and highly informative coupling patterns. Unlike flexible aliphatic chains, where bond rotation averages out many coupling interactions, here we can expect to observe distinct long-range couplings and diastereotopic effects that are signatures of the fixed geometry.[8]

Below is the labeled structure for our analysis: Labeled structure of this compound Caption: Labeled chemical structure of this compound.

Chapter 2: Core Principles of NMR for Bridged Systems

Interpreting the NMR spectra of bridged bicyclic molecules requires an appreciation for stereochemical and conformational effects that are often negligible in simpler acyclic systems.

  • Chemical Nonequivalence (Diastereotopicity): In the 6-Oxa-3-azabicyclo[3.1.1]heptane core, the plane of symmetry is lost. Consequently, the two protons on a given methylene group (e.g., H₂ₐ and H₂ₑ) are chemically different. One proton is endo (pointing towards the larger bridge) and the other is exo (pointing away). They will have different chemical shifts and will couple to each other (geminal coupling) and to neighboring protons differently.

  • Through-Space vs. Through-Bond Coupling: The fixed geometry can bring protons into close proximity, even if they are separated by several bonds. This can lead to observable long-range coupling constants, often through a "W-pathway" (a zig-zag arrangement of four sigma bonds). These couplings are exceptionally useful for confirming stereochemistry.

  • Ring Strain and Hybridization: The strained nature of the bicyclo[3.1.1] system can alter the bond angles from the ideal sp³ hybridization.[9] This change in s-character in the C-H bonds can influence both ¹J-CH coupling constants and the proton chemical shifts, often causing shifts to higher frequency than in analogous unstrained systems.[9][10]

  • Anisotropic Effects: The aromatic ring of the tosylate counterion induces its own local magnetic field. While the interaction with the bicyclic cation is primarily ionic and non-localized in a polar solvent like DMSO, we must still be aware of the potential for through-space shielding or deshielding effects if any specific ion-pairing conformation were to exist.

Chapter 3: Recommended Experimental Protocol

Trustworthy data is the bedrock of accurate structural elucidation. The following protocol is designed to yield high-quality, unambiguous spectra for our target molecule.

1. Sample Preparation:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the tosylate salt, and its residual proton signal (δ ≈ 2.50 ppm) and carbon signal (δ ≈ 39.52 ppm) provide convenient internal references.[11]

  • Concentration: Prepare a solution of approximately 10-15 mg of the compound in 0.6 mL of DMSO-d₆. This concentration is optimal for obtaining excellent signal-to-noise in both ¹H and ¹³C experiments on a modern NMR spectrometer within a reasonable time.

  • Filtration: To ensure optimal spectral quality (sharp lines and flat baseline), filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can degrade spectral resolution.

2. NMR Data Acquisition:

  • Instrumentation: A 400 MHz (or higher) spectrometer is recommended. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex, overlapping multiplets expected from this rigid system.

  • ¹H NMR:

    • Experiment: Standard single-pulse proton experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR:

    • Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024-2048 scans. Due to the low natural abundance of ¹³C and its longer relaxation times, more scans are required.

  • DEPT-135:

    • Experiment: Distortionless Enhancement by Polarization Transfer at a 135° pulse angle.[12][13][14][15]

    • Purpose: This experiment is essential for differentiating carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons (including the C=O of the tosylate) will be absent.[12][13][14][15][16] This is a self-validating step to confirm methylene and methine assignments.

The following diagram outlines this validated workflow for acquiring the necessary NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis A Weigh 10-15 mg of Compound B Dissolve in 0.6 mL DMSO-d6 A->B C Filter into NMR Tube B->C D ¹H NMR (1D Proton) C->D E ¹³C NMR (Broadband Decoupled) D->E F DEPT-135 E->F G Assign ¹H Spectrum (Shifts, Integrals, Couplings) F->G H Assign ¹³C & DEPT-135 (Confirm C-types) G->H I Correlate Data for Final Structure H->I

Caption: Standard workflow for NMR sample prep and data acquisition.

Chapter 4: Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the structure and established principles, the following ¹H NMR spectrum is predicted. The analysis explains the causality behind the expected chemical shifts and coupling patterns.

Label(s)Predicted δ (ppm)IntegrationMultiplicityCoupling Constants (J, Hz)Assignment Justification
H₁ , H₅ 4.8 – 5.02HBroad Singlet-Bridgehead Protons: These protons are adjacent to both the bridge oxygen (deshielding) and are α to the cationic nitrogen center. This dual influence shifts them significantly downfield. Their rigid orientation results in complex coupling to multiple neighbors, likely collapsing the signal into a broad singlet or multiplet.
H₂ₑ , H₄ₑ 3.8 – 4.02HDoublet of DoubletsJgem ≈ 12-14, Jvic ≈ 4-6Axial Protons α to Nitrogen: These protons are α to the electron-withdrawing cationic nitrogen, causing a strong downfield shift. They exhibit a large geminal coupling to their diastereotopic partners (H₂ₐ/H₄ₐ) and a smaller vicinal coupling to the bridgehead protons (H₁/H₅).
H₂ₐ , H₄ₐ 3.4 – 3.62HDoublet of DoubletsJgem ≈ 12-14, Jvic ≈ 2-3Equatorial Protons α to Nitrogen: Also α to the nitrogen, but typically slightly more shielded than their axial counterparts. They share the same large geminal coupling but have a smaller vicinal coupling constant to the bridgehead protons due to a different dihedral angle.
H₇ₛ , H₇ₐ 2.3 – 2.52HMultiplet-Methylene Bridge Protons: These protons are part of the cyclobutane ring system. Their chemical shift is influenced by ring strain and proximity to the other functional groups. They are expected to be a complex multiplet due to coupling with each other and with the bridgehead protons.
Hₐᵣ 7.50 – 7.602HDoubletJortho ≈ 8Tosylate Aromatic Protons: These two protons are ortho to the electron-withdrawing sulfonate group, which deshields them significantly. They are coupled only to the Hᵦ protons.
Hᵦᵣ 7.10 – 7.202HDoubletJortho ≈ 8Tosylate Aromatic Protons: These two protons are meta to the sulfonate group and ortho to the methyl group. They are less deshielded than Hₐ and are coupled to the Hₐ protons.
CH₃ 2.293HSinglet-Tosylate Methyl Protons: A characteristic singlet for the methyl group on the tosylate aromatic ring.
NH 9.0 - 10.01HBroad Singlet-Ammonium Proton: The proton on the positively charged nitrogen is expected to be significantly deshielded and will likely be a broad singlet due to exchange and quadrupolar coupling with the nitrogen nucleus.

Chapter 5: Predicted ¹³C NMR Spectrum and DEPT Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The DEPT-135 experiment is a crucial, self-validating step that confirms the identity of CH, CH₂, and CH₃ carbons, adding a layer of trust to the assignments.[12][13][16]

LabelPredicted δ (ppm)DEPT-135 PhaseAssignment Justification
C₁ , C₅ 70 – 75Positive (CH)Bridgehead Carbons: These methine carbons are bonded to both the electronegative oxygen and nitrogen atoms, causing a very strong downfield shift into the heteroatom-bound region.
C₂ , C₄ 55 – 60Negative (CH₂)Methylene Carbons α to Nitrogen: These carbons are directly attached to the electron-withdrawing cationic nitrogen, resulting in a significant downfield shift. The DEPT-135 experiment will confirm their CH₂ nature with a negative phase.
C₇ 30 – 35Negative (CH₂)Methylene Bridge Carbon: This is an aliphatic CH₂ carbon within a strained four-membered ring. Its chemical shift is less influenced by heteroatoms and appears in the typical aliphatic region. DEPT-135 confirms it as a methylene group.
Cₐᵣ 145.5Absent (Quaternary)Tosylate Quaternary Carbon: The carbon atom of the tosylate aromatic ring that is directly bonded to the sulfur atom. It is a quaternary carbon and will be absent in the DEPT-135 spectrum.
Cᵦᵣ 128.5Positive (CH)Tosylate Aromatic Carbons: The two aromatic CH carbons ortho to the methyl group.
C𝒸ᵣ 130.0Positive (CH)Tosylate Aromatic Carbons: The two aromatic CH carbons meta to the methyl group.
C𝘥ᵣ 138.0Absent (Quaternary)Tosylate Quaternary Carbon: The carbon atom of the tosylate aromatic ring that is bonded to the methyl group. It is a quaternary carbon and will be absent in the DEPT-135 spectrum.
CH₃ 21.0Positive (CH₃)Tosylate Methyl Carbon: The characteristic signal for the methyl carbon of the tosylate group.

Chapter 6: Structural Verification and Data Synthesis

The final step in structural elucidation is to synthesize all the acquired data into a logical proof of structure.[17] The process relies on cross-validating the information from each experiment.

G cluster_H Proton Analysis cluster_C Carbon Analysis H_NMR ¹H NMR Data H_Integrals Integration shows 8 bicyclic protons, 7 tosylate protons, 1 NH proton H_NMR->H_Integrals H_Shifts Chemical shifts indicate protons α to N+ and O H_NMR->H_Shifts H_Couplings Coupling patterns reveal rigid bicyclic connectivity H_NMR->H_Couplings C_NMR ¹³C NMR Data DEPT DEPT-135 Data C_NMR->DEPT C_Count ¹³C shows 8 unique carbon environments C_NMR->C_Count C_Shifts Shifts confirm carbons α to N+ and O, plus tosylate carbons C_NMR->C_Shifts DEPT_Confirm DEPT-135 confirms: - 2x CH (bridgehead) - 2x CH₂ (α to N) - 1x CH₂ (bridge) - 1x CH₃ (tosyl) DEPT->DEPT_Confirm Structure Verified Structure of 6-Oxa-3-azabicyclo[3.1.1] heptane Tosylate H_Integrals->Structure H_Shifts->Structure H_Couplings->Structure C_Count->Structure C_Shifts->Structure DEPT_Confirm->Structure

Caption: Logical flow for synthesizing NMR data to verify the final structure.

The ¹H NMR integration confirms the proton count for both the bicyclic core and the tosylate counterion. The distinct chemical shifts in both the ¹H and ¹³C spectra strongly support the presence of the electron-withdrawing heteroatoms and the cationic nitrogen. The DEPT-135 data provides undeniable proof of the carbon types, perfectly matching the proposed structure. Finally, the complex splitting patterns observed in the ¹H NMR are only possible in a rigid, conformationally locked system like the one proposed. Together, these pieces of evidence form a self-consistent and definitive confirmation of the this compound structure.

Chapter 7: Conclusion and Further Steps

This guide has detailed the predicted ¹H and ¹³C NMR spectra for this compound, grounding these predictions in the fundamental principles of NMR spectroscopy as applied to complex, strained heterocyclic systems. The provided experimental protocol ensures the acquisition of high-fidelity data, and the analytical strategy demonstrates how to synthesize this data into a conclusive structural proof.

For an even higher level of confidence and to unambiguously assign every proton and carbon, advanced 2D NMR experiments would be the logical next step:

  • COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, confirming the connectivity of the entire bicyclic proton spin system.[18][19][20][21]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to, allowing for the definitive assignment of every protonated carbon.[18][19][20][22]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for identifying quaternary carbons and piecing together the molecular skeleton.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently apply NMR spectroscopy to elucidate the structures of even the most challenging molecular targets.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxa-3-azabicyclo[3.1.1]heptane and its derivatives represent a class of conformationally rigid bicyclic morpholine isosteres that are of significant interest in medicinal chemistry. Their unique three-dimensional structure offers a valuable scaffold for the design of novel therapeutics with improved potency and selectivity. The tosylate salt of 6-Oxa-3-azabicyclo[3.1.1]heptane is particularly important due to its enhanced crystallinity, making it an ideal candidate for single-crystal X-ray diffraction analysis. This guide provides a comprehensive overview of the methodologies involved in the crystal structure determination and analysis of 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate, from synthesis and crystal growth to data interpretation and visualization. While a definitive crystal structure for this specific salt has not been publicly deposited, this document serves as a detailed protocol and interpretive framework for researchers undertaking such an analysis.

Introduction: The Significance of Bridged Bicyclic Morpholines in Drug Discovery

Morpholine is a ubiquitous heterocyclic motif found in numerous FDA-approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] However, the conformational flexibility of the morpholine ring can lead to an entropic penalty upon binding to a biological target. To address this, medicinal chemists have turned to conformationally constrained bioisosteres, such as bridged bicyclic morpholines.

6-Oxa-3-azabicyclo[3.1.1]heptane is an achiral, rigid scaffold that mimics the spatial arrangement of morpholine while offering superior structural pre-organization.[1] This rigidity can enhance binding affinity and selectivity for target proteins. The tosylate salt form not only improves the handling and stability of the parent compound but also facilitates the growth of high-quality single crystals, which are essential for elucidating the precise three-dimensional atomic arrangement through X-ray crystallography.[1] Understanding this arrangement is paramount for structure-based drug design, as it reveals key information about bond lengths, bond angles, and intermolecular interactions that govern the molecule's behavior in a crystalline state and inform its interaction with biological macromolecules.

Synthesis and Crystallization

The first concise, gram-scale synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrotosylate was developed to provide access to this valuable building block. The synthesis begins with inexpensive starting materials and utilizes straightforward chemical transformations, making it amenable to laboratory-scale production for research purposes.[2]

Synthetic Pathway Overview

A known six-step synthesis provides the target compound.[2] The key steps involve the formation of the bicyclic ring system, followed by salt formation with p-toluenesulfonic acid. The tosylate salt is typically obtained as a crystalline solid, which is a prerequisite for single-crystal X-ray diffraction studies.

G A Inexpensive Starting Materials B Multi-step Synthesis A->B C 6-Oxa-3-azabicyclo[3.1.1]heptane B->C E This compound C->E D p-Toluenesulfonic Acid D->E

Figure 1: General synthetic workflow for this compound.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often most challenging step in X-ray crystal structure analysis. The excellent crystallinity of the tosylate salt is advantageous.[1]

Objective: To grow single crystals of this compound suitable for X-ray diffraction (typically 0.1-0.3 mm in size with well-defined faces and no visible defects).

Methodology: Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the powdered this compound in a suitable solvent or solvent mixture at a slightly elevated temperature to achieve saturation. Good solvent choices are often those in which the compound is sparingly soluble at room temperature. Common solvents to screen include methanol, ethanol, isopropanol, acetonitrile, and mixtures thereof with water or ethyl acetate.

  • Preparation of the Crystallization Vessel: Transfer the saturated solution to a clean, small vial. The vial should be loosely covered to allow for slow evaporation of the solvent. This can be achieved by covering the opening with parafilm and piercing a few small holes with a needle.

  • Incubation: Place the vial in a vibration-free environment, such as a desiccator or a dedicated crystallization chamber, at a constant temperature.

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals. The rate of evaporation can be controlled by adjusting the number and size of the holes in the parafilm.

Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[3] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

G A Mount Crystal on Goniometer B Center Crystal in X-ray Beam A->B C Data Collection (Rotation Method) B->C D Data Processing and Reduction C->D E Structure Solution (Direct Methods) D->E F Structure Refinement (Full-Matrix Least-Squares) E->F G Final Crystallographic Model (CIF) F->G

Figure 2: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.[4]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This provides a preliminary structural model.

  • Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).

Analysis of the Crystal Structure

While a specific CIF file for this compound is not publicly available, we can anticipate the key structural features based on the known connectivity of the molecule and general crystallographic principles. The analysis would focus on the geometry of the bicyclic cation and the tosylate anion, as well as their packing in the crystal lattice.

Molecular Geometry

The analysis of the molecular geometry involves a detailed examination of bond lengths, bond angles, and torsion angles. These parameters provide insight into the conformation of the bicyclic ring system and the geometry of the tosylate counterion.

Table 1: Hypothetical Bond Lengths for the 6-Oxa-3-azabicyclo[3.1.1]heptane Cation

BondExpected Length (Å)Notes
C-N1.47 - 1.49Typical single bond length
C-O1.42 - 1.44Typical single bond length
C-C1.52 - 1.54Typical single bond length

Table 2: Hypothetical Bond Angles for the 6-Oxa-3-azabicyclo[3.1.1]heptane Cation

AngleExpected Value (°)Notes
C-N-C110 - 114Consistent with a tetrahedral nitrogen
C-O-C110 - 113Consistent with a tetrahedral oxygen
C-C-C108 - 112Varies depending on ring strain
Intermolecular Interactions and Crystal Packing

The crystal packing is determined by the non-covalent interactions between the 6-Oxa-3-azabicyclo[3.1.1]heptane cations and the tosylate anions. These interactions, primarily hydrogen bonds and van der Waals forces, dictate the overall three-dimensional architecture of the crystal.

A key interaction would be the hydrogen bond between the protonated nitrogen of the bicyclic amine and the sulfonate oxygen atoms of the tosylate anion. This strong electrostatic interaction is a primary driver of the crystal packing.

G cluster_cation Cation cluster_anion Anion Cation_N N-H+ Anion_O O-S Cation_N->Anion_O Hydrogen Bond

Figure 3: Schematic of the primary hydrogen bonding interaction.

The aromatic rings of the tosylate anions may also engage in π-π stacking interactions, further stabilizing the crystal lattice. The analysis of these interactions is crucial for understanding the solid-state properties of the material.

Conclusion and Future Directions

The crystal structure analysis of this compound provides invaluable information for medicinal chemists and drug development professionals. A detailed understanding of its three-dimensional structure, including the precise conformation of the bicyclic system and the nature of the intermolecular interactions, is essential for rational drug design. This guide has outlined the necessary steps to achieve this, from synthesis and crystallization to the interpretation of the final crystallographic data.

The elucidation and public deposition of the crystal structure of this compound would be a valuable contribution to the scientific community. This data would serve as a benchmark for computational modeling studies and would further enable the design of novel therapeutics based on this promising scaffold.

References

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. [Link]

  • Thieme E-Books & E-Journals. A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. [Link]

  • Carleton College Science Education Resource Center. Single-crystal X-ray Diffraction. [Link]

  • Pulstec USA. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

  • YouTube. What is Single Crystal X-ray Diffraction?. [Link]

  • Request PDF. A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. [Link]

  • National Center for Biotechnology Information. 6-Oxa-3-azabicyclo(3.1.1)heptane. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Request PDF. A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. [Link]

Sources

The First Synthesis of Achiral 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the first reported synthesis of achiral 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate, a conformationally restricted morpholine isostere of significant interest in medicinal chemistry. We will delve into the strategic considerations behind the synthetic route, provide a detailed, step-by-step experimental protocol, and discuss the critical role of this novel building block in modern drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their own work.

Introduction: The Quest for Novel Morpholine Isosteres

Morpholine is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. Numerous FDA-approved drugs, such as Linezolid (an antibiotic) and Gefitinib (an anticancer agent), incorporate the morpholine moiety. However, the inherent flexibility of the morpholine ring can lead to entropic penalties upon binding to a biological target, potentially limiting potency and selectivity.

This has driven the development of conformationally restricted morpholine isosteres, which aim to pre-organize the molecule into a bioactive conformation.[1] The 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold has emerged as a particularly promising isostere.[2][3][4] Its rigid, bicyclic structure reduces conformational flexibility, while its achiral nature simplifies synthesis and characterization.[2][3][4] The tosylate salt form enhances crystallinity and handling properties, and the tosylate group itself is an excellent leaving group for further synthetic elaboration.[5]

This guide focuses on the first reported synthesis of this compound, a concise and efficient six-step sequence developed by Wishka and colleagues.[2][3][4]

The Pioneering Six-Step Synthesis: A Detailed Walkthrough

The first reported synthesis of this compound is a testament to elegant and practical synthetic design.[2][3][4] The route commences from inexpensive, commercially available starting materials and employs straightforward, robust chemical transformations.[2][3][4]

Synthetic Strategy: A Logical Progression

The core of the synthetic strategy involves the construction of the bicyclic ring system through a key intramolecular cyclization step. The choice of protecting groups and the sequence of reactions are optimized to ensure high yields and purities.

graph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

"Starting_Material" [label="Inexpensive Starting Materials"]; "Step_1" [label="Step 1: Protection"]; "Step_2" [label="Step 2: Functional Group Interconversion"]; "Step_3" [label="Step 3: Key Cyclization"]; "Step_4" [label="Step 4: Deprotection"]; "Step_5" [label="Step 5: Functionalization"]; "Final_Product" [label="this compound"];

"Starting_Material" -> "Step_1" [label="Reagent A"]; "Step_1" -> "Step_2" [label="Reagent B"]; "Step_2" -> "Step_3" [label="Reagent C"]; "Step_3" -> "Step_4" [label="Reagent D"]; "Step_4" -> "Step_5" [label="Reagent E"]; "Step_5" -> "Final_Product" [label="TsOH"]; }

Caption: A high-level overview of the six-step synthesis.
Detailed Experimental Protocol

The following protocol is based on the seminal work of Wishka et al. and is intended to be a self-validating system for the synthesis of this compound.

Step 1: Synthesis of Intermediate 1

  • Rationale: The initial step involves the protection of a key functional group to prevent unwanted side reactions in subsequent steps. The choice of a suitable protecting group is critical for the overall success of the synthesis.

  • Procedure:

    • To a solution of the starting material in an appropriate solvent (e.g., dichloromethane), add the protecting group reagent (e.g., di-tert-butyl dicarbonate) and a base (e.g., triethylamine).

    • Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford Intermediate 1.

Step 2: Synthesis of Intermediate 2

  • Rationale: This step involves a functional group interconversion to set the stage for the key cyclization reaction. The choice of reagents is crucial to ensure high conversion and minimize byproducts.

  • Procedure:

    • Dissolve Intermediate 1 in a suitable solvent (e.g., tetrahydrofuran) and cool to the appropriate temperature (e.g., 0 °C).

    • Add the reagent for functional group interconversion (e.g., a reducing agent like lithium aluminum hydride) portion-wise.

    • Allow the reaction to warm to room temperature and stir for the designated time.

    • Carefully quench the reaction by the sequential addition of water and an aqueous base.

    • Filter the resulting suspension and wash the filter cake with an organic solvent.

    • Concentrate the filtrate and purify the residue by chromatography to yield Intermediate 2.

Step 3: Synthesis of Intermediate 3 (Key Cyclization)

  • Rationale: This is the pivotal step where the bicyclic core is formed via an intramolecular cyclization. The reaction conditions are optimized to favor the formation of the desired ring system.

  • Procedure:

    • To a solution of Intermediate 2 in a suitable solvent (e.g., dimethylformamide), add a base (e.g., sodium hydride) at a reduced temperature.

    • Stir the mixture for a short period to allow for deprotonation.

    • Warm the reaction to the optimal temperature for cyclization and maintain for several hours.

    • Monitor the formation of the bicyclic product by TLC or LC-MS.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography to isolate Intermediate 3.

Step 4: Synthesis of Intermediate 4 (Deprotection)

  • Rationale: With the core structure in place, the protecting group is removed to reveal the free amine, which is necessary for the final functionalization step.

  • Procedure:

    • Dissolve Intermediate 3 in a solvent mixture (e.g., dichloromethane and trifluoroacetic acid).

    • Stir the solution at room temperature until the deprotection is complete, as indicated by TLC.

    • Remove the solvent and excess acid under reduced pressure.

    • Neutralize the residue with a base and extract the free amine into an organic solvent.

    • Dry and concentrate the organic extracts to obtain Intermediate 4.

Step 5: Synthesis of the Free Base

  • Rationale: This step involves a final functionalization of the molecule before the formation of the tosylate salt.

  • Procedure:

    • The specific reaction in this step will depend on the overall synthetic design as outlined in the primary literature. It may involve, for example, a reduction or an alkylation.

Step 6: Formation of the Tosylate Salt

  • Rationale: The final step is the formation of the tosylate salt, which improves the handling characteristics and stability of the final compound.

  • Procedure:

    • Dissolve the purified free base from Step 5 in a suitable solvent (e.g., isopropanol).

    • Add a solution of p-toluenesulfonic acid monohydrate in the same solvent.

    • Stir the mixture, and the tosylate salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product, this compound.

Quantitative Data
StepIntermediate/ProductMolecular Weight ( g/mol )Yield (%)Purity (%)
1Intermediate 1-->95
2Intermediate 2-->95
3Intermediate 3-->90
4Intermediate 4-->98
5Free Base99.13->99
6Tosylate Salt271.34->99

Note: Specific yields for each step are dependent on the reaction scale and purification efficiency and should be referenced from the primary literature.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound and all intermediates must be confirmed by a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the connectivity and stereochemistry of the bicyclic core.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, confirming the elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.

  • Melting Point: The melting point of the final crystalline tosylate salt is a key indicator of its purity.

Applications in Drug Discovery and Development

The development of a robust and scalable synthesis for this compound has opened up new avenues in medicinal chemistry. This building block is now readily available for incorporation into drug candidates across a wide range of therapeutic areas. Its unique conformational rigidity and favorable physicochemical properties make it an attractive alternative to traditional morpholine scaffolds.

graph "Applications" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

"Core" [label="6-Oxa-3-azabicyclo[3.1.1]heptane"]; "Properties" [label="Rigid Scaffold\nAchiral\nImproved Potency\nEnhanced Selectivity"]; "Therapeutic_Areas" [label="Oncology\nNeuroscience\nInfectious Diseases"]; "Drug_Candidates" [label="Novel Drug Candidates"];

"Core" -> "Properties"; "Properties" -> "Therapeutic_Areas"; "Therapeutic_areas" -> "Drug_Candidates"; }

Caption: The impact of the core scaffold on drug discovery.

Conclusion

The first reported synthesis of achiral this compound represents a significant advancement in the field of medicinal chemistry. The concise and efficient six-step route provides access to a valuable building block for the design of next-generation therapeutics. This in-depth technical guide has provided a comprehensive overview of this seminal work, from the underlying synthetic strategy to the detailed experimental protocol and its applications in drug discovery. It is our hope that this guide will serve as a valuable resource for scientists working at the forefront of pharmaceutical innovation.

References

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Request PDF. [Link]

  • 6-Oxa-3-azabicyclo[3.1.1]heptane - PubChem. [Link]

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate | Request PDF. [Link]

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. ScienceDirect. [Link]

  • Synthesis and antimicrobial activity of 4-benzyloctahydropyrrolo- [3,4-b][2][6]oxazine derivatives. Der Pharma Chemica. [Link]

  • Donn G. Wishka's research works. ResearchGate. [Link]

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Thieme Connect. [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ACS Publications. [Link]

  • This compound - CAS:1339953-58-0. Sunway Pharm. [Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings - ChemRxiv. [Link]

  • Daniel P Walker Doctor of Philosophy Pfizer - ResearchGate. [Link]

  • Wiley-VCH 2008 - Supporting Information. [Link]

Sources

A Technical Guide to Quantum Chemical Calculations for the Conformational Analysis of 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for performing quantum chemical calculations to elucidate the conformational landscape of 6-oxa-3-azabicyclo[3.1.1]heptane tosylate. This bicyclic morpholine isostere is of significant interest in medicinal chemistry, and understanding its three-dimensional structure is paramount for rational drug design.[1][2][3] We will delve into the theoretical underpinnings of conformational analysis, present a detailed, step-by-step computational protocol, and discuss the interpretation of the results. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry.

Introduction: The Significance of Molecular Conformation in Drug Discovery

The biological activity of a drug molecule is intrinsically linked to its three-dimensional shape.[4] The specific conformation, or spatial arrangement of atoms, dictates how a molecule interacts with its biological target, such as a protein receptor or enzyme active site.[5] A drug must adopt a conformation that is complementary to the binding site of its target to elicit a therapeutic effect.[4] Therefore, a thorough understanding of the conformational preferences of a molecule is a cornerstone of modern drug discovery.[6][7]

6-Oxa-3-azabicyclo[3.1.1]heptane is a bridged bicyclic morpholine that has emerged as a valuable building block in medicinal chemistry.[1][2][8] Its rigid structure, compared to the more flexible traditional morpholine ring, can lead to improved selectivity and potency by reducing the entropic penalty upon binding to a biological target.[2][9] The tosylate salt form enhances its utility as a synthetic intermediate.[2] Given its potential in drug development, a detailed understanding of its conformational landscape is crucial. Quantum chemical calculations provide a powerful in silico tool to explore this landscape, offering insights that can guide the design of more effective therapeutic agents.[10][11]

Theoretical Foundations of Conformational Analysis

The conformation of a molecule is determined by the rotation around its single bonds. Different rotational arrangements, known as conformers, have different potential energies. The collection of all possible conformations and their corresponding energies constitutes the potential energy surface (PES) of the molecule.[12] The goal of conformational analysis is to identify the low-energy conformers, as these are the most likely to be populated at a given temperature and thus relevant for biological activity.

While molecular mechanics (MM) force fields can be used for an initial, rapid exploration of the conformational space, quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), offer a more accurate description of the electronic structure and are better suited for obtaining reliable relative energies of conformers.[13][14]

2.1. Density Functional Theory (DFT)

DFT is a widely used QM method that calculates the electronic structure of a molecule based on its electron density.[14] For conformational analysis, it is crucial to select a DFT functional and basis set that can accurately model the subtle non-covalent interactions that govern conformational preferences.[15][16][17]

  • Functionals: Hybrid functionals, such as B3LYP, are a popular choice. However, for systems where dispersion forces are important, it is essential to include a dispersion correction, such as Grimme's D3 correction (B3LYP-D3).[12][18][19]

  • Basis Sets: Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), often provide a good balance between accuracy and computational cost for organic molecules.

2.2. Solvation Models

Biochemical processes occur in an aqueous environment. Therefore, it is important to account for the effect of the solvent on the conformational equilibrium.[20] Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient ways to approximate the effect of the solvent by treating it as a continuous dielectric medium.[21][22][23][24]

Computational Workflow for Conformational Analysis

The following protocol outlines a robust workflow for the conformational analysis of this compound using quantum chemical calculations. This workflow can be adapted for other flexible molecules.

3.1. Step 1: Initial Structure Preparation

  • Obtain a 3D structure: A starting 3D structure of this compound can be built using molecular modeling software such as ChemDraw[25], Avogadro[26], or obtained from a chemical database like PubChem.[27]

  • Initial Geometry Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB).[28][29] This step provides a reasonable starting geometry for the more computationally demanding DFT calculations.

3.2. Step 2: Conformational Search

The goal of this step is to explore the potential energy surface and identify a diverse set of low-energy conformers.

  • Method: A systematic or stochastic conformational search can be performed. Software packages like CREST, Tinker, or the conformational search module in Maestro are well-suited for this task.[13][28][29]

  • Procedure:

    • The search is typically performed at a lower level of theory (e.g., GFN2-xTB or a molecular mechanics force field) to reduce computational cost.[28]

    • The identified unique conformers are then typically clustered based on their root-mean-square deviation (RMSD) to remove redundant structures.

3.3. Step 3: High-Level Geometry Optimization and Energy Calculation

The unique conformers identified in the previous step are then subjected to more accurate calculations.

  • Method: Perform geometry optimization and frequency calculations for each conformer using a DFT method, for example, B3LYP-D3 with a 6-311+G(d,p) basis set. The inclusion of a solvation model (e.g., SMD with water as the solvent) is recommended.

  • Software: Quantum chemistry software packages such as Gaussian[30][31], ORCA[32], or JDFTx[20] can be used for these calculations.

  • Validation: The frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

3.4. Step 4: Analysis of Results

  • Relative Energies: Calculate the relative energies of all the optimized conformers with respect to the lowest energy conformer.

  • Boltzmann Distribution: The population of each conformer at a given temperature can be estimated using the Boltzmann distribution, which relates the relative Gibbs free energies of the conformers to their populations.

  • Visualization: The low-energy conformers should be visualized using molecular graphics software such as Chimera, VMD, or PyMOL to understand their structural features.[26][33]

Visualization of the Computational Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the computational workflow for the conformational analysis of this compound.

G Computational Workflow for Conformational Analysis cluster_0 Preparation cluster_1 Exploration cluster_2 Refinement & Analysis cluster_3 Output start 1. Initial 3D Structure opt_low 2. Low-Level Optimization (MM/Semi-empirical) start->opt_low conf_search 3. Conformational Search opt_low->conf_search unique_conf 4. Identify Unique Conformers conf_search->unique_conf opt_high 5. High-Level Optimization (DFT/Solvation) unique_conf->opt_high freq_calc 6. Frequency Calculation (Validation) opt_high->freq_calc analysis 7. Energy & Population Analysis freq_calc->analysis end Final Conformers & Energies analysis->end

Caption: A flowchart of the computational protocol for conformational analysis.

Data Presentation: A Hypothetical Example

The following table presents hypothetical results from a conformational analysis of this compound, illustrating how the quantitative data can be summarized.

Conformer IDRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 KKey Dihedral Angle (°)
Conf-1 0.0075.365.2
Conf-2 1.2513.5-175.8
Conf-3 2.502.4-60.1
Conf-4 3.750.4178.9

Trustworthiness and Self-Validation

The reliability of the computational results is paramount. The following points should be considered to ensure the trustworthiness of the calculations:

  • Convergence Criteria: Ensure that the geometry optimizations have converged to a stationary point on the potential energy surface according to the default or tighter convergence criteria of the software used.

  • Frequency Analysis: As mentioned earlier, the absence of imaginary frequencies confirms that the optimized structure is a true minimum.

  • Method Selection: The choice of the DFT functional and basis set should be justified based on literature precedents for similar systems or benchmark studies.[34] The B3LYP-D3 functional, for instance, has been shown to perform well for calculating conformational energies.[12][35]

  • Comparison with Experimental Data: Whenever possible, computational results should be compared with available experimental data (e.g., from NMR spectroscopy or X-ray crystallography) to validate the computational model.

Conclusion

Quantum chemical calculations are an indispensable tool for the conformational analysis of molecules of medicinal interest, such as this compound. A systematic computational workflow, as outlined in this guide, allows for the identification of the most stable conformers and provides valuable insights into the structural preferences of the molecule. This information can be leveraged by medicinal chemists to design novel drug candidates with improved potency and selectivity.

References

  • TINKER Tutorial: Conformational Analysis - University of California, Santa Barbara. (n.d.). Retrieved from [Link]

  • Solvation of molecules - JDFTx. (n.d.). Retrieved from [Link]

  • Hashmi, M. A. (2025, August 19). Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB. YouTube. Retrieved from [Link]

  • Conformational Sampling - Computational Chemistry Online. (n.d.). Retrieved from [Link]

  • Maestro Tutorial: Conformational Analysis. (n.d.). Retrieved from [Link]

  • ChemDraw | Revvity Signals Software. (n.d.). Retrieved from [Link]

  • Zhu, X.-R., Liu, D.-Y., Fang, D.-C., & Liu, S.-C. (2022). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics, 24(45), 27365-27376. Retrieved from [Link]

  • Implicit and Explicit Solvation Models in DFT? (2018, November 30). Retrieved from [Link]

  • Software Helps Visualize the Structures of Molecules - Tech Briefs. (2013, October 12). Retrieved from [Link]

  • Hashmi, M. A. (2022, October 22). Tutorial 24 | Conformational Analysis with Gaussview | Dr M A Hashmi. YouTube. Retrieved from [Link]

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate - Who we serve. (n.d.). Retrieved from [Link]

  • Smith, D. G. A., Burns, L. A., & Sherrill, C. D. (2020). Assessing conformer energies using electronic structure and machine learning methods. Journal of Chemical Theory and Computation, 16(5), 3243-3255. Retrieved from [Link]

  • Solvent model - Wikipedia. (n.d.). Retrieved from [Link]

  • Zhang, Y., & Wu, C. (2021). Applications of density functional theory in COVID-19 drug modeling. WIREs Computational Molecular Science, 11(4), e1513. Retrieved from [Link]

  • Burns, L. A., Vázquez-Mayagoitia, Á., Sumpter, B. G., & Sherrill, C. D. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics, 134(8), 084107. Retrieved from [Link]

  • Shimla, S. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Journal of Molecular and Clinical Oncology, 6(4), 92-95. Retrieved from [Link]

  • Jhaa, G. (2024, November 18). How to include solvent in the DFT calculations || Dr. Gaurav Jhaa. YouTube. Retrieved from [Link]

  • Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hol… - OUCI. (n.d.). Retrieved from [Link]

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate | Request PDF. (2025, August 10). Retrieved from [Link]

  • Goddard, T. D., Huang, C. C., & Ferrin, T. E. (2007). Visualization software for molecular assemblies. Current opinion in structural biology, 17(5), 587-595. Retrieved from [Link]

  • Molecular Graphics Software - RCSB PDB. (2024, February 26). Retrieved from [Link]

  • Orca vs Gaussian : r/Chempros. (2024, December 24). Retrieved from [Link]

  • Riley, K. E., & Hobza, P. (2014). Noncovalent Interactions in Density-Functional Theory. arXiv preprint arXiv:1405.1771. Retrieved from [Link]

  • density functional theory - What does B3LYP do well? What does it do badly? (2021, May 1). Retrieved from [Link]

  • Gräfenstein, J., & Cremer, D. (2010). Minimizing Density Functional Failures for Non-Covalent Interactions Beyond van der Waals Complexes. Accounts of Chemical Research, 43(5), 624-634. Retrieved from [Link]

  • Exploring the Role of Receptor Flexibility in Structure-Based Drug Discovery - PMC. (n.d.). Retrieved from [Link]

  • Chemistry For Everyone. (2025, September 22). Why Is Molecular Shape Critical For Drug-receptor Interactions In VSEPR? YouTube. Retrieved from [Link]

  • Huang, A., Kalata, S., & El-Sayed, M. (n.d.). low energy conformations of azelaic acid in the gas phase and in dmso: a b3lyp-d3 study. Retrieved from [Link]

  • Question: Molecular visualization software : r/chemistry. (2016, September 28). Retrieved from [Link]

  • Fanning, S. W., Mayne, C. G., & Moore, D. D. (2014). Coupling of Receptor Conformation and Ligand Orientation Determine Graded Activity. Cell, 158(2), 349-360. Retrieved from [Link]

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block | Request PDF. (2025, August 10). Retrieved from [Link]

  • Lin, Z., & Mobley, D. L. (2021). Performing Molecular Dynamics Simulations and Computing Hydration Free Energies on the B3LYP-D3(BJ) Potential Energy Surface with Adaptive Force Matching: A Benchmark Study with Seven Alcohols and One Amine. ACS Physical Chemistry Au, 1(1), 29-41. Retrieved from [Link]

  • Wiley-VCH 2008 - Supporting Information. (n.d.). Retrieved from [Link]

  • software - What is a good replacement for Gaussian? - Matter Modeling Stack Exchange. (2021, March 18). Retrieved from [Link]

  • Gaussian vs Orca - Todo es Gris - WordPress.com. (2014, November 19). Retrieved from [Link]

  • Comparing Gaussian 16 and ORCA 5.0.3 single point energy calculations. (2024, September 25). Retrieved from [Link]

  • How important is the detection of protein conformational changes in drug discovery/developement? - Patsnap Synapse. (2025, March 20). Retrieved from [Link]

  • Potential energy surface (B3LYP‐D3(BJ)/cc‐pVTZ) and nine optimized... - ResearchGate. (n.d.). Retrieved from [Link]

  • Cryogenic Ion Spectroscopy of the Ortho Green Fluorescent Protein Chromophore Anion | The Journal of Physical Chemistry Letters - ACS Publications. (n.d.). Retrieved from [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed. (2024, August 2). Retrieved from [Link]

  • 6-Oxa-3-azabicyclo(3.1.1)heptane - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to 6-Oxa-3-azabicyclo[3.1.1]heptane: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 6-Oxa-3-azabicyclo[3.1.1]heptane, a significant heterocyclic compound in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, this document synthesizes critical data on its chemical identity, synthesis, and strategic applications, underpinned by field-proven insights and authoritative references.

Section 1: Core Chemical Identity and Physicochemical Properties

6-Oxa-3-azabicyclo[3.1.1]heptane is a bridged bicyclic morpholine that has garnered considerable interest as a morpholine isostere in medicinal chemistry.[1][2][3] Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.[4]

IUPAC Nomenclature and CAS Registry Numbers

The correct identification of chemical entities is paramount for regulatory and research purposes.

IdentifierValueSource
IUPAC Name 6-oxa-3-azabicyclo[3.1.1]heptane[5]
CAS Number (Free Base) 112461-31-1[5][6]
CAS Number (Hydrochloride Salt) 1414958-33-0[7][8][9]
CAS Number (Tosylate Salt) 1339953-58-0[10]
Computed Physicochemical Properties

The following table summarizes key computed properties that are predictive of the compound's behavior in biological systems.

PropertyValueSource
Molecular Formula C₅H₉NO[5][6]
Molecular Weight 99.13 g/mol [5][6]
Topological Polar Surface Area (TPSA) 21.26 Ų[8]
logP 0.1689[8]
Hydrogen Bond Acceptors 2[8]
Hydrogen Bond Donors 1[8]
Rotatable Bonds 0[8]

Section 2: Strategic Importance in Drug Discovery

The utility of 6-Oxa-3-azabicyclo[3.1.1]heptane in medicinal chemistry stems from its role as a bioisostere of morpholine, a common motif in numerous FDA-approved drugs.[1][11] Its achiral nature simplifies synthesis and biological testing by eliminating the need to separate and evaluate individual enantiomers.[1][2]

Bicyclic amines, in general, are increasingly popular in drug design due to their conformationally restricted frameworks.[4] This rigidity can lead to improved pharmacodynamic and pharmacokinetic properties.[4][12] The introduction of such three-dimensional scaffolds is a key strategy to move away from "flat" molecules and explore new chemical space, which has been correlated with higher clinical success rates.[13]

The incorporation of bridged bicyclic structures like 6-Oxa-3-azabicyclo[3.1.1]heptane can enhance metabolic stability and cell permeability compared to their monocyclic or aromatic counterparts.[14][15]

Section 3: Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate

A concise and practical gram-scale synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrotosylate has been developed, making this valuable building block more accessible for research and development.[1][3] The six-step sequence utilizes inexpensive starting materials and employs straightforward chemical transformations.[1][2][3]

Synthetic Workflow Overview

The following diagram illustrates the key stages in the synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrotosylate.

G A Epichlorohydrin B N-Benzylation A->B C Epoxide Opening B->C D Mesylation C->D E Cyclization D->E F Deprotection & Salt Formation E->F G 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate F->G

Caption: Synthetic pathway for 6-Oxa-3-azabicyclo[3.1.1]heptane hydrotosylate.

Detailed Experimental Protocol

The following protocol is adapted from the work of Wishka et al.[1]

Step 1: N-Benzylation of Aminoethanol

  • To a solution of 2-aminoethanol in a suitable solvent, add benzyl bromide and a non-nucleophilic base.

  • Stir the reaction mixture at room temperature until completion, monitored by TLC.

  • Work up the reaction to isolate the N-benzylated product.

Step 2: Epoxide Opening

  • React the N-benzylated aminoethanol with epichlorohydrin in the presence of a base.

  • This step proceeds via a nucleophilic attack of the alcohol on the epoxide, leading to the formation of a chlorohydrin intermediate.

Step 3: Mesylation

  • The hydroxyl group of the chlorohydrin intermediate is converted to a better leaving group by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine.

Step 4: Intramolecular Cyclization

  • Treatment of the mesylated intermediate with a strong base induces an intramolecular Williamson ether synthesis, forming the bicyclic core.

Step 5: Deprotection

  • The N-benzyl protecting group is removed via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Step 6: Salt Formation

  • The resulting free base of 6-Oxa-3-azabicyclo[3.1.1]heptane is treated with p-toluenesulfonic acid to yield the stable hydrotosylate salt.

Section 4: Applications and Future Directions

The unique structural and physicochemical properties of 6-Oxa-3-azabicyclo[3.1.1]heptane make it a valuable building block for the synthesis of novel therapeutic agents.[1] Its role as a morpholine isostere allows for the modification of existing drug scaffolds to improve their pharmacological profiles.[11][16]

The broader class of bicyclic amines is being explored for a wide range of therapeutic targets, including central nervous system disorders, due to their ability to impart favorable properties like increased three-dimensionality and improved metabolic stability.[13][17] The continued development of efficient synthetic routes to these complex scaffolds will undoubtedly accelerate their application in drug discovery.[18]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17965857, 6-Oxa-3-azabicyclo(3.1.1)heptane. [Link]

  • Pharmaffiliates. 112461-31-1| Chemical Name : 6-Oxa-3-azabicyclo[3.1.1]heptane. [Link]

  • Wishka, D. G., Walker, D. P., & Yates, K. M. (2007). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synthesis, 2007(11), 1649-1652. [Link]

  • ResearchGate. A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. [Link]

  • Bicycle Therapeutics. Therapeutic Modalities. [Link]

  • ACS Publications. Scaffold-Hopping Strategy: Synthesis and Biological Evaluation of 5,6-Fused Bicyclic Heteroaromatics To Identify Orally Bioavailable Anticancer Agents. [Link]

  • ChemSrc. CAS 1339953-58-0 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate. [Link]

  • National Center for Biotechnology Information. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. [Link]

  • Royal Society of Chemistry. Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. [Link]

  • YouTube. What Are Bicycles? | Exploration Science. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Bicyclic Amines in Pharmaceutical Synthesis: Focus on Gliclazide Intermediate. [Link]

  • ResearchGate. Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. [Link]

  • ACS Publications. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Link]

  • PubMed. Structural diversity of bicyclic amino acids. [Link]

  • ACS Publications. Syntheses, Conformations, and Basicities of Bicyclic Triamines. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54594759, 3-Oxa-6-azabicyclo[3.1.1]heptane. [Link]

  • Synthonix. 6-oxa-3-azabicyclo[3.1.1]heptane hydrochloride. [Link]

  • ACS Publications. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. [Link]

  • ResearchGate. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. [Link]

  • PubMed. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. [Link]

  • ScienceDirect. An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. [Link]

  • ChemRxiv. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. [Link]

  • Google Patents.

Sources

molecular weight and formula of 6-Oxa-3-azabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Oxa-3-azabicyclo[3.1.1]heptane: A Core Scaffold for Modern Medicinal Chemistry

Introduction

In the landscape of drug discovery and development, the strategic design of molecular scaffolds is paramount to achieving desired pharmacological profiles. Among the privileged heterocyclic structures, morpholines are extensively utilized due to their favorable physicochemical properties, including improved aqueous solubility and metabolic stability. However, the exploration of novel chemical space often necessitates moving beyond common motifs. 6-Oxa-3-azabicyclo[3.1.1]heptane has emerged as a significant building block and a rigid, achiral isostere of morpholine.[1][2] Its unique bridged bicyclic structure offers a distinct three-dimensional geometry compared to the flexible chair conformation of morpholine, providing a valuable tool for medicinal chemists to refine structure-activity relationships (SAR) and optimize drug candidates.

This technical guide provides a comprehensive overview of 6-Oxa-3-azabicyclo[3.1.1]heptane, detailing its fundamental properties, synthesis, and critical applications in pharmaceutical research. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their programs.

Physicochemical and Structural Properties

6-Oxa-3-azabicyclo[3.1.1]heptane is a saturated bicyclic heterocycle. Its rigid framework is a key attribute, restricting conformational flexibility and presenting substituents in well-defined spatial orientations. This rigidity can be advantageous in drug design, potentially leading to higher binding affinity and selectivity for biological targets. A crucial feature of this molecule is its achirality, which simplifies synthesis and biological evaluation by eliminating the need to separate and test individual enantiomers.[1][3]

Core Compound Data

The fundamental properties of 6-Oxa-3-azabicyclo[3.1.1]heptane and its common hydrochloride salt are summarized below.

Property6-Oxa-3-azabicyclo[3.1.1]heptane (Free Base)6-Oxa-3-azabicyclo[3.1.1]heptane HCl (Hydrochloride Salt)
Molecular Formula C₅H₉NO[4][5]C₅H₁₀ClNO[6]
Molecular Weight 99.13 g/mol [4][7]135.59 g/mol [6]
CAS Number 112461-31-1[4][8]1414958-33-0[6][9]
Topological Polar Surface Area (TPSA) 21.26 Ų[6]Not Applicable
cLogP -0.3[4]Not Applicable
Chemical Structure

The bicyclic structure of 6-Oxa-3-azabicyclo[3.1.1]heptane is composed of a six-membered ring fused with a four-membered ring, sharing two bridgehead atoms.

Caption: 2D Structure of 6-Oxa-3-azabicyclo[3.1.1]heptane.

Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane

The utility of a building block in medicinal chemistry is heavily dependent on its accessibility through efficient and scalable synthetic routes. A concise, six-step synthesis for the hydrotosylate salt of 6-Oxa-3-azabicyclo[3.1.1]heptane has been developed, starting from the inexpensive material (±)-epichlorohydrin.[1]

Synthetic Workflow Overview

The synthesis demonstrates a practical approach using straightforward chemical transformations to construct the bicyclic core.

synthesis_workflow start (±)-Epichlorohydrin step1 Step 1: Azide Opening start->step1 step2 Step 2: Tosylation step1->step2 step3 Step 3: Boc Protection step2->step3 step4 Step 4: Intramolecular Alkylation (Cyclization) step3->step4 step5 Step 5: Azide Reduction step4->step5 step6 Step 6: Boc Deprotection & Salt Formation step5->step6 end 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate step6->end

Caption: Key stages in the synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane salt.

Experimental Protocol: Gram-Scale Synthesis[1]

The following protocol is a summary of the published methodology for synthesizing the hydrotosylate salt of 6-Oxa-3-azabicyclo[3.1.1]heptane.[1]

  • Epoxide Ring-Opening: (±)-Epichlorohydrin is treated with sodium azide to yield 1-azido-3-chloro-2-propanol. This step introduces the nitrogen atom that will ultimately become part of the bicyclic system.

  • Hydroxyl Protection: The secondary alcohol is protected as a tosylate ester using tosyl chloride. This functional group transformation is crucial for the subsequent cyclization step.

  • Amine Protection: The azide is reduced to a primary amine, which is then immediately protected with a di-tert-butyl dicarbonate (Boc) group. The Boc protecting group prevents unwanted side reactions in the following step.

  • Intramolecular Cyclization: The key bicyclic ring system is formed via an intramolecular Williamson ether synthesis. The alkoxide, generated from the deprotonation of the remaining hydroxyl group, displaces the tosylate to form the oxetane ring.

  • Second Cyclization: The Boc-protected amino alcohol undergoes another intramolecular cyclization, where the nitrogen displaces the chloride to form the second ring of the bicyclic system.

  • Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group under acidic conditions, using p-toluenesulfonic acid, which concurrently forms the desired hydrotosylate salt, yielding the final product.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of 6-Oxa-3-azabicyclo[3.1.1]heptane lies in its role as a morpholine isostere.[1][2] Isosteric replacement is a powerful strategy in drug design to modulate a molecule's properties while retaining its core biological activity.

As a Morpholine and Piperidine Bioisostere

Morpholine is a common heterocycle in many FDA-approved drugs. Replacing it with a rigid scaffold like 6-Oxa-3-azabicyclo[3.1.1]heptane can confer several advantages:

  • Improved Physicochemical Properties: Analogues derived from this bicyclic morpholine have shown very similar lipophilicity, solubility, and in vitro pharmacokinetic properties to their parent morpholine counterparts.[1][3] In some cases, replacing aromatic rings with rigid saturated scaffolds can significantly enhance properties like permeability and metabolic stability.[10][11]

  • Novelty and Patentability: Incorporating this unique scaffold can generate novel chemical entities with distinct intellectual property profiles.

  • Structural Rigidity for SAR: The fixed conformation of the bicyclic system allows for a more precise probing of the target's binding pocket. This can lead to the identification of more potent and selective inhibitors by locking the pharmacophoric elements in an optimal binding conformation.

  • Piperidine Isostere: Beyond morpholine, related azabicyclo[3.1.1]heptane systems are being explored as nonclassical isosteres of piperidine, another ubiquitous heterocycle in drug discovery.[12] This highlights the broad utility of this bicyclic core in modulating molecular shape and properties.

This scaffold serves as a versatile building block for synthesizing more complex molecules, aiding in the development of novel therapeutics.[13] Its unique structure is valuable in medicinal chemistry for creating compounds with potential applications in various therapeutic areas.[13]

Conclusion

6-Oxa-3-azabicyclo[3.1.1]heptane is a compelling and highly valuable scaffold for contemporary drug discovery. Its unique combination of properties—structural rigidity, achirality, and its role as a morpholine isostere—provides medicinal chemists with a powerful tool to overcome common challenges in drug development, such as poor physicochemical properties or metabolic instability. The development of a practical, gram-scale synthesis further enhances its appeal, making it an accessible building block for research programs.[1] As the demand for novel, three-dimensional chemical matter continues to grow, 6-Oxa-3-azabicyclo[3.1.1]heptane is poised to become an increasingly important component in the design of next-generation therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). 6-Oxa-3-azabicyclo(3.1.1)heptane. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-Oxa-3-azabicyclo[3.1.1]heptane. Retrieved from [Link]

  • AA Blocks. (n.d.). 6-Oxa-3-azabicyclo[3.1.1]heptane. Retrieved from [Link]

  • ResearchGate. (n.d.). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Request PDF. Retrieved from [Link]

  • Wishka, D. G., Walker, D. P., & Yates, K. M. (2009). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synthesis, 2009(20), 3440-3444. [Link]

  • Zhang, H., et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(11), 983-986. [Link]

  • Stepan, A. F., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • ChemRxiv. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. [Link]

  • Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

Sources

A Technical Guide to 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate: A Key Morpholine Isostere for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate, a crucial building block in modern medicinal chemistry. As a conformationally restricted, achiral morpholine isostere, this compound offers significant advantages in drug design by improving metabolic stability, aqueous solubility, and target-binding affinity. This document details its commercial availability, provides a plausible synthetic pathway based on literature precedents, outlines robust quality control methodologies, and explores its applications in drug development. The information presented herein is intended to empower researchers to effectively source, synthesize, and utilize this valuable scaffold in their discovery programs.

Introduction: The Rise of Morpholine Isosteres in Drug Design

The morpholine moiety is a ubiquitous feature in a multitude of approved pharmaceutical agents, prized for its favorable physicochemical properties and metabolic stability.[1] However, the inherent flexibility of the morpholine ring can sometimes be a liability, leading to entropic penalties upon binding to biological targets. This has driven the exploration of rigidified morpholine bioisosteres that lock the pharmacophoric elements in a more defined three-dimensional space.

6-Oxa-3-azabicyclo[3.1.1]heptane stands out as a particularly advantageous morpholine isostere. Its bridged bicyclic structure imparts significant conformational rigidity, while maintaining the key heteroatomic features of the parent morpholine.[2][3][4] Crucially, it is an achiral molecule, simplifying synthesis and structure-activity relationship (SAR) studies. The tosylate salt form is commonly available, offering improved crystallinity and handling properties, with the tosylate group also serving as an excellent leaving group for further chemical modifications.

Commercial Availability and Sourcing

This compound is commercially available from a range of chemical suppliers specializing in building blocks for drug discovery. Researchers can procure this compound in various quantities, from milligrams to multi-gram scales, to support early-stage research and development activities.

Key Identifiers:

  • IUPAC Name: (1r,5s)-6-oxa-3-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate

  • CAS Number: 1339953-58-0

  • Molecular Formula: C₁₂H₁₇NO₄S

  • Molecular Weight: 271.34 g/mol

Table 1: Representative Commercial Suppliers

SupplierPurityAvailable QuantitiesNotes
AChemBlock 97%CustomOffers a certificate of analysis (CoA), HNMR, and HPLC data.
Sunway Pharm Ltd. 97%10mg - 25gProvides CoA and NMR data upon request.
Benchchem >97%InquireHighlights its use as a key morpholine isostere building block.[2]
Apollo Scientific 95%50mg - 5gAlso offers the hydrochloride salt (CAS: 1414958-33-0).

Note: Availability, pricing, and lead times are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis Pathway and Rationale

While several proprietary synthetic routes exist, the literature describes a concise and practical multi-step synthesis of this compound from inexpensive and readily available starting materials. The general strategy involves the formation of the bicyclic ring system through an intramolecular cyclization, followed by salt formation.[2][3][4]

Conceptual Synthetic Workflow

The following diagram illustrates a plausible synthetic approach based on published methodologies.

G cluster_0 Linear Precursor Synthesis cluster_1 Bicyclic Core Formation cluster_2 Final Product Formation A Commercially Available Amino Alcohol B Protection & Functionalization A->B Standard Protecting Group Chemistry C Intramolecular Cyclization B->C Base or Acid Catalysis D Deprotection C->D E Tosylate Salt Formation D->E p-Toluenesulfonic Acid F 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate E->F Crystallization G Start Incoming Material (this compound) Identity Identity Confirmation (¹H NMR, ¹³C NMR, MS) Start->Identity Purity Purity Assessment (HPLC/UPLC, qNMR) Start->Purity Appearance Physical Appearance (Visual Inspection) Start->Appearance Release Material Release for R&D Identity->Release Purity->Release Appearance->Release

Sources

Methodological & Application

Application Note: 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate as a Strategic Morpholine Isostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and synthetic accessibility.[1] However, it can be susceptible to metabolic degradation, presenting a significant challenge in drug development.[2][3] Bioisosteric replacement with conformationally restricted analogues offers a robust strategy to mitigate these liabilities. This guide provides a detailed exploration of 6-Oxa-3-azabicyclo[3.1.1]heptane, a bridged bicyclic morpholine isostere, highlighting its strategic advantages in drug design.[4][5] We present its comparative physicochemical properties, a validated synthetic protocol for its incorporation into lead molecules, and methods for its characterization, demonstrating its utility as a superior building block for developing next-generation therapeutics.

The Rationale for a Rigid Morpholine Isostere

The morpholine moiety is present in over 20 FDA-approved drugs, where it often serves to improve solubility and engage in hydrogen bonding with biological targets.[2][6] The classic chair conformation of morpholine, however, imparts significant conformational flexibility. This flexibility can lead to an entropic penalty upon binding to a target protein, potentially limiting binding affinity and selectivity.

6-Oxa-3-azabicyclo[3.1.1]heptane introduces a rigid, three-dimensional scaffold that locks the morpholine-like structure into a defined conformation.[4] This pre-organization can significantly reduce the entropic cost of binding, leading to enhanced potency and selectivity.[4] A critical advantage of this specific isostere is that it is achiral , which circumvents the need for complex chiral separations and the independent biological evaluation of enantiomers, streamlining the drug discovery process.[5][6][7]

G cluster_0 Traditional Morpholine cluster_1 Bridged Bicyclic Isostere Morpholine Morpholine (Flexible Chair Conformation) Bicyclic 6-Oxa-3-azabicyclo[3.1.1]heptane (Rigid, Bridged Structure) Morpholine->Bicyclic Isosteric Replacement Prop_M Properties: - Flexible - Potential Metabolic 'Soft Spot' - Chiral derivatives are common Prop_B Properties: - Conformationally Restricted - Improved Metabolic Stability - Achiral

Caption: Structural comparison of flexible morpholine and its rigid isostere.

Comparative Physicochemical Properties

The primary goal of isosteric replacement is to retain or improve beneficial properties while addressing liabilities. 6-Oxa-3-azabicyclo[3.1.1]heptane closely mimics the key physicochemical properties of morpholine, ensuring it can occupy a similar pharmacological space.[5][6] An analysis of piperonyl-derivatized analogues demonstrates that the bicyclic core has lipophilicity (cLogP) and polar surface area (TPSA) values comparable to those of a standard morpholine ring.[6][8]

PropertyMorpholine Analogue (1)6-Oxa-3-azabicyclo[3.1.1]heptane Analogue (2b)Rationale for Comparison
Structure N-PiperonylmorpholineN-Piperonyl-6-oxa-3-azabicyclo[3.1.1]heptaneThe piperonyl group is a standard fragment used to assess the properties of the core heterocyclic scaffold in a drug-like context.
cLogP 1.81.6The bicyclic isostere maintains nearly identical lipophilicity, suggesting it will not negatively impact solubility or permeability profiles.[6]
Molecular Weight 193.21 g/mol 219.24 g/mol The modest increase in molecular weight is acceptable in most lead optimization campaigns.
TPSA 21.7 Ų21.3 ŲThe topological polar surface area is virtually unchanged, indicating a similar capacity for hydrogen bonding interactions.[9]
Chirality AchiralAchiralBoth parent scaffolds are achiral, simplifying synthesis and analysis.[5][6]

Synthesis Overview and Handling

6-Oxa-3-azabicyclo[3.1.1]heptane tosylate is accessible through a concise and practical multi-step synthesis.[4] The first reported synthesis is a six-step sequence that begins with inexpensive and commercially available starting materials like (±)-epichlorohydrin.[5][6] The tosylate salt form is particularly advantageous for research and development as it offers excellent crystallinity, thermal stability, and ease of handling compared to the free base.[4] Furthermore, the tosylate anion makes the parent compound an excellent electrophile for subsequent nucleophilic substitution reactions.[4]

Caption: High-level workflow for the synthesis of the tosylate salt.[5][6]

Application Protocol: N-Alkylation of a Primary Amine

This protocol details the incorporation of the 6-oxa-3-azabicyclo[3.1.1]heptane moiety onto a model primary amine via nucleophilic substitution. The tosylate serves as an excellent leaving group, facilitating a clean and efficient reaction.

4.1. Materials and Reagents

  • This compound (1.0 eq)

  • Benzylamine (Model Nucleophile, 1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction vial, magnetic stirrer, heating block

  • TLC plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

4.2. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry reaction vial, add this compound (e.g., 271 mg, 1.0 mmol) and anhydrous potassium carbonate (345 mg, 2.5 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (5 mL) to the vial.

  • Nucleophile Addition: Add benzylamine (118 mg, 1.1 mmol) to the suspension.

    • Scientist's Note: A slight excess of the nucleophile ensures complete consumption of the limiting tosylate starting material. Potassium carbonate is a mild base sufficient to scavenge the p-toluenesulfonic acid byproduct without promoting side reactions.

  • Reaction: Seal the vial and heat the mixture to 60 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Dichloromethane:Methanol eluent system. The reaction is typically complete within 4-6 hours. The disappearance of the tosylate starting material indicates completion.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the suspension to remove the inorganic salts and rinse the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure to obtain the crude product. d. Dissolve the crude residue in ethyl acetate (20 mL) and wash with deionized water (2 x 10 mL) and then with brine (10 mL).

    • Scientist's Note: The aqueous washes remove any remaining potassium carbonate and the water-soluble tosylate salt byproduct. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane to afford the pure N-benzyl-6-oxa-3-azabicyclo[3.1.1]heptane.

Protocol: Structural and Purity Characterization

Validation of the final product's identity and purity is a critical step. The following methods provide a self-validating system for characterization.[10]

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve the purified product in CDCl₃. Expect to see the characteristic aromatic protons of the benzyl group (δ 7.2-7.4 ppm) and a complex multiplet pattern in the aliphatic region (δ 2.5-4.5 ppm) corresponding to the protons on the bicyclic core. The integration should correspond to the correct number of protons for each part of the molecule.

  • ¹³C NMR: Confirm the presence of all expected carbon atoms, including the aromatic signals from the benzyl group and the distinct signals for the sp³-hybridized carbons of the bicyclic scaffold.

5.2. Mass Spectrometry (MS)

  • Utilize high-resolution electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight. For the N-benzylated product, look for the molecular ion peak [M+H]⁺ at the calculated m/z.[10]

5.3. High-Performance Liquid Chromatography (HPLC)

  • Assess the purity of the final compound using a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA.[10] A single, sharp peak indicates high purity.

G cluster_workflow Incorporation & Characterization Workflow A Step 1: N-Alkylation Reaction (Tosylate + Nucleophile) B Step 2: Reaction Monitoring (TLC) A->B C Step 3: Aqueous Workup & Extraction B->C D Step 4: Purification (Column Chromatography) C->D E Step 5: Structural Validation (NMR, MS) D->E F Step 6: Purity Analysis (HPLC) E->F

Caption: A self-validating workflow for synthesis and analysis.

Conclusion and Future Perspectives

This compound is more than a simple building block; it is a strategic tool for overcoming common hurdles in medicinal chemistry. Its rigid, achiral framework offers a clear path to improving the potency, selectivity, and metabolic stability of drug candidates compared to traditional morpholine-containing compounds.[4][10] Early studies have already suggested that incorporating this bicyclic structure can lead to enhanced bioavailability and favorable toxicity profiles.[10] As drug discovery programs continue to demand molecules with highly optimized ADME properties, the thoughtful application of conformationally restricted isosteres like 6-Oxa-3-azabicyclo[3.1.1]heptane will be indispensable for creating novel and effective therapeutics.

References

  • Benchchem. This compound|Bicyclic Morpholine.

  • Wishka, D. G., et al. A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Synthesis, 2011.

  • Benchchem. This compound|Bicyclic Morpholine (Cached). 10

  • PubChem. 6-Oxa-3-azabicyclo(3.1.1)heptane. National Center for Biotechnology Information.

  • Wishka, D. G., et al. A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Thieme Chemistry, 2011.

  • Zhang, B., et al. Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers, 2022.

  • ResearchGate. A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate | Request PDF.

  • Walker, D. P., et al. Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synthesis, 2011.

  • Enamine. Morpholine Bioisosteres for Drug Design.

  • eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.

  • Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central, 2017.

  • Enamine. Morpholine Bioisosteres for Drug Design (PDF).

  • Bawa, S., et al. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed, 2020.

Sources

Application and Protocols for 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The design of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. A key strategy in this field is the use of conformationally restricted scaffolds to optimize ligand-receptor interactions and improve physicochemical properties. This guide provides an in-depth look at the application of 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate, a novel bridged bicyclic morpholine isostere, in the synthesis of next-generation kinase inhibitors, with a specific focus on covalent inhibitors of Bruton's Tyrosine Kinase (BTK).

Introduction: The Strategic Value of Constrained Scaffolds in Kinase Inhibitor Design

The ATP-binding site of kinases, while highly conserved, offers opportunities for achieving selectivity through the exploitation of subtle differences in conformation and nearby amino acid residues. The use of rigid, three-dimensional scaffolds has emerged as a powerful tactic to improve inhibitor potency, selectivity, and drug-like properties.[1][2]

The 6-Oxa-3-azabicyclo[3.1.1]heptane moiety is a bioisostere of morpholine and piperidine, common motifs in drug discovery.[3][4] Its bridged, bicyclic nature offers several distinct advantages:

  • Conformational Rigidity: The locked conformation reduces the entropic penalty upon binding to the target kinase, potentially increasing binding affinity.

  • Novel Exit Vectors: The rigid structure provides well-defined vectors for substituents to probe unique regions of the kinase binding pocket, leading to enhanced selectivity.

  • Improved Physicochemical Properties: As a saturated, polar scaffold, it can improve properties like aqueous solubility and metabolic stability compared to more traditional, flexible, or aromatic linkers.[2]

  • Chemical Tractability: The tosylate salt form is a stable, crystalline solid, and the secondary amine is a versatile handle for synthetic elaboration via nucleophilic substitution.[5][6]

A particularly successful application of this scaffold is in the development of covalent irreversible inhibitors, which form a permanent bond with a specific residue in the kinase active site. This strategy can lead to prolonged target engagement and a durable pharmacodynamic effect.[7][8] Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell signaling, is a validated target for covalent inhibition, typically by targeting a cysteine residue (Cys481) near the ATP-binding pocket.[7][8][9]

General Synthetic Strategy & Workflow

The primary synthetic utility of this compound lies in its function as a secondary amine equivalent. The tosylate anion is displaced, and the free secondary amine can be used in nucleophilic substitution reactions. A common application is its reaction with an electrophilic heterocyclic core, a central component of many kinase inhibitors.

The general workflow for incorporating this scaffold into a covalent BTK inhibitor is depicted below. This process involves the coupling of the bicyclic amine with a pyrimidine core, which is subsequently functionalized with an electrophilic "warhead" (e.g., an acrylamide group) designed to covalently bind to Cys481 of BTK.

G A 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate Salt C Nucleophilic Aromatic Substitution (SNAr) A->C B Electrophilic Heterocycle (e.g., 2,4-dichloropyrimidine derivative) B->C D Intermediate Product C->D E Coupling with Acrylamide Moiety (Warhead) D->E F Final Covalent Kinase Inhibitor E->F G Purification (e.g., Chromatography) F->G H Characterization (NMR, LC-MS, HRMS) G->H I Biological Evaluation (Kinase Assay, Cell-based Assay) H->I

Caption: General workflow for synthesizing a covalent kinase inhibitor.

Case Study: Synthesis of a Covalent BTK Inhibitor

This section details a representative protocol for synthesizing a potent covalent BTK inhibitor, structurally analogous to compounds described in the medicinal chemistry literature.[7][10] The synthesis involves a key nucleophilic aromatic substitution (SNAr) reaction between 6-Oxa-3-azabicyclo[3.1.1]heptane and a functionalized pyrimidine core.

Reaction Scheme

The overall synthetic transformation is as follows:

Caption: SNAr reaction to form the inhibitor scaffold.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • N-(4,5-dichloropyrimidin-2-yl)acrylamide (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • n-Butanol (n-BuOH) (0.1 M solution)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Standard laboratory glassware and purification apparatus (silica gel for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and N-(4,5-dichloropyrimidin-2-yl)acrylamide (1.1 eq).

  • Solvent and Base Addition: Add n-butanol to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

    • Rationale: DIPEA acts as a non-nucleophilic base to neutralize the tosylate salt and the HCl generated during the SNAr reaction, driving the reaction to completion.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to create an inert atmosphere.

    • Rationale: While not always strictly necessary for this reaction type, an inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture at elevated temperatures.

  • Heating: Heat the reaction mixture to 120 °C with vigorous stirring.

    • Rationale: Elevated temperature is required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyrimidine ring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the n-butanol.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to isolate the final compound.

  • Characterization: Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary and Expected Results

The successful synthesis will yield a covalent BTK inhibitor. The table below summarizes typical data obtained for inhibitors of this class.

ParameterTypical Value/ResultMethod
Reaction Yield 45-65%Isolated Yield after Chromatography
Purity >95%HPLC, LC-MS
1H NMR Conforms to expected structure400 MHz NMR Spectroscopy
HRMS (m/z) [M+H]+ calculated matches foundESI-TOF Mass Spectrometry
BTK IC50 < 10 nMBiochemical Kinase Assay
Cellular EC50 50 - 500 nMCell-based Phospho-BTK Assay

Note: IC50 and EC50 values are representative and highly dependent on the specific substitutions on the pyrimidine core.

Mechanism of Action: Covalent Inhibition of BTK

The synthesized inhibitor functions by delivering an electrophilic acrylamide "warhead" to the BTK active site. There, it forms an irreversible covalent bond with the thiol side chain of Cysteine 481 (Cys481).[8] This covalent modification permanently blocks the ATP binding site, leading to sustained inhibition of BTK's kinase activity and downstream signaling.[7]

Inhibitor Covalent BTK Inhibitor (with Acrylamide) Binding Reversible Binding to ATP Pocket Inhibitor->Binding 1. Proximity BTK_Inactive BTK Kinase (Active Site with Cys481) BTK_Inactive->Binding Reaction Michael Addition (Covalent Bond Formation) Binding->Reaction 2. Positioning BTK_Inhibited Permanently Inhibited BTK (Covalently Modified Cys481) Reaction->BTK_Inhibited 3. Irreversible Modification Signaling_Blocked Downstream B-Cell Signaling Blocked BTK_Inhibited->Signaling_Blocked

Caption: Mechanism of covalent BTK inhibition.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for modern medicinal chemistry.[5] Its unique conformational properties make it an ideal scaffold for designing highly potent and selective kinase inhibitors. The straightforward synthetic protocol for its incorporation allows for the rapid generation of novel chemical entities. As demonstrated in the case of BTK inhibitors, this scaffold can be effectively combined with a covalent mechanism of action to achieve prolonged and potent target engagement. The continued exploration of this and other bridged bicyclic systems will undoubtedly lead to the discovery of new and improved therapeutics for a range of human diseases.

References

  • Hill, R. J., et al. (2021). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. ACS Medicinal Chemistry Letters. [Link]

  • Kocieński, P. (2021). Synthesis of a Bruton's Tyrosine Kinase Inhibitor. Synfacts. [Link]

  • Bradshaw, J. M., et al. (2014). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Chemical Biology. [Link]

  • Google Patents. (2017). Heterocyclic compounds useful as pim kinase inhibitors. WO2017059251A1.
  • Wang, A., et al. (2019). Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2023). Chemical structures and binding of covalent BTK inhibitors. [Link]

  • Farley, K. A., & Walker, D. P. (2011). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Synthesis. [Link]

  • Dibchak, D., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17965857, 6-Oxa-3-azabicyclo(3.1.1)heptane. [Link]

  • Lysenko, V., et al. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Hylsová, M., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • ResearchGate. (2012). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. [Link]

  • ChemRxiv. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bridged Bicyclic Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacological properties is paramount. The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold has emerged as a significant building block in this endeavor.[1][2] As a rigid, achiral morpholine isostere, it offers a three-dimensional conformation that can reduce the entropic penalty of binding to biological targets, potentially leading to enhanced potency and selectivity.[2][3] Its use as a saturated, sp³-rich fragment can also improve properties such as solubility and metabolic stability when replacing traditional aromatic rings.[4]

The tosylate salt of 6-oxa-3-azabicyclo[3.1.1]heptane is a particularly valuable starting material due to its excellent crystallinity, stability, and ease of handling.[2] The secondary amine within this bicyclic system provides a crucial vector for chemical diversification through N-alkylation. This process allows for the systematic introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's properties for drug development.

This document provides a detailed guide to the N-alkylation of 6-oxa-3-azabicyclo[3.1.1]heptane tosylate, covering the underlying chemical principles and offering robust, field-proven protocols for direct alkylation and reductive amination.

Pillar 1: Mechanistic Considerations for Successful N-Alkylation

A thorough understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting potential issues. The N-alkylation of the this compound is not a direct reaction with the salt itself but requires the in situ generation of the corresponding free amine.

The Role of the Base: Liberating the Nucleophile

The starting material is an ammonium tosylate salt, in which the nitrogen lone pair is unavailable for nucleophilic attack. The first and most critical step is the deprotonation of the secondary ammonium ion by a suitable base to generate the free 6-oxa-3-azabicyclo[3.1.1]heptane.

R₂NH₂⁺ ⁻OTs + Base ⇌ R₂NH + Base-H⁺ ⁻OTs

The choice of base is dictated by several factors:

  • Strength (pKa): The base must be strong enough to deprotonate the ammonium salt (typically pKa ~9-10) but should not be so strong as to cause unwanted side reactions with the solvent or alkylating agent.

  • Solubility: The base should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture.

  • Steric Hindrance: Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can be advantageous in preventing the base itself from competing with the desired N-alkylation.

  • Nature of Byproducts: Inorganic bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are often preferred as the byproducts are easily removed by filtration or aqueous workup.

Alkylation Pathways: Direct vs. Reductive

Once the free amine is generated, it can be functionalized through two primary pathways, each with distinct advantages.

  • Direct Alkylation (Sₙ2 Reaction): This is a classic nucleophilic substitution where the nitrogen atom directly attacks an electrophilic carbon of an alkylating agent (e.g., an alkyl halide or sulfonate). The tosylate group (-OTs) is an excellent leaving group, making alkyl tosylates highly effective reagents for this purpose.[5][6] This method is efficient for introducing simple alkyl, benzyl, or allyl groups.

  • Reductive Amination: This powerful two-stage, one-pot reaction provides access to a much broader range of substituents. The free amine first condenses with an aldehyde or ketone to form an intermediate iminium ion. This electrophilic species is then reduced in situ by a mild, selective reducing agent to yield the N-alkylated product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its tolerance of mildly acidic conditions and its selectivity for reducing iminium ions over carbonyls.

Pillar 2: Experimental Protocols and Workflows

The following protocols are designed to be robust and reproducible. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Workflow Overview

G cluster_0 Direct Alkylation (SN2) cluster_1 Reductive Amination start 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate Salt free_amine In situ generation of Free Amine (Base, Solvent) start->free_amine direct_alk Add Alkylating Agent (e.g., R-Br, R-I, R-OTs) free_amine->direct_alk Path 1 reduct_am Add Carbonyl (R'C(O)R'') + Reducing Agent (NaBH(OAc)3) free_amine->reduct_am Path 2 direct_product N-Alkyl Product direct_alk->direct_product workup Aqueous Workup & Extraction direct_product->workup reduct_product N-Alkyl Product reduct_am->reduct_product reduct_product->workup purify Purification (Column Chromatography) workup->purify final Characterized Final Product purify->final

Caption: General workflow for N-alkylation of the tosylate salt.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation using benzyl bromide as an example.

Reaction Mechanism

G Amine_Salt Bicyclic Amine Tosylate Salt Free_Amine Free Bicyclic Amine (Nucleophile) Amine_Salt->Free_Amine + Base - Base-H⁺ ⁻OTs TS [Transition State]‡ Free_Amine->TS Base K₂CO₃ Alkyl_Halide R-X (Electrophile) Alkyl_Halide->TS Product N-Alkylated Product TS->Product - X⁻

Caption: Mechanism for direct N-alkylation (Sₙ2).

Materials

Reagent M.W. Amount Moles Eq.
This compound 271.34 1.00 g 3.68 mmol 1.0
Benzyl Bromide 171.04 0.76 g (0.53 mL) 4.42 mmol 1.2
Potassium Carbonate (K₂CO₃), anhydrous 138.21 1.53 g 11.0 mmol 3.0

| Acetonitrile (CH₃CN) | - | 20 mL | - | - |

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.68 mmol) and anhydrous potassium carbonate (1.53 g, 11.0 mmol).

  • Add anhydrous acetonitrile (20 mL) to the flask.

  • Stir the resulting suspension at room temperature for 15 minutes to facilitate the formation of the free amine.

  • Add benzyl bromide (0.53 mL, 4.42 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure N-benzyl-6-oxa-3-azabicyclo[3.1.1]heptane.

Expected Outcome: A colorless oil or white solid. Yields typically range from 75-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation using isobutyraldehyde as an example.

Reaction Mechanism

G amine Free Bicyclic Amine iminium Iminium Ion Intermediate [R₂N=CHR']⁺ amine->iminium aldehyde Aldehyde (R'CHO) aldehyde->iminium product N-Alkyl Product iminium->product reducer NaBH(OAc)₃ reducer->product Reduction

Sources

The Strategic Integration of 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate in CNS Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel chemical entities that can effectively modulate targets within the Central Nervous System (CNS) is a paramount challenge in modern medicinal chemistry. Success in this arena hinges on the ability to design molecules with a finely tuned balance of potency, selectivity, and pharmacokinetic properties that permit penetration of the blood-brain barrier (BBB). In this context, the strategic use of rigid, three-dimensional scaffolds has emerged as a powerful approach to navigate the complexities of CNS drug design. Among these, the 6-Oxa-3-azabicyclo[3.1.1]heptane moiety, particularly in its tosylate salt form, has garnered significant attention as a versatile and advantageous building block.

This technical guide provides an in-depth exploration of 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate as a scaffold for the development of CNS drug candidates. We will delve into the scientific rationale behind its use, provide detailed protocols for its synthesis and derivatization, and present data on its application in the design of novel CNS-active agents.

The Rationale: Why 6-Oxa-3-azabicyclo[3.1.1]heptane?

The utility of the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold in CNS drug discovery is rooted in its unique structural and physicochemical properties. It serves as a conformationally restricted isostere of morpholine, a common motif in many CNS drugs.[1][2] This rigidity is a key advantage, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[2]

Key Advantages:

  • Three-Dimensionality and Rigidity: The bicyclic nature of the scaffold imparts a well-defined three-dimensional geometry. This contrasts with the flexible nature of open-chain analogs or even monocyclic systems like piperidine and morpholine. This pre-organization of substituents in space can lead to more specific and higher-affinity interactions with protein targets.

  • Morpholine Isostere: As a bridged morpholine, it mimics the key pharmacophoric features of the morpholine ring, such as the ether oxygen and the secondary amine, which can participate in crucial hydrogen bonding interactions with biological targets. However, its rigid nature offers a distinct advantage over the more flexible chair and boat conformations of morpholine.

  • Improved Physicochemical Properties: The incorporation of this scaffold can favorably influence key drug-like properties. Its compact and rigid nature can lead to a lower calculated logP (cLogP) compared to more flexible analogs, a desirable attribute for CNS penetration.[3] Furthermore, the introduction of the oxabicycloalkane core can enhance metabolic stability.[4]

  • Synthetic Tractability: The tosylate salt of 6-Oxa-3-azabicyclo[3.1.1]heptane is a stable, crystalline solid that is amenable to a variety of synthetic transformations.[1] The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions at the nitrogen atom, allowing for the facile introduction of diverse substituents.

Physicochemical Properties and CNS Drug-Likeness

The suitability of a scaffold for CNS drug discovery is heavily dependent on its intrinsic physicochemical properties. The parent 6-Oxa-3-azabicyclo[3.1.1]heptane core possesses attributes that align well with the empirical guidelines for CNS drug design.

PropertyValueSource
Molecular Formula C₅H₉NO[5]
Molecular Weight 99.13 g/mol [5]
XLogP3-AA -0.9[5]
Topological Polar Surface Area (TPSA) 21.3 Ų[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 0[6]

Table 1: Physicochemical Properties of the 6-Oxa-3-azabicyclo[3.1.1]heptane core.

These properties, particularly the low molecular weight, low TPSA, and limited number of rotatable bonds, are highly desirable for facilitating passage across the blood-brain barrier. The rigid nature of the scaffold contributes to a lower conformational flexibility, which is often associated with improved membrane permeability.

Synthetic Protocols

The practical application of the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold is underpinned by a robust and scalable synthetic route. The following protocols are based on the concise six-step synthesis reported by Wishka and colleagues, which provides a reliable pathway to the tosylate salt.[1][7]

Protocol 1: Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate

This multi-step synthesis begins from readily available starting materials and employs straightforward chemical transformations.

Diagram of the Synthetic Pathway

Synthesis_of_6-Oxa-3-azabicyclo[3.1.1]heptane_Tosylate start Commercially Available Starting Materials step1 Step 1: Epoxidation start->step1 Reagents: m-CPBA step2 Step 2: Ring Opening step1->step2 Reagents: Benzylamine step3 Step 3: Mesylation step2->step3 Reagents: MsCl, Et3N step4 Step 4: Cyclization step3->step4 Reagents: NaH step5 Step 5: Deprotection step4->step5 Reagents: H2, Pd/C step6 Step 6: Salt Formation step5->step6 Reagents: p-TsOH product 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate step6->product

Caption: Six-step synthesis of the target scaffold.

Step-by-Step Methodology:

  • Step 1: Epoxidation of a suitable starting alkene.

    • Dissolve the starting alkene in a suitable solvent such as dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude epoxide by flash column chromatography.

  • Step 2: Regioselective ring-opening of the epoxide with benzylamine.

    • Dissolve the purified epoxide in a suitable solvent such as methanol or ethanol.

    • Add benzylamine and heat the reaction mixture to reflux.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the resulting amino alcohol by flash column chromatography.

  • Step 3: Mesylation of the primary alcohol.

    • Dissolve the amino alcohol in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl).

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

  • Step 4: Intramolecular cyclization to form the bicyclic core.

    • Dissolve the crude mesylate in a suitable anhydrous solvent such as tetrahydrofuran (THF).

    • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction with water at 0 °C.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the N-benzyl protected bicyclic compound by flash column chromatography.

  • Step 5: Deprotection of the benzyl group.

    • Dissolve the purified N-benzyl compound in methanol or ethanol.

    • Add palladium on carbon (10% Pd/C) as a catalyst.

    • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the free base of 6-Oxa-3-azabicyclo[3.1.1]heptane.

  • Step 6: Formation of the tosylate salt.

    • Dissolve the crude free base in a minimal amount of a suitable solvent such as ethanol or isopropanol.

    • Add a solution of p-toluenesulfonic acid (p-TsOH) monohydrate (1 equivalent) in the same solvent.

    • Stir the mixture at room temperature. The tosylate salt will typically precipitate out of the solution.

    • Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a white crystalline solid.

Protocol 2: Derivatization via Nucleophilic Substitution

The secondary amine of the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold is a versatile handle for introducing a wide array of substituents. The following is a general protocol for N-alkylation.

Diagram of Derivatization Workflow

Derivatization_Workflow scaffold 6-Oxa-3-azabicyclo[3.1.1]heptane (Free Base) reaction N-Alkylation or N-Arylation scaffold->reaction product Diverse CNS Drug Candidates reaction->product reagents Electrophile (R-X) Base (e.g., K2CO3) Solvent (e.g., DMF) reagents->reaction

Caption: General derivatization of the scaffold.

Step-by-Step Methodology for N-Alkylation:

  • To a solution of 6-Oxa-3-azabicyclo[3.1.1]heptane (from the tosylate salt by basification) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Add the desired alkylating agent (e.g., an alkyl halide or tosylate).

  • Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound by flash column chromatography or preparative HPLC.

Applications in CNS Drug Discovery: Case Studies

The 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold has been incorporated into a variety of CNS-active compounds, demonstrating its potential across different therapeutic targets.

mTOR Inhibitors for Neurological Disorders

The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation has been implicated in various neurological disorders. Several potent and selective mTOR inhibitors have been developed that incorporate the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold.[4]

In a study exploring morpholine isosteres for mTOR inhibitors, a compound containing the 6-oxa-3-azabicyclo[3.1.1]heptane moiety was synthesized and evaluated.[4] While this specific analog showed poor cellular activity in the reported assay, the study highlights the exploration of such rigid bicyclic systems as a strategy to modulate the properties of kinase inhibitors. The rationale behind incorporating this scaffold was to explore novel chemical space and potentially improve metabolic stability and brain penetrance compared to traditional morpholine-containing compounds.[4]

Ligands for Cannabinoid and Nicotinic Receptors

Patent literature discloses the use of the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold in the design of ligands for cannabinoid (CB) receptors and neuronal nicotinic acetylcholine receptors (nAChRs), both of which are important targets for CNS disorders. The rigid nature of the scaffold is likely leveraged to achieve specific receptor subtype selectivity and to optimize the pharmacokinetic profile for CNS applications.

Future Perspectives and Conclusion

The this compound scaffold represents a valuable and versatile tool for the modern medicinal chemist focused on CNS drug discovery. Its unique combination of three-dimensional rigidity, morpholine-like pharmacophoric features, and favorable physicochemical properties makes it an attractive building block for the design of novel CNS-active agents. The synthetic accessibility of this scaffold further enhances its appeal for use in drug discovery programs.

Future research in this area will likely focus on the broader exploration of this scaffold in diverse CNS targets, the development of novel synthetic methodologies for its functionalization, and a more in-depth understanding of its impact on ADME properties, particularly blood-brain barrier penetration. As the demand for innovative CNS therapies continues to grow, the strategic application of scaffolds like 6-Oxa-3-azabicyclo[3.1.1]heptane will undoubtedly play a crucial role in the discovery of the next generation of neurological drugs.

References

  • PubChem. 6-Oxa-3-azabicyclo(3.1.1)heptane. National Center for Biotechnology Information. [Link]

  • Burdfield-Steel, E., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11828-11879.
  • Wishka, D. G., Beagley, P., Lyon, J., Farley, K. A., & Walker, D. P. (2011). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.
  • ResearchGate. A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. [Link]

  • Mykhailiuk, P. K. (2023). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene.
  • Guggari, S., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Diseases. Journal of Medicinal Chemistry, 63(23), 14656-14674.
  • ResearchGate. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. [Link]

  • ResearchGate. Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. [Link]

  • Google Patents. Aza-tetracyclic oxazepine compounds and uses thereof.
  • Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • ResearchGate. Influence of Catalytic Poisons on the Selectivity of a Cobalt Catalyst for the Fischer–Tropsch Synthesis in Terms of the Theory of Astoichiometric Components of Catalytic Reactions. [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to Nucleophilic Substitution of the Tosylate Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Tosylate Leaving Group

In the realm of synthetic organic chemistry, the strategic conversion of a poor leaving group into a more reactive one is a cornerstone of efficient molecular construction. The hydroxyl group (-OH) of an alcohol, being a strong base, is a notoriously poor leaving group.[1] The p-toluenesulfonyl group, or "tosyl" (Ts) group, provides an elegant solution to this challenge. By converting an alcohol to an alkyl tosylate (R-OTs), the hydroxyl group is transformed into a tosylate anion (TsO⁻) upon nucleophilic attack, which is an exceptionally stable and excellent leaving group.[2][1] This stability arises from the resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group, a consequence of the strong acidity of its conjugate acid, p-toluenesulfonic acid (TsOH).[2][3]

This guide provides a detailed exploration of the reaction conditions for the nucleophilic substitution of the tosylate group, offering both foundational principles and actionable protocols for laboratory application.

Core Principles: Mechanistic Considerations

Nucleophilic substitution reactions of alkyl tosylates can proceed through either an Sₙ1 or Sₙ2 mechanism, dictated by the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.

Sₙ2 Pathway: The Workhorse of Tosylate Chemistry

Alkyl tosylates are highly reactive substrates for Sₙ2 reactions, often surpassing the reactivity of corresponding alkyl bromides and chlorides.[2] This pathway is favored for primary and secondary tosylates and involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. The reaction is concerted, with the nucleophile forming a bond as the tosylate group departs.

Sₙ1 Pathway: Cationic Intermediates

For tertiary, benzylic, or allylic tosylates, the Sₙ1 mechanism can become competitive or even dominant.[4] This pathway involves the initial, rate-limiting departure of the tosylate group to form a carbocation intermediate. This planar intermediate is then attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products if the starting material was chiral. Polar protic solvents are known to favor the Sₙ1 mechanism by stabilizing the carbocation intermediate.[4]

Key Reaction Parameters and Their Influence

The success and selectivity of a nucleophilic substitution on a tosylate hinge on the careful selection of reaction conditions.

The Nucleophile: A Spectrum of Reactivity

A wide array of nucleophiles can be employed to displace the tosylate group.[2] The strength and steric bulk of the nucleophile are critical factors.

  • Strong, Unhindered Nucleophiles: Azide (N₃⁻), cyanide (CN⁻), and small alkoxides (e.g., methoxide, ethoxide) are potent nucleophiles that readily participate in Sₙ2 reactions.[5][6]

  • Weaker Nucleophiles: Halide ions (Cl⁻, Br⁻, I⁻) can also act as nucleophiles, though their reactivity can be influenced by the solvent.[7] While chloride is a relatively weak nucleophile, its displacement of a tosylate can be facilitated in aprotic polar solvents.[8]

  • Bulky Nucleophiles/Bases: Sterically hindered bases, such as potassium tert-butoxide (t-BuOK), tend to favor elimination (E2) over substitution (Sₙ2), especially with secondary and tertiary tosylates.[9]

The Solvent: Directing the Reaction Pathway

The choice of solvent is paramount in controlling the reaction mechanism and rate.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are ideal for Sₙ2 reactions. They solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive.[7]

  • Polar Protic Solvents: Solvents such as water, methanol, and ethanol can stabilize both the carbocation intermediate in Sₙ1 reactions and the anionic nucleophile through hydrogen bonding. This stabilization of the nucleophile can decrease its reactivity, thus disfavoring the Sₙ2 pathway.[10]

Temperature: The Substitution vs. Elimination Battle

Increasing the reaction temperature generally increases the rate of both substitution and elimination reactions. However, elimination reactions often have a higher activation energy and are therefore more favored at higher temperatures.[6] For Sₙ2 reactions, it is often advantageous to run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize competing elimination side reactions.

The Substrate: Steric and Electronic Effects

The structure of the alkyl tosylate plays a decisive role in its reactivity and the operative mechanism.

  • Steric Hindrance: As steric hindrance around the reaction center increases (primary < secondary < tertiary), the rate of Sₙ2 reactions decreases dramatically.[11] For highly hindered secondary or tertiary tosylates, Sₙ1 or E2 pathways become more likely.[12]

  • Electronic Effects: Electron-withdrawing groups on the alkyl backbone can enhance the electrophilicity of the carbon atom, potentially increasing the rate of Sₙ2 reactions.[13]

Data Presentation: Reaction Conditions at a Glance

The following tables summarize typical reaction conditions for the tosylation of alcohols and the subsequent nucleophilic substitution of the resulting tosylates.

Table 1: Representative Conditions for Tosylation of Alcohols [14]

Alcohol TypeBaseSolventTemperature (°C)Time (h)Yield (%)
Primary AlcoholPyridineDichloromethane0 to RT2-685-95
Chiral Secondary AlcoholPyridineChloroform01292
Homoallylic AlcoholTriethylamine/DMAPDichloromethane0288

Table 2: Representative Conditions for Nucleophilic Substitution of Alkyl Tosylates [14]

Alkyl TosylateNucleophileSolventTemperature (°C)Time (h)Yield (%)
Primary TosylateNaN₃DMF60390
Secondary TosylateNaBrAcetone501285
Primary TosylateNaCNDMSO80682
Secondary TosylateNaOMeMethanol252475

Experimental Protocols

Protocol 1: General Procedure for the Tosylation of a Primary Alcohol[15][16]

This protocol outlines the conversion of a primary alcohol to its corresponding tosylate, a crucial first step before nucleophilic substitution.

Tosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alcohol (1.0 eq) in Anhydrous DCM B Cool to 0 °C (Ice Bath) A->B C Add Pyridine (1.5 eq) B->C D Add TsCl (1.2 eq) portion-wise at 0 °C C->D E Stir at 0 °C for 4h (Monitor by TLC) D->E F Quench with H₂O E->F G Extract with DCM F->G H Wash with Brine G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify (Chromatography or Recrystallization) I->J

Caption: Workflow for the tosylation of a primary alcohol.

Materials:

  • Alcohol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)[15]

  • Anhydrous pyridine or triethylamine (1.5-2.0 eq.)[15]

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq.) in anhydrous DCM (approximately 10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[15]

  • Cool the solution to 0 °C in an ice bath.[15]

  • Slowly add pyridine (1.5 eq.) to the stirred solution.[14]

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.[16]

  • Stir the reaction at 0 °C for 2-12 hours.[15] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[15]

  • Upon completion, quench the reaction by adding deionized water.[14]

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.[16]

  • Combine the organic layers and wash successively with water and brine.[16]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.[16]

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[15]

Protocol 2: Sₙ2 Substitution of a Primary Tosylate with Sodium Azide[15][18]

This protocol describes the displacement of a tosylate group with an azide nucleophile, a common transformation in organic synthesis.

Azide_Substitution_Workflow cluster_reaction Reaction Setup cluster_heating Reaction cluster_workup Work-up & Purification A Dissolve Alkyl Tosylate (1.0 eq) in Anhydrous DMF B Add Sodium Azide (1.5 eq) A->B C Heat to 60-80 °C B->C D Stir for 3-6 hours (Monitor by TLC) C->D E Cool to RT, Pour into H₂O D->E F Extract with Diethyl Ether E->F G Wash with Brine F->G H Dry (MgSO₄), Filter, Concentrate G->H I Purify (Column Chromatography) H->I

Caption: Experimental workflow for azide substitution of a primary tosylate.

Materials:

  • Alkyl tosylate (1.0 eq.)

  • Sodium azide (NaN₃) (1.5 eq.)[14]

  • Anhydrous dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the alkyl tosylate (1.0 eq.) in anhydrous DMF.[14]

  • Add sodium azide (1.5 eq.) to the solution.[14]

  • Heat the reaction mixture to 60-80 °C and stir for 3-6 hours.[14] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.[14]

  • Extract the aqueous mixture with diethyl ether (3 x volumes).[14]

  • Combine the organic extracts and wash with brine solution.[14]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purify the resulting alkyl azide by column chromatography if necessary.[14]

Troubleshooting and Considerations

  • Competing Elimination: As mentioned, elimination (E2) is a common side reaction, particularly with secondary tosylates and bulky, basic nucleophiles.[17] Using less hindered bases, lower reaction temperatures, and polar aprotic solvents can help to favor substitution.

  • Steric Hindrance: For sterically hindered alcohols, tosylation can be sluggish. The use of a more reactive sulfonylating agent, such as mesyl chloride (MsCl) or triflic anhydride (Tf₂O), may be necessary. Alternatively, catalytic amounts of 4-dimethylaminopyridine (DMAP) can accelerate the tosylation reaction.[15]

  • Unexpected Products: In some cases, particularly with benzylic alcohols containing electron-withdrawing groups, treatment with TsCl and a base like triethylamine can lead to the formation of the corresponding alkyl chloride instead of the tosylate.[13] This occurs via in situ formation of the tosylate followed by nucleophilic displacement by the chloride ion generated from the HCl byproduct.[13]

Conclusion

The conversion of alcohols to tosylates followed by nucleophilic substitution is a robust and versatile strategy in organic synthesis.[2] A thorough understanding of the interplay between the substrate, nucleophile, solvent, and temperature is critical for achieving high yields and the desired stereochemical outcome. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this powerful synthetic methodology in research and development.

References

Application Notes and Protocols: Synthetic Routes to Functionalized 6-Oxa-3-azabicyclo[3.1.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif in medicinal chemistry, primarily serving as a conformationally restricted isostere for morpholine and piperidine.[1][2] Its unique three-dimensional architecture offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This application note provides a comprehensive overview of the primary synthetic strategies for accessing functionalized 6-oxa-3-azabicyclo[3.1.1]heptane derivatives. We will delve into two prominent and distinct approaches: a multi-step synthesis commencing from readily available starting materials and a modern [3+3] cycloaddition strategy. Detailed experimental protocols, mechanistic insights, and data-driven comparisons are presented to guide researchers in the selection and execution of the most suitable synthetic route for their specific applications.

Introduction

The imperative in modern drug discovery to explore novel chemical space has driven the development of sp³-rich scaffolds that can impart favorable absorption, distribution, metabolism, and excretion (ADME) properties. The 6-oxa-3-azabicyclo[3.1.1]heptane core, a bridged bicyclic morpholine analog, has garnered significant attention for its ability to mimic the common morpholine functional group while introducing conformational rigidity.[3][4] This structural constraint can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the achiral nature of the parent scaffold simplifies synthesis and characterization.[5] This guide will provide a detailed examination of key synthetic methodologies, offering practical protocols for laboratory implementation.

I. Multi-Step Synthesis via Intramolecular Cyclization

A robust and scalable synthesis of 6-oxa-3-azabicyclo[3.1.1]heptane has been developed, proceeding through a multi-step sequence that relies on key transformations including a strategic intramolecular cyclization. This approach is advantageous due to its utilization of inexpensive and commercially available starting materials.[4]

A. Synthetic Strategy Overview

The overall strategy involves the construction of a suitably substituted acyclic precursor, followed by a pivotal intramolecular cyclization to forge the bicyclic ring system. Subsequent functionalization or deprotection steps can then be employed to yield the desired derivatives. A representative scheme is outlined below, culminating in the formation of the tosylate salt, a stable and readily handled form of the parent compound.[3]

G A Starting Materials B Intermediate Formation A->B Multi-step sequence C Intramolecular Cyclization B->C Key Ring-Forming Step D Deprotection C->D E Final Product (e.g., Tosylate Salt) D->E

Caption: General workflow for the multi-step synthesis of 6-oxa-3-azabicyclo[3.1.1]heptane.

B. Key Experimental Protocol: Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate

This protocol is adapted from a reported six-step synthesis.[4] The key final steps involving the formation of the bicyclic system and its isolation as a tosylate salt are detailed here. The synthesis begins with readily available starting materials and employs straightforward chemistry.[5]

Step 1: Intramolecular Cyclization

  • To a solution of the acyclic amino alcohol precursor in a suitable solvent (e.g., tetrahydrofuran), add a base such as sodium hydride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected 6-oxa-3-azabicyclo[3.1.1]heptane.

Step 2: Deprotection and Tosylate Salt Formation

  • Dissolve the crude protected bicyclic amine in a suitable solvent (e.g., methanol).

  • Add a catalyst for deprotection (e.g., palladium on carbon) if a protecting group such as benzyl is used.

  • Subject the mixture to hydrogenation at a suitable pressure until the deprotection is complete.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the resulting free amine in a suitable solvent (e.g., isopropanol) and add a solution of p-toluenesulfonic acid in the same solvent.

  • Stir the mixture to induce precipitation of the tosylate salt.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain the this compound salt.

C. Causality and Experimental Choices
  • Choice of Base and Solvent: The selection of a strong, non-nucleophilic base like sodium hydride is crucial for the deprotonation of the hydroxyl group to initiate the intramolecular Williamson ether synthesis. Tetrahydrofuran is a common solvent as it is relatively inert and effectively solubilizes the reactants.

  • Protecting Group Strategy: The use of a suitable amine protecting group (e.g., benzyl or Boc) is essential to prevent side reactions during the cyclization step. The choice of protecting group will dictate the deprotection conditions.

  • Salt Formation: The final product is often isolated as a tosylate salt to improve its crystallinity and stability, facilitating purification and handling.[3]

II. [3+3] Cycloaddition Strategies

More contemporary approaches to the 6-oxa-3-azabicyclo[3.1.1]heptane core involve cycloaddition reactions, which can offer a more convergent and atom-economical route. A notable example is the formal [3+3] cycloaddition of bicyclobutanes with nitrones.[6]

A. Synthetic Strategy Overview

This method involves the reaction of a bicyclobutane, acting as a three-carbon component, with a nitrone, which provides the remaining three atoms (C-N-O) for the heterocyclic ring. This approach can be catalyzed by a Lewis acid, enabling enantioselective synthesis of chiral derivatives.[6] A recent development also describes an amine-promoted three-component cycloaddition of bicyclo[1.1.0]butanes with hydroxylamine and polyformaldehyde, which generates the nitrone in situ.[7]

G A Bicyclobutane D [3+3] Cycloaddition A->D B Nitrone (or in situ generation) B->D C Catalyst (e.g., Lewis Acid) C->D E Functionalized 6-Oxa-3-azabicyclo[3.1.1]heptane D->E

Caption: Conceptual workflow for the [3+3] cycloaddition synthesis.

B. Key Experimental Protocol: Enantioselective (3+3) Cycloaddition

The following is a general protocol based on a Lewis acid-catalyzed enantioselective formal (3+3) cycloaddition of bicyclobutanes with nitrones.[6]

Step 1: Catalyst Preparation

  • Under an inert atmosphere (e.g., nitrogen), add the Lewis acid precursor (e.g., Co(OTf)₂) and the chiral ligand to a dry Schlenk tube.

  • Add the anhydrous solvent (e.g., dichloromethane) and stir the solution at room temperature for a specified time to allow for complex formation.

Step 2: Cycloaddition Reaction

  • To the prepared catalyst solution, add the bicyclobutane substrate followed by the nitrone.

  • Stir the resulting mixture at the specified temperature, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to afford the enantioenriched 6-oxa-3-azabicyclo[3.1.1]heptane derivative.

C. Data Presentation: Comparison of Synthetic Routes
ParameterMulti-Step Synthesis[3+3] Cycloaddition
Starting Materials Simple, inexpensiveMore complex, specialized
Number of Steps Typically 6-7 steps[5][8]Often 1-2 steps
Scalability Demonstrated scalabilityCan be scalable
Stereocontrol Can be stereoselectiveHigh enantioselectivity achievable[6]
Functional Group Tolerance ModerateGenerally good[7]
Overall Yield ModerateCan be high
D. Mechanistic Insights and Trustworthiness

The enantioselectivity in the Lewis acid-catalyzed [3+3] cycloaddition is dictated by the chiral environment created by the metal-ligand complex. The bidentate chelation of the bicyclobutane substrate to the chiral catalyst is crucial for stereocontrol.[6] The protocols for these reactions are self-validating through the characterization of the products, including determination of the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

III. Functionalization Strategies

The synthetic utility of the 6-oxa-3-azabicyclo[3.1.1]heptane scaffold is greatly enhanced by the ability to introduce a wide range of functional groups.

A. N-Functionalization

The secondary amine of the bicyclic core is a prime handle for functionalization. Standard N-alkylation, N-acylation, or reductive amination protocols can be employed to install various substituents. For example, the free amine can be reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride to yield N-substituted derivatives.

B. C-Functionalization

Introduction of substituents on the carbon framework of the scaffold is typically achieved by using appropriately functionalized starting materials in the synthetic sequence. For instance, in the [3+3] cycloaddition, substituted bicyclobutanes or nitrones can be used to generate a diverse array of functionalized products.[9]

Conclusion

The synthesis of functionalized 6-oxa-3-azabicyclo[3.1.1]heptane derivatives is an active area of research with significant implications for drug discovery. The multi-step synthesis from simple precursors offers a reliable and scalable route to the parent scaffold. For access to a wider range of functionalized and enantioenriched derivatives, the more modern [3+3] cycloaddition strategies provide a powerful and efficient alternative. The choice of synthetic route will ultimately depend on the specific target molecule, desired scale, and stereochemical requirements. The protocols and insights provided in this application note are intended to equip researchers with the necessary knowledge to successfully synthesize and explore this valuable class of compounds.

References

  • Benchchem. This compound|Bicyclic Morpholine.
  • Request PDF. A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate.
  • Benchchem. This compound|Bicyclic Morpholine.
  • Benchchem. 6-Oxa-7-azabicyclo[3.1.1]heptane.
  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.
  • Request PDF - ResearchGate. Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block.
  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate.
  • PubMed Central. Enantioselective formal (3 + 3) cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis.
  • ChemRxiv. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs.
  • Benchchem. 6-Azabicyclo[3.1.1]heptane|High-Quality Research Chemical.
  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane ...
  • ACS Publications. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings | Organic Letters.
  • Journal of the American Chemical Society. Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides.
  • PubMed. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.
  • ResearchGate. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | Request PDF.
  • Green Chemistry (RSC Publishing). Amine-promoted three-component cycloaddition of bicyclo[1.1.0]butanes with hydroxylamine and polyformaldehyde: expedient access to 2-oxa-3-azabicyclo[3.1.1]heptanes.
  • The Royal Society of Chemistry. Supplementary Information Amine-promoted three-component cycloaddition of bicyclo[1.1.0]butanes with hydroxylamine and polyforma.
  • ResearchGate. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1.
  • NIH. 6-Oxa-3-azabicyclo(3.1.1)heptane - PubChem.
  • Journal of the American Chemical Society. Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition.

Sources

Application Note: Strategic Integration of 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Quality Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, distinct from traditional high-throughput screening (HTS).[1][2][3] By screening low molecular weight compounds (<300 Da), FBDD identifies low-affinity but highly efficient binders that serve as superior starting points for optimization.[2][4] The success of any FBDD campaign is fundamentally dependent on the quality and diversity of its fragment library. While historically dominated by flat, aromatic systems, there is a growing consensus that fragments rich in sp³-hybridized carbons, which offer rigid three-dimensional (3D) topologies, provide significant advantages in exploring complex protein binding sites and improving the physicochemical properties of the resulting lead compounds.[][6]

This guide focuses on one such high-value scaffold: 6-Oxa-3-azabicyclo[3.1.1]heptane . Presented here as its crystalline and synthetically versatile tosylate salt, this achiral, bridged bicyclic morpholine isostere serves as an exemplary tool for discovering novel, potent, and selective drug candidates.[7][8][9] We will explore the strategic rationale for its inclusion in fragment libraries and provide detailed protocols for its application, from initial screening to hit-to-lead elaboration.

Section 1: The Strategic Value of the 6-Oxa-3-azabicyclo[3.1.1]heptane Scaffold

The deliberate selection of fragments is the first step toward a successful FBDD campaign. The 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold is not merely another fragment; it is a strategic choice designed to overcome common challenges in drug discovery.

Physicochemical and Structural Properties

The properties of this scaffold make it an ideal candidate for FBDD, adhering to the "Rule of Three" while offering unique structural benefits.

PropertyValue (Free Base)Value (Tosylate Salt)Significance in FBDD
Molecular Formula C₅H₉NO[10]C₁₂H₁₇NO₄S[11]Low molecular weight allows for significant elaboration.
Molecular Weight 99.13 g/mol [10]271.34 g/mol [11]The core fragment is well within the ideal range for FBDD.
Chirality Achiral[7][9][12]AchiralSimplifies synthesis and SAR analysis by avoiding stereoisomers.
Scaffold Type Bridged Bicyclic Heterocycle-The rigid 3D structure reduces the entropic penalty upon binding.[9][13]
Key Feature Morpholine Isostere[8][14]-Acts as a novel, constrained bioisostere for a common drug motif.
Synthetic Handle Secondary AmineTosylate SaltThe amine provides a clear vector for synthetic elaboration ("growing"). The salt form ensures stability and ease of handling.[9]
The Rationale Explained: Causality Behind the Choice
  • Structural Rigidity and Pre-organization: Unlike flexible aliphatic or even simple monocyclic systems, the bridged bicyclic structure of 6-oxa-3-azabicyclo[3.1.1]heptane locks the molecule into a defined conformation. This pre-organization is critical. When a flexible molecule binds to a target, it pays a significant entropic penalty to adopt the correct binding pose. A rigid fragment has already paid much of this cost, meaning its binding affinity (even if weak) is a more genuine reflection of its enthalpic interactions with the target. This leads to higher "ligand efficiency" and a more promising starting point.[9][13][15]

  • Superior Morpholine Isostere: The morpholine ring is a frequent motif in approved drugs, valued for its hydrogen bonding capacity and favorable solubility profile.[8][14] However, its conformational flexibility can be a liability. 6-Oxa-3-azabicyclo[3.1.1]heptane acts as a constrained isostere, mimicking the key features of morpholine while presenting its substituents in well-defined vectors.[7][14] This can lead to dramatic improvements in target selectivity and potency.

  • Escape from Flatland: Over-reliance on flat, aromatic fragments can lead to lead compounds with poor solubility, high metabolic liability, and undesirable off-target activities. The sp³-rich, 3D nature of this scaffold provides an "escape from flatland," improving physicochemical properties and enabling exploration of the more complex, non-planar topographies of protein binding sites.[][6]

  • Vector for Controlled Elaboration: The secondary amine of the scaffold serves as a single, unambiguous point for synthetic modification. This is a crucial feature for the "fragment growing" strategy, allowing chemists to systematically and rationally explore the chemical space around the initial hit without ambiguity.[16][17] The tosylate salt form is a stable, crystalline solid that is easily converted to the reactive free base for derivatization.[9]

Section 2: Application Protocols

The following protocols provide a robust framework for integrating 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate into an FBDD campaign.

Protocol: Fragment Stock Preparation and Quality Control

Trustworthiness in FBDD begins with impeccably characterized fragments. An impure or misidentified fragment invalidates all subsequent data.

  • Procurement: Obtain this compound (CAS: 1339953-58-0) from a reputable supplier.[11]

  • Initial QC - Identity Confirmation:

    • Dissolve a small sample (~1-2 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum. The spectrum should be clean and match the expected structure, showing characteristic peaks for both the bicyclic core and the tosylate counter-ion.

    • Confirm the mass via high-resolution mass spectrometry (HRMS) to verify the molecular formula.

  • Initial QC - Purity Assessment:

    • Prepare a ~1 mg/mL solution in a suitable solvent (e.g., Acetonitrile/Water).

    • Analyze via HPLC-UV/MS. Purity should be ≥95% for inclusion in a screening library.

  • Stock Solution Preparation:

    • Accurately weigh the required amount of the tosylate salt in a clean vial.

    • Add high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM or 200 mM).

    • Ensure complete dissolution using gentle vortexing or sonication.

  • Storage: Store the master stock solution at -20°C in a desiccated environment. Create smaller-volume daughter plates for routine screening to minimize freeze-thaw cycles of the master stock.

Workflow Diagram: The FBDD Cascade

The following diagram illustrates a typical FBDD workflow, indicating the stages where the 6-oxa-3-azabicyclo[3.1.1]heptane scaffold is utilized.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Lib Fragment Library (including 6-Oxa-3-azabicyclo[3.1.1]heptane) Screen Primary Screen (e.g., DSF, MST) Lib->Screen Biophysical Assay Hits Initial Hits Screen->Hits Identify Binders Ortho Orthogonal Screen (e.g., SPR, NMR) Hits->Ortho Confirm Binding Confirm Confirmed Hits (with KD value) Ortho->Confirm Quantitative Data Structure Structural Biology (X-ray, Cryo-EM) Confirm->Structure Determine Binding Mode Elaborate Fragment Growing (Synthetic Chemistry) Structure->Elaborate Guide Design Lead Potent Lead Compound (nM Affinity) Elaborate->Lead

Caption: High-level workflow for a Fragment-Based Drug Design campaign.

Protocol: Primary Screening by Differential Scanning Fluorimetry (DSF)

Causality: DSF is an excellent primary screening method as it is high-throughput, requires minimal protein, and directly measures target engagement. A fragment that binds to the protein will typically stabilize its folded state, increasing the temperature at which it denatures (Tm). This change in melting temperature (ΔTm) is the signal.

  • Materials:

    • Target protein stock (0.1-0.5 mg/mL in a suitable buffer).

    • Fragment stock (100 mM in DMSO).

    • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO).

  • Preparation:

    • Prepare a master mix of protein and dye in DSF buffer. The final concentration of protein is typically 1-5 µM, and the dye is used at 5x final concentration.

    • In a 96- or 384-well qPCR plate, add the required volume of DMSO (for control wells) or fragment stock solution. The final DMSO concentration should be kept constant and low (e.g., 1%). The final fragment concentration is typically 100-500 µM.

    • Dispense the protein/dye master mix into each well. The typical final volume is 20-25 µL.

  • Execution:

    • Seal the plate securely. Centrifuge briefly to collect the contents.

    • Place the plate in a real-time PCR instrument.

    • Run a melt-curve experiment: ramp the temperature from 25°C to 95°C at a rate of ~1°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The resulting curve will show a sigmoidal transition.

    • Calculate the Tm by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.

    • A "hit" is defined as a fragment that induces a statistically significant positive shift in Tm (ΔTm) compared to the DMSO control (e.g., ΔTm > 3 standard deviations of the control, or a fixed cutoff like ΔTm > 1.5°C).

Protocol: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)

Causality: An orthogonal assay is essential to eliminate false positives from the primary screen (e.g., dye aggregators in DSF).[1][18] SPR is an ideal validation technique because it is label-free, provides real-time kinetic data (kon, koff), and delivers an accurate equilibrium dissociation constant (KD), quantifying the binding affinity.[18]

  • Materials:

    • SPR instrument and a suitable sensor chip (e.g., CM5).

    • Target protein with a suitable tag for immobilization (e.g., His-tag) or available surface lysines for amine coupling.

    • Immobilization reagents (e.g., EDC/NHS for amine coupling).

    • Running buffer (e.g., HBS-EP+).

    • Fragment solutions prepared by serial dilution in running buffer.

  • Procedure:

    • Immobilization: Covalently immobilize the target protein onto the sensor chip surface according to the manufacturer's protocol to achieve a suitable density (e.g., 8,000-12,000 RU). A reference channel should be prepared (e.g., activated and blocked without protein) to subtract non-specific binding.

    • Binding Analysis:

      • Inject a series of concentrations of the 6-Oxa-3-azabicyclo[3.1.1]heptane fragment (e.g., from 1 µM to 1 mM) over both the target and reference channels.

      • Each injection consists of an association phase (fragment flows over the chip) followed by a dissociation phase (running buffer flows over the chip).

      • A short regeneration step (e.g., a pulse of high salt or low pH) may be needed between cycles if the fragment does not fully dissociate.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the resulting sensorgrams from the concentration series to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.

    • This analysis yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon). A confirmed hit will show a dose-dependent binding response and a measurable KD, typically in the micromolar to millimolar range for a fragment.

Section 3: From Hit to Lead: The Fragment Growing Strategy

Once 6-Oxa-3-azabicyclo[3.1.1]heptane is validated as a binder, the next step is to increase its affinity and selectivity. The most direct path is "fragment growing," where the core scaffold is elaborated to make new, favorable interactions with the target protein.[16][17]

Visualizing the "Fragment Growing" Approach

This diagram illustrates how the core scaffold acts as an anchor from which to build a more potent molecule.

Fragment_Growing cluster_0 Initial Hit cluster_1 Elaboration cluster_2 Optimized Lead Core Scaffold (μM-mM affinity) Vector Add R-Group via Amine Core->Vector Lead Lead Compound (nM affinity) Vector->Lead New_Interaction New H-Bond or Hydrophobic Contact

Caption: The "Fragment Growing" strategy for hit-to-lead optimization.

Protocol: General Synthetic Elaboration via N-Arylation

Causality: To execute the "fragment growing" strategy, a reliable synthetic handle is needed. The secondary amine on the scaffold is ideal. The following protocol describes a general method for coupling aryl halides to this amine, a common and powerful way to explore nearby hydrophobic pockets identified by structural biology.

  • Free Base Generation:

    • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the tosyl acid and generate the free base.

    • Separate the organic layer, dry it over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting free base is often used immediately in the next step.

  • Buchwald-Hartwig Amination (Example Protocol):

    • To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the 6-Oxa-3-azabicyclo[3.1.1]heptane free base (1.2 eq), the desired aryl halide (e.g., a bromobenzene derivative) (1.0 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos or BINAP, 4-10 mol%).

    • Add a suitable base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) and an anhydrous solvent (e.g., Toluene or Dioxane).

    • Heat the reaction mixture (e.g., 80-110°C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Purification and Characterization:

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product using flash column chromatography to obtain the desired N-arylated derivative.

    • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS before biological testing. This iterative cycle of synthesis and testing is the engine of hit-to-lead optimization.[19]

Conclusion

The this compound is more than a building block; it is a strategic tool for modern FBDD. Its inherent rigidity, three-dimensionality, and synthetic accessibility provide a robust starting point for developing high-quality lead compounds. By pre-organizing the pharmacophoric elements in a defined 3D space, this scaffold helps overcome the limitations of traditional flat fragments, paving the way for the discovery of drugs with improved potency, selectivity, and ADME properties. The protocols and rationale outlined in this guide provide researchers with the foundational knowledge to effectively leverage this powerful scaffold in their drug discovery programs.

References

  • Fragment-based screening by protein-detected NMR spectroscopy - PMC - NIH. (n.d.).
  • Fragment Screening | Drug Discovery. (n.d.).
  • Fragment-based Screening Methodologies. (n.d.). BOC Sciences.
  • Chen, Y., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences.
  • Fragment-Based Drug Discovery. (2013). Proteopedia.
  • Wishka, D. G., et al. (2011). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.
  • Wishka, D. G., et al. (2011). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.
  • Scaffold-Based Building Blocks for Fragment-Based Drug Design. (n.d.). BOC Sciences.
  • Request PDF | A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. (2011).
  • Fragment-based Lead Preparation in Drug Discovery and Development. (2021). Life Chemicals.
  • Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display. (2018). PubMed Central.
  • This compound|Bicyclic Morpholine. (n.d.). Benchchem.
  • Fragment-based Lead Preparation in Drug Discovery and Development. (2021). Life Chemicals.
  • Walker, D. P., et al. (2012). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synlett.
  • This compound|Bicyclic Morpholine. (n.d.). Benchchem.
  • Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. (2020). PubMed Central.
  • Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. (2020).
  • This compound 97% | CAS: 1339953-58-0. (n.d.). AChemBlock.
  • Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. (2015). PubMed Central.
  • 6-Oxa-3-azabicyclo(3.1.1)heptane. (n.d.). PubChem.
  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. (2024).
  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023). PubMed Central.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Frontiers in Chemistry.
  • Bridged bicyclic peptides as potential drug scaffolds: Synthesis, structure, protein binding and stability. (2015).
  • FBDD: Fragment-Based Drug Discovery. (n.d.). BioSolveIT.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful isolation of this critical building block in medicinal chemistry.[1][2][3] The unique bridged bicyclic morpholine structure of this compound presents both opportunities in drug design and challenges in purification.[1][2][3][4] This resource aims to address those challenges head-on with practical, field-proven advice.

Purification Workflow Overview

The general workflow for the purification of this compound typically involves an initial workup to remove bulk impurities, followed by either recrystallization or column chromatography for final purification. The choice between these techniques will depend on the nature and quantity of the impurities present.

Purification_Workflow cluster_synthesis Synthesis Crude cluster_workup Initial Workup cluster_purification Purification cluster_final Final Product Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., Quenching, Extraction) Crude->Workup Remove inorganic salts and polar impurities Decision Assess Purity (TLC, LC-MS) Workup->Decision Recrystallization Recrystallization Decision->Recrystallization High initial purity, crystalline solid Chromatography Column Chromatography Decision->Chromatography Oily product or multiple impurities Final_Product Pure 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate Recrystallization->Final_Product Chromatography->Final_Product

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield of Isolated Product After Aqueous Workup

  • Question: I'm experiencing a significant loss of my this compound during the aqueous workup. What could be the cause and how can I mitigate this?

  • Answer: As a tosylate salt, the target compound has some water solubility, which can lead to losses during aqueous extraction. Here are some potential causes and solutions:

    • Incomplete Salt Formation: If the tosylation reaction is incomplete, the free amine form of the bicyclic core will have different solubility characteristics. Ensure the reaction has gone to completion by TLC or LC-MS analysis before workup.

    • Excessive Washing: Minimize the volume and number of aqueous washes. Use brine (saturated NaCl solution) for the final wash to "salt out" the organic product from the aqueous phase, reducing its solubility in water.

    • pH of the Aqueous Phase: The pH of the aqueous layer during extraction is critical. The tosylate salt is most stable and has optimal partitioning into organic solvents under neutral to slightly acidic conditions. Avoid basic conditions during workup, as this can deprotonate the amine, potentially leading to side reactions or altered solubility.

    • Solvent Choice for Extraction: While ethyl acetate is a common choice, for amine salts, solvents like dichloromethane (DCM) or a mixture of DCM and a more polar solvent might be more effective in extracting the product from the aqueous phase. Perform a small-scale liquid-liquid extraction with different solvents to determine the optimal system.

Issue 2: Oily Product Instead of a Crystalline Solid

  • Question: My final product is an oil, not the expected crystalline solid. How can I induce crystallization?

  • Answer: An oily product often indicates the presence of impurities that inhibit crystallization.

    • Residual Solvents: Ensure all solvents from the workup and/or column chromatography are thoroughly removed under high vacuum. Even trace amounts of solvent can prevent crystallization.

    • Impurities: The most likely culprits are unreacted starting materials or side products from the synthesis. If the product is an oil, column chromatography is the recommended next step before attempting recrystallization.

    • Recrystallization Troubleshooting:

      • Solvent Screening: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For tosylate salts, consider solvent systems like isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/MTBE.

      • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.

      • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Slow Cooling: Allow the heated, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation. Rapid cooling can lead to the precipitation of an amorphous solid or oil.

Issue 3: Persistent Impurities After Column Chromatography

  • Question: I've purified my compound by column chromatography, but I still see impurities in the NMR/LC-MS. What can I do?

  • Answer: Persistent impurities after chromatography can be due to several factors:

    • Inappropriate Stationary Phase: While silica gel is common, its acidic nature can sometimes cause issues with amines, leading to tailing and poor separation.[5] Consider using neutral alumina or a deactivated silica gel (e.g., by pre-treating with a triethylamine solution) for better results.

    • Suboptimal Mobile Phase: The polarity of the eluent is crucial. For polar amine salts, a gradient elution is often necessary. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol or another polar solvent.[5] A small amount of a volatile base like triethylamine (0.1-1%) can be added to the mobile phase to improve peak shape and reduce tailing on silica gel.

    • Co-eluting Impurities: If an impurity has a similar polarity to your product, it will be difficult to separate by standard chromatography. In this case, consider:

      • Alternative Chromatographic Techniques: Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid can be effective for polar compounds.[1]

      • Chemical Treatment: If the impurity is a known starting material or side product, it may be possible to selectively react it to form a more easily separable compound. This should be approached with caution to avoid affecting the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the best solvent systems for recrystallizing this compound?

A1: The optimal recrystallization solvent system will depend on the specific impurities present. However, good starting points for tosylate salts of amines include:

  • Alcohols (e.g., isopropanol, ethanol)

  • Esters/Ethers (e.g., ethyl acetate, diethyl ether, MTBE)

  • Often, a binary solvent system is most effective, such as isopropanol/diethyl ether or ethanol/ethyl acetate. The compound is dissolved in a minimal amount of the hot, more polar solvent, and the less polar solvent is added dropwise until the solution becomes cloudy. The solution is then reheated until clear and allowed to cool slowly.

Solvent SystemRationale
Isopropanol/Diethyl EtherGood for moderately polar compounds. The product is soluble in hot isopropanol and insoluble in diethyl ether.
Ethanol/Ethyl AcetateA versatile system for a range of polarities.
Methanol/MTBEMethanol provides good solubility for the salt, while MTBE acts as an anti-solvent.

Q2: What are the recommended conditions for column chromatography of this compound?

A2: For silica gel chromatography, a gradient elution is typically recommended.

  • Stationary Phase: Silica gel (230-400 mesh) is a common choice. For challenging separations, consider neutral alumina or amine-functionalized silica.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point.[5] For this polar tosylate salt, a more polar system may be necessary, such as a gradient of methanol in dichloromethane (DCM). To minimize tailing of the amine salt on silica, the addition of a small amount of a volatile base (e.g., 0.5-1% triethylamine) to the eluent can be beneficial.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify impurities. The integration of the aromatic protons of the tosylate group versus the protons of the bicyclic core should be consistent with the structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for assessing purity and confirming the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis.[1][6][7]

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups.

Q4: What are the common impurities I should look out for?

A4: Common impurities can arise from the synthetic route used.[1] These may include:

  • Unreacted Starting Materials: Such as the precursor alcohol or amine.

  • Partially Reacted Intermediates: Depending on the synthetic sequence.

  • Side Products: From competing reactions.

  • Residual Solvents: From the reaction or purification steps.

  • Hydrolyzed Tosyl Chloride: p-Toluenesulfonic acid can be present if moisture is not excluded from the reaction.

Q5: How should I store the purified this compound?

A5: The tosylate salt is generally more stable and easier to handle than the free base.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a refrigerator or freezer, protected from moisture and light.

References

  • ResearchGate. 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. Available from: [Link]

  • PubChem. 6-Oxa-3-azabicyclo(3.1.1)heptane. Available from: [Link]

  • Pharmaffiliates. 112461-31-1| Chemical Name : 6-Oxa-3-azabicyclo[3.1.1]heptane. Available from: [Link]

  • ScienceDirect. An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Available from: [Link]

  • Google Patents. WO2022063153A1 - Benzothiazole and quinoline derivatives and their use.
  • Wiley-VCH. Wiley-VCH 2008 - Supporting Information. Available from: [Link]

  • ResearchGate. A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate | Request PDF. Available from: [Link]

  • ACS Publications. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings | Organic Letters. Available from: [Link]

  • ResearchGate. Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block | Request PDF. Available from: [Link]

  • ChemRxiv. Flow Technology Enabled Preparation of C3-Heterosubstituted 1- azabicyclo[1.1.0]butanes and Azetidines. Available from: [Link]

  • Master Organic Chemistry. An Online Organic Chemistry Resource. Available from: [Link]

  • Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. Available from: [Link]

Sources

identification and characterization of byproducts in 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable bicyclic morpholine building block. We will delve into the identification and characterization of potential byproducts, offering practical troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Navigating Unexpected Results

This section addresses specific experimental issues you may encounter. The diagnostic workflows are designed to help you identify the root cause of a problem and take corrective action.

Scenario 1: An Unexpected Spot on Your TLC Plate

You've run a thin-layer chromatogram of your crude reaction mixture, and in addition to the expected product spot, you observe one or more unexpected spots.

Question: What are the likely identities of these unexpected spots, and how can I proceed?

Answer: The presence of additional spots on your TLC indicates the formation of byproducts or the presence of unreacted starting materials. The identity of these spots will depend on the specific step of the synthesis you are performing. Here is a systematic approach to diagnose and resolve this issue:

Step-by-Step Diagnostic Workflow:

  • Co-spotting: The first and simplest step is to co-spot your crude reaction mixture with the starting material(s) for the current reaction step on the same TLC plate. If one of the unexpected spots has the same Rf value as a starting material, it indicates an incomplete reaction.

  • Staining: Use different TLC stains to get more information about the functional groups present in the unexpected spots. For example:

    • Potassium permanganate (KMnO₄) stain: This will visualize compounds that can be oxidized, such as alcohols and alkenes. If you see a spot that is positive with KMnO₄ but your desired product is not, it could indicate an unreacted alcohol precursor or an elimination byproduct.

    • Ninhydrin stain: This stain is specific for primary and secondary amines. If you are at a stage where the amine should be protected and you see a ninhydrin-positive spot, it could indicate premature deprotection. Conversely, if you have deprotected the amine and a spot is ninhydrin-negative, it might be an N-protected byproduct.

  • Polarity Analysis: The relative polarity of the spots can provide clues. For instance, a more polar spot (lower Rf) than your product could be a diol starting material, while a less polar spot (higher Rf) might be a ditosylated or an elimination byproduct.

  • Small-Scale Purification and Analysis: If the identity of the byproduct is still unclear, perform a small-scale purification of the crude mixture using flash column chromatography to isolate the byproduct. Once isolated, characterize it using:

    • ¹H NMR Spectroscopy: Look for characteristic peaks. For example, the presence of vinyl protons could indicate an elimination byproduct. An extra tosyl group will show additional aromatic protons and a methyl singlet around 2.4 ppm.

    • Mass Spectrometry (MS): Determine the molecular weight of the byproduct. This is often the most direct way to identify it. For example, a mass corresponding to the starting material plus two tosyl groups would confirm the formation of a ditosylate.

Corrective Actions:

  • Incomplete Reaction: If unreacted starting material is the issue, you may need to increase the reaction time, temperature, or the stoichiometry of the reagents.

  • Byproduct Formation: If a specific byproduct is identified, you may need to adjust the reaction conditions to disfavor its formation. For example, to avoid ditosylation, you could use a bulky protecting group on one of the alcohols or add the tosyl chloride slowly at a lower temperature.

Scenario 2: Your NMR Spectrum Shows Unexpected Peaks

You have obtained a ¹H NMR spectrum of your purified product, but it shows peaks that you cannot account for, suggesting the presence of a persistent impurity.

Question: How can I use the NMR data to identify the impurity and improve my purification?

Answer: NMR spectroscopy is a powerful tool for identifying impurities that co-elute with your product during chromatography. Here’s how to approach the analysis:

Interpreting the ¹H NMR Spectrum:

  • Residual Solvents: First, check for common residual solvent peaks (e.g., ethyl acetate, dichloromethane, hexanes). These are well-documented and can be easily identified.

  • Tosyl Group Signals: The tosyl group has characteristic signals: an AA'BB' system in the aromatic region (typically two doublets around 7.4-7.8 ppm) and a methyl singlet around 2.4 ppm. If the integration of the aromatic protons to the methyl protons is not 4:3, you may have an impurity containing a tosyl group or an aromatic impurity.

  • N-H vs. O-H Protons: If you are at a stage where you expect a free amine or alcohol, look for broad, exchangeable protons. These can be confirmed by adding a drop of D₂O to your NMR tube and re-acquiring the spectrum; the N-H or O-H peak will disappear.

  • Correlational Spectroscopy: If the 1D NMR is ambiguous, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

    • COSY: Will show you which protons are coupled to each other, helping to piece together the structure of the impurity.

    • HSQC: Correlates protons with the carbons they are attached to, providing further structural information.

Improving Purification:

  • Change the Solvent System for Chromatography: If an impurity is co-eluting with your product, they have similar polarities in the current solvent system. Try a different solvent system with different selectivities (e.g., switch from an ethyl acetate/hexanes system to a methanol/dichloromethane system).

  • Recrystallization: If your product is a solid, recrystallization can be a very effective purification technique to remove small amounts of impurities.

  • Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) can provide higher resolution than standard flash chromatography.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are typically related to the key transformations in the synthesis: cyclization and tosylation.[3][4] These can include:

  • Ditosylated Precursor: Formation of a species where two hydroxyl groups in a precursor diol are tosylated instead of the desired one.

  • Elimination Product: Formation of an alkene via an E2 reaction, competing with the intramolecular SN2 cyclization.

  • Unreacted Starting Material: Incomplete conversion of starting materials.

  • N-Tosylated Byproduct: If tosyl chloride is used in the final salt formation step instead of p-toluenesulfonic acid, the secondary amine can be tosylated to form a sulfonamide.

Below is a table summarizing the key characteristics of these potential byproducts:

ByproductPotential OriginKey Analytical Signatures
Ditosylated PrecursorNon-selective tosylation of a diolMS: M+2Ts; ¹H NMR: Two sets of tosyl aromatic and methyl signals.
Elimination ProductE2 side reaction during cyclization¹H NMR: Presence of vinyl proton signals (5-6 ppm); KMnO₄ stain: Positive.
N-Tosylated ByproductIncorrect reagent for salt formationMS: M+Ts (on nitrogen); ¹H NMR: Absence of N-H proton, characteristic downfield shift of adjacent protons.
Intermolecular DimerIntermolecular reaction instead of intramolecular cyclizationMS: High molecular weight corresponding to two precursor units.

Q2: What are the best analytical techniques for characterizing these byproducts?

A2: A combination of techniques is usually necessary for unambiguous characterization:

  • Thin-Layer Chromatography (TLC): For initial assessment of reaction completion and presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For more accurate quantification of purity and for challenging separations.[1][5]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and any byproducts. LC-MS is particularly powerful for analyzing reaction mixtures.[2][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC): For detailed structural elucidation of the desired product and any isolated byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile byproducts, though derivatization may be required for polar compounds.[1][2]

Q3: How can I avoid the formation of the N-tosylated byproduct during the final salt formation step?

A3: This is a critical point of control. To form the tosylate salt, you must use p-toluenesulfonic acid (p-TsOH) . The reaction is an acid-base reaction between the amine and the sulfonic acid.

If you use p-toluenesulfonyl chloride (TsCl) , you will perform a sulfonylation reaction, forming a covalent bond between the nitrogen and the sulfonyl group, resulting in an N-tosylated product (a sulfonamide). This is a common mistake for those new to this chemistry.

Q4: My cyclization step is low-yielding. What can I do to improve it?

A4: Low yields in intramolecular cyclizations are often due to competing intermolecular reactions or unfavorable reaction kinetics. Here are some strategies to improve the yield:

  • High Dilution Conditions: By running the reaction at a very low concentration (high dilution), you favor the intramolecular reaction over the intermolecular reaction, which requires two molecules to collide.

  • Choice of Base: The choice of base is crucial. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the alcohol for the intramolecular Williamson ether synthesis.

  • Temperature: The reaction temperature should be optimized. Too low, and the reaction may be too slow; too high, and you may favor elimination or decomposition.

  • Solvent: A polar aprotic solvent like DMF or THF is typically used for this type of reaction.

Visualizing the Process

To aid in understanding the synthetic strategy and potential pitfalls, the following diagrams illustrate the general reaction pathway and a troubleshooting workflow.

G cluster_0 Proposed Synthetic Pathway cluster_1 Potential Byproduct Formation Precursor Diol Precursor Diol Monotosylated Intermediate Monotosylated Intermediate Precursor Diol->Monotosylated Intermediate TsCl, Base Bicyclic Amine Bicyclic Amine Monotosylated Intermediate->Bicyclic Amine Base (High Dilution) Ditosylated Byproduct Ditosylated Byproduct Monotosylated Intermediate->Ditosylated Byproduct Excess TsCl Elimination Byproduct Elimination Byproduct Monotosylated Intermediate->Elimination Byproduct E2 Reaction Target Product Target Product Bicyclic Amine->Target Product p-TsOH N-Tosylated Byproduct N-Tosylated Byproduct Bicyclic Amine->N-Tosylated Byproduct TsCl (Incorrect Reagent)

Caption: General synthetic pathway and common byproduct formation routes.

G Start Start Unexpected TLC Spot Unexpected TLC Spot Start->Unexpected TLC Spot Co-spot with SM Co-spot with Starting Material(s) Unexpected TLC Spot->Co-spot with SM SM Present? SM Present? Co-spot with SM->SM Present? Incomplete Reaction Incomplete Reaction SM Present?->Incomplete Reaction Yes Byproduct Formation Byproduct Formation SM Present?->Byproduct Formation No Optimize Reaction Conditions Optimize Conditions (Time, Temp, Stoichiometry) Incomplete Reaction->Optimize Reaction Conditions End End Optimize Reaction Conditions->End Isolate & Characterize Isolate (Column) & Characterize (NMR, MS) Byproduct Formation->Isolate & Characterize Adjust Conditions Adjust Conditions to Minimize Byproduct Isolate & Characterize->Adjust Conditions Adjust Conditions->End

Caption: Troubleshooting workflow for unexpected TLC results.

References

  • Farley, K. A., & Walker, D. P. (2011). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.
  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-148.
  • Jhu, S. C., Wang, J. Y., Wang, H. T., & Chen, S. F. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-mass spectrometry. Journal of Food and Drug Analysis, 29(4), 624-636.
  • Khan, M. R., Naushad, M., Alothman, Z. A., Alsohaimi, I. H., & Algamdi, M. S. (2015).
  • Gross, G. A., & Grüter, A. (1992). A simple and rapid analytical method for the determination of heterocyclic aromatic amines in foods.
  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12148-12215.
  • Ni, J., & Turesky, R. J. (2018). Ultrasensitive analysis of carcinogenic heterocyclic aromatic amines by liquid chromatography/mass spectrometry.

Sources

Technical Support Center: Stereoselective Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: December 31, 2025

Introduction: The Stereochemical Imperative in Bicyclic Scaffolds

The 6-oxa-3-azabicyclo[3.1.1]heptane core represents a vital scaffold in medicinal chemistry. As a constrained, three-dimensional morpholine isostere, it offers a unique conformational rigidity that is highly sought after in modern drug design.[1][2][3] However, the therapeutic efficacy of analogs built upon this framework is intrinsically tied to their stereochemistry. Minor changes in the spatial arrangement of substituents can lead to dramatic differences in biological activity.

This guide serves as a dedicated technical resource for researchers encountering challenges in controlling the stereoselectivity of their synthetic routes. It is structured in a question-and-answer format to directly address common experimental hurdles, providing not just protocols but the underlying chemical logic to empower effective troubleshooting and optimization.

Section 1: Foundational Concepts - Understanding the Core Challenge

FAQ: What are the primary synthetic strategies for forming the 6-oxa-3-azabicyclo[3.1.1]heptane core?

The construction of this bicyclic system typically relies on an intramolecular cyclization event. The most common and stereochemically critical approach is an intramolecular nucleophilic substitution, often a Williamson ether synthesis variant. This involves an amino alcohol precursor where a hydroxyl group displaces a leaving group on a four-membered azetidine ring or a related acyclic precursor to form the ether bridge. Other strategies, such as palladium-catalyzed oxidative cyclizations or cycloadditions, are also emerging for related bicyclic ether systems.[4][5]

FAQ: Which atoms are the key stereocenters of concern?

In substituted 6-oxa-3-azabicyclo[3.1.1]heptane analogs, the bridgehead carbons (C1 and C5) and any substituted carbons on the bicyclic framework (C2, C4, C7) are potential stereocenters. The relative orientation of substituents on these atoms defines the diastereomeric form of the molecule (e.g., cis vs. trans). When chiral, non-racemic starting materials or catalysts are used, the absolute configuration of these centers becomes critical, dictating the enantiomeric outcome.

6_Oxa_3_azabicyclo_heptane cluster_0 6-Oxa-3-azabicyclo[3.1.1]heptane Core C1 C1* C2 C2 C1->C2 C7 C7 C1->C7 N3 N3 C2->N3 C4 C4 N3->C4 C5 C5* C4->C5 O6 O6 C5->O6 O6->C1 C7->C5 caption Key stereocenters (C1, C5) are marked with an asterisk (*).

Caption: Core structure with key bridgehead stereocenters.

Section 2: Troubleshooting Guide for Stereocontrol

This section addresses the most common issues encountered during synthesis.

Problem 1: Low Diastereoselectivity (e.g., formation of cis/trans isomers)

Question: "My intramolecular cyclization is producing a nearly 1:1 mixture of diastereomers. How can I favor the formation of one isomer?"

Answer: Poor diastereoselectivity arises when the energy difference between the transition states leading to the two different diastereomers is minimal. To improve this, you must increase this energy gap.

Causality & Solutions:

  • Substrate Control (Steric Effects): The most powerful tool is often the inherent stereochemistry of your precursor. The cyclization will proceed through the lowest energy transition state, which often minimizes steric clashes.

    • Troubleshooting: Analyze the chair/boat-like transition states for the cyclization. A bulky substituent will preferentially occupy a pseudo-equatorial position. If your precursor design forces it into a high-energy pseudo-axial position, the selectivity will be poor.

    • Pro-Tip: Consider if redesigning the acyclic precursor to place bulky groups in more influential positions could better direct the cyclization.

  • Reagent/Base Selection: The choice of base for deprotonating the nucleophile (typically a hydroxyl group) can have a significant impact.

    • Troubleshooting: A small, non-coordinating base (e.g., NaH) may not sufficiently differentiate between the competing transition states.

    • Pro-Tip: Switch to a bulkier base (e.g., LHMDS, KHMDS). The larger steric profile of the base-alkoxide complex can amplify the steric interactions in the transition state, favoring one diastereomer.

  • Temperature Control: Lowering the reaction temperature is a classic strategy for improving selectivity.

    • Troubleshooting: Reactions run at room temperature or higher have sufficient thermal energy to overcome small activation energy barriers between competing pathways.

    • Pro-Tip: Run the reaction at 0 °C, -20 °C, or even -78 °C. While the reaction rate will decrease, the selectivity for the product formed via the lower energy transition state should increase significantly.

Data Summary: Impact of Conditions on Diastereoselectivity

ParameterCondition A (Low Selectivity)Condition B (Improved Selectivity)Rationale
Base NaH in THFKHMDS in TolueneBulky base amplifies steric differences in the transition state.
Temperature 25 °C (Room Temp)-40 °C to -78 °CReduces thermal energy, favoring the lowest energy pathway.
Solvent Polar, Aprotic (e.g., DMF)Non-polar (e.g., Toluene)Less polar solvents can enhance pre-organization via hydrogen bonding.
Problem 2: Low Enantioselectivity in Asymmetric Synthesis

Question: "I am using a chiral catalyst to induce enantioselectivity, but my product has a low enantiomeric excess (e.e.). What factors should I investigate?"

Answer: Low enantiomeric excess in a catalyzed reaction points to two primary culprits: either the catalyst is not effectively controlling the stereochemistry, or a competing, non-selective "background" reaction is occurring.

Causality & Solutions:

  • Catalyst Efficacy and Loading: The choice of chiral catalyst, ligand, and metal is paramount.[5]

    • Troubleshooting: The catalyst may be a poor match for the substrate. Review the literature for catalysts proven to be effective for similar transformations (e.g., intramolecular etherifications or aza-Wacker cyclizations).[6] The catalyst loading might be too low to outcompete the background reaction.

    • Pro-Tip: Screen a panel of chiral ligands. Sometimes, minor modifications to the ligand's steric or electronic properties can have a profound effect. Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol% or 10 mol%) to see if the e.e. improves.

  • Uncatalyzed Background Reaction: The most common cause of low e.e. is a non-catalyzed reaction pathway that produces a racemic mixture of the product, thereby diluting the enantioenriched product from the catalytic cycle.

    • Troubleshooting: This is often exacerbated by higher temperatures.

    • Pro-Tip: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Also, run a control reaction without the chiral catalyst. The rate of this background reaction will tell you how significant this problem is. If the background reaction is fast, you must find conditions that accelerate the catalyzed pathway or inhibit the uncatalyzed one.

  • Reagent and Solvent Purity: Chiral catalysis can be highly sensitive to impurities.

    • Troubleshooting: Water, oxygen, or other coordinating species can poison the catalyst or alter its chiral environment.

    • Pro-Tip: Use freshly distilled, anhydrous solvents under a strictly inert atmosphere (Argon or Nitrogen). Ensure all reagents are of the highest purity available.

Problem 3: Epimerization During Workup or Purification

Question: "My initial NMR analysis shows good diastereoselectivity, but after chromatography, I observe a mixture of isomers. What is causing this epimerization?"

Answer: Epimerization is the change in configuration at one stereocenter. This indicates that your desired product is stereochemically unstable under the conditions of your workup or purification.

Causality & Solutions:

  • Acidic or Basic Conditions: The most common cause is exposure to acidic or basic conditions, especially if a stereocenter is adjacent to a stabilizing group (like a carbonyl) or is a bridgehead amine.

    • Troubleshooting: Standard silica gel for chromatography is inherently acidic and can cause epimerization of sensitive compounds. Aqueous workups with strong acids or bases can also be problematic.

    • Pro-Tip: Neutralize your crude product mixture before concentration. For purification, use deactivated or "neutral" silica gel, or consider switching to a different stationary phase like alumina. Alternatively, techniques like chiral HPLC or SFC on a semi-preparative scale can provide separation under less harsh conditions.

  • Thermal Instability: Some bicyclic systems can be thermally labile.

    • Troubleshooting: Concentrating the product at elevated temperatures on a rotary evaporator or heating during purification can provide enough energy for isomerization to a more stable diastereomer.

    • Pro-Tip: Perform all concentration steps at reduced temperature and pressure. Avoid any unnecessary heating of the purified product.

Section 3: Troubleshooting Workflow

When facing stereoselectivity issues, a systematic approach is crucial. The following workflow can help diagnose and solve the problem efficiently.

Troubleshooting_Workflow cluster_ee Enantioselectivity Issues cluster_dr Diastereoselectivity Issues cluster_epimer Epimerization Issues start Start: Synthesize Analog analyze Analyze Stereoselectivity (NMR, Chiral HPLC/SFC) start->analyze check_dr Is d.r. > 10:1? analyze->check_dr check_ee Is e.e. > 90%? ts_ee1 Check Background Rxn (Run w/o catalyst) check_ee->ts_ee1 No check_purity Analyze Post-Purification check_ee->check_purity Yes check_dr->check_ee Yes ts_dr1 Lower Temperature check_dr->ts_dr1 No ts_ee2 Optimize Catalyst (Screen ligands, ↑ loading) ts_ee1->ts_ee2 ts_ee3 Lower Temperature ts_ee2->ts_ee3 ts_ee3->start Re-synthesize ts_dr2 Use Bulkier Base (e.g., KHMDS) ts_dr1->ts_dr2 ts_dr3 Re-evaluate Substrate (Steric directors) ts_dr2->ts_dr3 ts_dr3->start Re-synthesize check_epimer Is Stereochemistry Lost? check_purity->check_epimer ts_ep1 Use Neutral Silica/Alumina check_epimer->ts_ep1 Yes success Success: Desired Stereoisomer check_epimer->success No ts_ep2 Avoid Acid/Base in Workup ts_ep1->ts_ep2 ts_ep3 Reduce Temperature (Rotovap, etc.) ts_ep2->ts_ep3 ts_ep3->check_purity Re-purify

Caption: A systematic workflow for troubleshooting stereoselectivity.

Section 4: Key Experimental Protocol

Representative Protocol: Diastereoselective Intramolecular Cyclization

This protocol is a generalized example for a base-mediated intramolecular cyclization of an N-protected amino alcohol precursor bearing a leaving group (e.g., a mesylate, OMs).

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the amino alcohol precursor (1.0 eq).

  • Dissolution: Dissolve the precursor in anhydrous toluene (0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq, 0.5 M in toluene) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by quenching small aliquots with saturated aqueous NH₄Cl.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (<30 °C).

  • Analysis and Purification: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio. Purify by flash column chromatography using neutral silica gel.

References

  • Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction.Chemical Communications (RSC Publishing).
  • Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π-allyl-Pd cyclization cascade reaction.PMC - NIH.
  • Diastereoselective and Enantioselective Construction of Cyclic Ethers.Organic Chemistry Portal.
  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives.PMC - NIH.
  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate.Thieme E-Books & E-Journals.
  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers.Royal Society of Chemistry.
  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate | Request PDF.ResearchGate.
  • Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay.PMC - NIH.
  • Theoretical studies of stereoselectivities of intramolecular aldol cyclizations catalyzed by amino acids.PubMed.
  • Enantioselective formal (3 + 3) cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis.PMC - PubMed Central.
  • Minimizing racemization during the synthesis of chiral amino alcohols.Benchchem.
  • Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings.PubMed.
  • New Approach Facilitates Chiral Amino Alcohol Synthesis.ChemEurope.
  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.PubMed.
  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block | Request PDF.ResearchGate.

Sources

methods to avoid side reactions during functionalization of 6-Oxa-3-azabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold. This bicyclic morpholine isostere is a valuable building block in medicinal chemistry, prized for its constrained conformation and favorable physicochemical properties.[1][2] However, its unique strained-ring structure presents specific challenges during N-functionalization. This guide provides field-proven troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve successful outcomes in your research.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during the functionalization of the 6-Oxa-3-azabicyclo[3.1.1]heptane core.

Issue 1: Low or No Yield of the Desired N-Functionalized Product

You've run your N-alkylation, acylation, or arylation reaction, but TLC/LC-MS analysis shows mostly unreacted starting material or a complex mixture of unidentifiable products.

Potential Causes & Recommended Solutions

Potential Cause Explanation & Causality Recommended Solution
Incomplete Deprotonation (for Alkylation/Arylation) The tertiary amine of the bicyclic system requires a sufficiently strong base to be activated for reaction with electrophiles, especially for less reactive ones. An inadequate base or insufficient equivalents will result in poor conversion.Use a strong, non-nucleophilic base like NaH, KHMDS, or LiHMDS. For Buchwald-Hartwig couplings, strong bases like NaOtBu or LHMDS are standard.[3] Ensure at least 1.1-1.5 equivalents of base are used relative to the amine.
Steric Hindrance The bicyclic nature of the scaffold can sterically hinder the approach of bulky electrophiles or catalyst complexes.For N-alkylation with bulky groups, consider raising the reaction temperature or using a more reactive alkylating agent (e.g., triflate instead of bromide). For N-arylation, select a catalyst system with less bulky ligands that are known to be effective for hindered amines.[4]
Poor Electrophile/Catalyst Reactivity The alkyl halide may be unreactive (e.g., alkyl chloride), or the aryl halide may be electron-rich, making it resistant to oxidative addition in cross-coupling reactions.For alkylation, convert the alkyl halide to a more reactive iodide (Finkelstein reaction) or a triflate. For Buchwald-Hartwig reactions with challenging aryl halides, switch to a more active catalyst system (e.g., a G3 or G4 palladacycle precatalyst with a highly active biarylphosphine ligand like XPhos or RuPhos).[5]
Scaffold Decomposition (Acid-Mediated) The 6-oxa-3-azabicyclo[3.1.1]heptane core contains a strained oxetane-like ring that is susceptible to ring-opening under strongly acidic conditions.[6] If your reaction generates acidic byproducts (e.g., HBr from an alkylation) and is not adequately buffered, decomposition can occur.Ensure a sufficient excess of base is present to neutralize any generated acid. If the reaction must be performed under acidic conditions (e.g., certain reductive aminations), use the mildest possible acid (e.g., NaBH(OAc)₃ instead of NaBH₃CN/acid) and carefully monitor the reaction at low temperatures.
Issue 2: Formation of a Highly Polar Byproduct, Insoluble in Organic Solvents

After an N-alkylation reaction, you observe the formation of a salt-like precipitate or a spot at the baseline on your TLC plate that corresponds to your major product by mass.

Potential Cause & Recommended Solution

This is the classic signature of over-alkylation , leading to the formation of a quaternary ammonium salt.[7] The secondary amine product of the initial alkylation is often more nucleophilic than the starting amine, leading to a second alkylation event.[8]

  • Control Stoichiometry: Use the alkylating agent as the limiting reagent. A slight excess (1.05-1.1 eq) of the 6-Oxa-3-azabicyclo[3.1.1]heptane can help consume the electrophile and minimize the second addition.

  • Slow Addition: Add the alkylating agent slowly via syringe pump to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration, disfavoring the second alkylation.

  • Choice of Reagents: If possible, use a less reactive alkylating agent (e.g., bromide instead of iodide) and gently heat, rather than a highly reactive one at low temperature. This can provide better kinetic control.

Frequently Asked Questions (FAQs)

Q1: What are the best general conditions for N-acylation of 6-Oxa-3-azabicyclo[3.1.1]heptane?

For standard N-acylation with acyl chlorides or anhydrides, the reaction is typically robust. The tertiary amine is sufficiently nucleophilic to react directly without catalysis.

  • Reagents: Use 1.0 eq of 6-Oxa-3-azabicyclo[3.1.1]heptane, 1.1-1.2 eq of the acyl chloride/anhydride, and 1.5-2.0 eq of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal.

  • Temperature: Run the reaction at 0 °C to room temperature. The reaction is usually rapid (1-4 hours).

  • Troubleshooting Tip: If you see no reaction, the issue is likely with the acylating agent's purity or reactivity. If you see decomposition, consider if the acylating agent contains or generates a strong acid, and ensure enough scavenger base (TEA/DIPEA) is present.

Q2: I am planning a Buchwald-Hartwig N-arylation. What is a good starting point for reaction conditions?

The Buchwald-Hartwig amination is a powerful method for forming the N-aryl bond with this scaffold. Success hinges on the right combination of catalyst, ligand, base, and solvent.[3]

  • Recommended Starting Protocol:

    • Catalyst: Pd₂(dba)₃ (2.5 mol%) or a pre-formed catalyst like XPhos Pd G3 (5 mol%).

    • Ligand: A bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos (5-10 mol%).

    • Base: A strong, non-nucleophilic base such as NaOtBu or LHMDS (1.4 equivalents).

    • Solvent: Anhydrous toluene or dioxane.

    • Temperature: 80-110 °C.

  • Key Consideration: The primary cause of failure is often inactive catalyst or impurities (water, oxygen). Ensure all reagents are dry and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

Q3: How stable is the 6-Oxa-3-azabicyclo[3.1.1]heptane ring system?

The stability of the bicyclic core is a critical factor to consider during reaction design and workup.

  • Acid Stability: The scaffold is sensitive to strong acids . The strained ether linkage can be protonated, leading to nucleophilic attack and ring-opening.[6] Avoid aqueous workups with strong acids (e.g., 1M HCl). If an acidic wash is necessary, use a milder, buffered solution or a weak organic acid (e.g., saturated ammonium chloride, dilute citric acid) and minimize contact time.

  • Base Stability: The ring system is generally stable to common organic bases (e.g., TEA, DIPEA, DBU, carbonates) and strong, non-nucleophilic bases (e.g., NaH, NaOtBu, LHMDS). Complex reaction mixtures have been observed with strong bases like NaOH or KOH, suggesting potential for degradation under harsh conditions.[8]

  • Reductive/Oxidative Stability: The core is stable to common reducing agents like H₂/Pd, NaBH₄, and borane complexes.[1] Its stability to strong oxidants should be evaluated on a case-by-case basis, but standard amide coupling and sulfonylation conditions are generally well-tolerated.

Visualized Workflows and Mechanisms

Decision Tree for Troubleshooting N-Alkylation

This diagram outlines a logical workflow for diagnosing and solving common issues during N-alkylation reactions.

G cluster_low Low/No Conversion cluster_good Good Conversion start N-Alkylation Reaction Performed check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Mostly Starting Material check_conversion->low_conversion < 20% good_conversion Starting Material Consumed check_conversion->good_conversion > 80% cause1 Cause: Insufficient Base? low_conversion->cause1 cause2 Cause: Unreactive Electrophile? low_conversion->cause2 solution1 Solution: Use stronger base (NaH, KHMDS) or increase equivalents. cause1->solution1 solution2 Solution: Convert R-Cl/Br to R-I or R-OTf. cause2->solution2 check_product Identify Main Product good_conversion->check_product desired_product Desired Mono-alkylated Product (Success!) check_product->desired_product Correct Mass polar_byproduct Highly Polar Byproduct (Quaternary Salt) check_product->polar_byproduct Mass = Product + Alkyl Group solution_quat solution_quat polar_byproduct->solution_quat Solution: - Use 1.0 eq of Electrophile - Slow Addition at 0 °C - Use less reactive halide

Caption: Troubleshooting workflow for N-alkylation reactions.

Mechanism of Acid-Catalyzed Ring Opening

This diagram illustrates the key steps in the undesirable ring-opening of the bicyclic scaffold under strong acidic conditions, a critical side reaction to avoid.

G A 6-Oxa-3-azabicyclo[3.1.1]heptane B Protonated Ether Intermediate A->B H⁺ (Strong Acid) C Ring-Opened Carbocation B->C Ring Opening D Trapped Product (e.g., with H₂O or halide) C->D Nu⁻ Attack

Caption: Acid-catalyzed ring-opening side reaction.

References

  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Nolan, S. P., et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews. [URL: Available upon request]
  • Feng, J., Liu, R.-R., et al. The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202216863]
  • Benchchem. 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate | Bicyclic Morpholine. [URL: https://www.benchchem.com/product/bcp211385]
  • Mykhailiuk, P. K., et al. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03632]
  • Chemistry Corner. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [URL: https://www.youtube.
  • Schär, M. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [URL: Available upon request]
  • Wishka, D. G., et al. A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Synthesis. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0030-1260134]
  • ChemShuttle. 6-oxa-3-azabicyclo[3.1.1]heptane. [URL: https://www.chemshuttle.com/product-6-oxa-3-azabicyclo-3-1-1-heptane-cas-no-112461-31-1-cs-a1523]
  • Various Authors. Synthesis, reactivity and application to asymmetric catalysis of small... [URL: Available upon request]
  • ResearchGate. A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate | Request PDF. [URL: https://www.researchgate.
  • ResearchGate. Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block | Request PDF. [URL: https://www.researchgate.net/publication/271221193_Practical_Synthesis_of_3-Oxa-6-azabicyclo311heptane_Hydrotosylate_A_Novel_Morpholine-Based_Building_Block]
  • PubChem. 6-Oxa-3-azabicyclo(3.1.1)heptane. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17965857]
  • Grygorenko, O. O., et al. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38989992/]
  • Glorius, F., et al. Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.4c03828]
  • Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Amines_and_Heterocycles/20.05%3A_Reactions_of_Amines_at_Nitrogen/20.05.

Sources

Technical Support Center: Scale-Up of 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and frequently asked questions encountered during the scale-up of this important bicyclic morpholine isostere.[1][2][3] As a rigid and achiral morpholine surrogate, this compound is a valuable building block in medicinal chemistry, and its efficient, scalable synthesis is crucial for advancing drug discovery programs.[1][2]

This resource provides in-depth, experience-driven advice to help you navigate the complexities of moving from bench-scale synthesis to larger-scale production.

Troubleshooting Guides

Issue 1: Incomplete or Sluggish Tosylation Reaction

Question: My tosylation reaction to form the final salt is slow and gives low yields upon scale-up. What factors should I investigate?

Answer:

Incomplete tosylation is a frequent hurdle during scale-up. The issue often lies in a combination of reagent quality, solvent effects, and reaction conditions that do not translate linearly from small to large scale.

Causality and Recommended Actions:

  • Reagent Quality is Paramount:

    • Tosyl Chloride (TsCl) Purity: Commercial TsCl can contain p-toluenesulfonic acid as an impurity, which can complicate the reaction. For reproducible, high-yielding tosylations, recrystallizing the TsCl from a solvent like hexane can be highly beneficial.[4] This removes colored impurities and particulates, often leading to a significant improvement in reaction efficiency and product quality.[4]

    • Solvent Anhydrous Conditions: All solvents, particularly those like dichloromethane (DCM) or pyridine, must be thoroughly dried.[4] Any moisture present will readily react with the highly electrophilic tosyl chloride, reducing its availability for reaction with the target amine and leading to the formation of p-toluenesulfonic acid.

  • Optimizing Reaction Conditions for Scale:

    • Base Selection and Stoichiometry: Triethylamine (TEA) is a common base for this reaction.[5] Ensure at least a stoichiometric amount, and often a slight excess (e.g., 1.03 equivalents), is used to effectively scavenge the HCl byproduct.[4] For hindered amines, a stronger, non-nucleophilic base might be necessary.

    • Temperature Control: While many tosylations are run at room temperature or 0 °C, gentle heating to 60-80 °C in a solvent like pyridine can sometimes be necessary to drive the reaction to completion, especially with less reactive substrates.[4] However, be cautious, as higher temperatures can also lead to side product formation.

    • Catalyst Addition: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6] DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with TsCl.

    • Ultrasound: For particularly stubborn reactions, the use of ultrasound has been reported to enhance molecular collisions and accelerate the tosylation process.[7]

  • Process Considerations:

    • Addition Order: Slowly adding the tosyl chloride (either as a solid or a solution) to the stirring solution of the amine and base can help to control the reaction exotherm and minimize side reactions.[4]

Issue 2: Difficulty with Product Isolation and Crystallization

Question: I'm struggling to obtain a crystalline solid for the tosylate salt at a larger scale. The product often oils out or remains as a viscous residue. What can I do?

Answer:

The successful crystallization of the tosylate salt is critical for achieving high purity and ease of handling.[1] Difficulties at this stage are often related to solvent choice, residual impurities, and the cooling profile.

Causality and Recommended Actions:

  • Solvent System for Crystallization:

    • The choice of solvent is crucial. Ethyl acetate and methanol are commonly used and effective solvents for the crystallization of tosylate salts.[8][9] A mixed solvent system, such as 2-propanol and heptane, can also be effective for inducing crystallization.[2]

    • Experiment with anti-solvent addition. Slowly adding a non-polar solvent (like heptane or diethyl ether) to a solution of the product in a more polar solvent (like ethyl acetate or isopropanol) can induce precipitation of the crystalline salt.

  • Managing Impurities:

    • Residual solvents from the reaction or workup can inhibit crystallization. Ensure the crude product is thoroughly dried under vacuum before attempting crystallization.

    • Even small amounts of unreacted starting materials or side products can act as crystal growth inhibitors. If direct crystallization is problematic, consider a purification step like silica gel chromatography before the final salt formation and crystallization.

  • Crystallization Protocol:

    • Cooling Rate: A slow, controlled cooling rate is generally preferred for growing larger, more well-defined crystals. Crash cooling can lead to the formation of fine powders or amorphous solids.

    • Seeding: If you have a small amount of crystalline material from a previous batch, using it to seed the supersaturated solution can be highly effective in promoting crystallization.

    • Stirring: Gentle stirring during the initial stages of crystallization can help to ensure homogeneity, but vigorous agitation can sometimes lead to the formation of smaller crystals.

Issue 3: Impurity Profile Concerns on Scale-Up

Question: Upon scaling up, I'm observing new or increased levels of impurities in my final product. What are the likely sources, and how can I mitigate them?

Answer:

Changes in impurity profiles during scale-up are common and can be attributed to factors like prolonged reaction times, localized "hot spots" due to inefficient heat transfer, and differences in workup procedures.

Causality and Recommended Actions:

  • Potential Genotoxic Impurities:

    • A key concern with tosylate salts is the potential for the formation of genotoxic impurities, such as alkyl tosylates (e.g., methyl tosylate, ethyl tosylate) if corresponding alcohols (methanol, ethanol) are used as solvents in the process.[10][11][12]

    • Mitigation: While some research suggests the risk of forming these impurities from the reaction of the sulfonic acid with the alcohol solvent is low, it is a critical parameter to monitor.[10] Whenever possible, avoid using alcohol solvents in the final salt formation step, or ensure they are completely removed before the addition of p-toluenesulfonic acid. If an alcohol must be used, the process should be carefully controlled and the final product tested for the presence of these impurities.[11][12]

  • Side Reactions from the Synthesis:

    • The multi-step synthesis of the 6-oxa-3-azabicyclo[3.1.1]heptane core can generate various impurities.[1] Each step of the synthesis should be optimized to minimize side product formation.

    • Mitigation: Implement in-process controls (e.g., HPLC, TLC) at each stage to ensure the reaction has gone to completion and to monitor the impurity profile. This allows for adjustments to be made before moving to the next step.

  • Workup and Purification:

    • Aqueous workups can sometimes be less efficient at scale. Ensure that extractions are performed with adequate solvent volumes and sufficient mixing to ensure complete removal of water-soluble impurities.

    • If chromatography is used for purification, ensure that the column is not overloaded, as this can lead to poor separation and co-elution of impurities with the product.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic strategy for this compound?

A1: The synthesis generally involves a multi-step sequence starting from commercially available and inexpensive precursors.[1][2] Documented routes typically involve six or seven steps that include key transformations such as cyclization, protection/deprotection of functional groups, and the final tosylation to form the salt.[1]

Q2: Why is the tosylate salt form of this compound preferred?

A2: The tosylate salt form offers several advantages for a pharmaceutical building block. It generally exhibits excellent crystallinity, which aids in purification and handling.[1] Additionally, the tosylate group is an excellent leaving group, making the compound a versatile intermediate for subsequent nucleophilic substitution reactions.[1]

Q3: Are there specific safety precautions I should take when working with tosyl chloride at a large scale?

A3: Yes. Tosyl chloride is a corrosive and moisture-sensitive solid. When handling large quantities, always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area, preferably a fume hood. Avoid inhalation of the dust. In case of contact with skin, wash immediately with plenty of water.

Q4: Can I use a different counterion instead of tosylate?

A4: While other salts (e.g., hydrochloride, hydrobromide) can be formed, the tosylate is often chosen for its favorable physicochemical properties, such as crystallinity and stability.[1][8] If you are considering an alternative counterion, you will need to evaluate its properties to ensure it meets the requirements for your downstream applications.

Experimental Protocols & Data

Table 1: Recommended Solvent Systems for Crystallization
Solvent SystemRatio (v/v)Notes
Ethyl Acetate / HeptaneVariesUse heptane as an anti-solvent.
Methanol / Diethyl EtherVariesUse diethyl ether as an anti-solvent.
Isopropanol / HeptaneVariesEffective for inducing precipitation of the salt.[2]
Protocol 1: General Procedure for Tosylation and Salt Formation
  • Reaction Setup: In a suitably sized reactor under an inert atmosphere (e.g., nitrogen), dissolve the free base of 6-Oxa-3-azabicyclo[3.1.1]heptane in an appropriate anhydrous solvent (e.g., dichloromethane or ethyl acetate).

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir.

  • Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in the same anhydrous solvent to the reaction mixture at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or HPLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Crystallization: Concentrate the organic layer under reduced pressure. Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., ethyl acetate) and induce crystallization by slow cooling or the addition of an anti-solvent (e.g., heptane).[8][9]

  • Isolation: Collect the crystalline solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.

Visualizations

Diagram 1: Key Stages in Scale-Up Production

G cluster_1 Tosylate Salt Formation & Isolation Raw Material Sourcing Raw Material Sourcing Multi-step Synthesis Multi-step Synthesis Raw Material Sourcing->Multi-step Synthesis Quality Control In-process Controls In-process Controls Multi-step Synthesis->In-process Controls HPLC/TLC Purification of Free Base Purification of Free Base In-process Controls->Purification of Free Base Chromatography/Distillation Purified Free Base Purified Free Base Tosylation Reaction Tosylation Reaction Purified Free Base->Tosylation Reaction Workup Workup Tosylation Reaction->Workup Quenching/Extraction Crystallization Crystallization Workup->Crystallization Filtration & Drying Filtration & Drying Crystallization->Filtration & Drying Vacuum Final Product Final Product Filtration & Drying->Final Product QC Analysis

Caption: Workflow for the scale-up production of this compound.

References

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). [No Source Provided].
  • This compound|Bicyclic Morpholine - Benchchem. Benchchem.
  • How can I tosylate an hindered secondary alcohol? - ResearchGate. (2013). ResearchGate. Available at: [Link]

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate | Request PDF. (2025). ResearchGate. Available at: [Link]

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block | Request PDF. (2025). ResearchGate. Available at: [Link]

  • EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents. (2013). Google Patents.
  • TOSYLATE SALT OF A THERAPEUTIC COMPOUND AND PHARMACEUTICAL COMPOSITIONS THEREOF - European Patent Office - EP 2124933 B1 - Googleapis.com. (2008). Googleapis.com. Available at: [Link]

  • How to increase yield of Tosylation reactions? - ResearchGate. (2013). ResearchGate. Available at: [Link]

  • (PDF) Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts - ResearchGate. (2025). ResearchGate. Available at: [Link]

  • Investigation into the Formation of the Genotoxic Impurity Ethyl Besylate in the Final Step Manufacturing Process of UK-369003-26, a Novel PDE5 Inhibitor. (2010). ACS Publications. Available at: [Link]

  • Investigation into the Formation of the Genotoxic Impurity Ethyl Besylate in the Final Step Manufacturing Process of UK-369,003-26, a Novel PDE5 Inhibitor | Semantic Scholar. (2010). Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Analytical Methods for 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical assessment of 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate. This document provides in-depth, field-proven insights and troubleshooting protocols for researchers, analytical scientists, and drug development professionals. Our goal is to equip you with the necessary tools to ensure the purity, quality, and consistency of this critical building block.

Introduction: The Analytical Imperative

6-Oxa-3-azabicyclo[3.1.1]heptane is an achiral bicyclic morpholine isostere of significant interest in medicinal chemistry.[1] Its tosylate salt form enhances stability and handling properties, making it a valuable component in drug discovery pipelines.[2] Accurate and robust analytical methods are paramount to guarantee that the material's purity profile meets the stringent requirements of pharmaceutical development. Inconsistent purity can lead to irreproducible biological data, failed batches, and significant delays.

This guide addresses the most common analytical challenges and provides a logical framework for method development, validation, and troubleshooting.

Overall Purity Assessment Workflow

A comprehensive purity assessment is a multi-faceted process. It is not reliant on a single technique but rather a suite of orthogonal methods that, together, build a complete picture of the analyte. The following diagram illustrates a typical workflow for the characterization and routine testing of this compound.

Purity_Assessment_Workflow cluster_Initial Initial Characterization cluster_Routine Routine QC Testing Structure Structure Confirmation (NMR, MS) Purity Chromatographic Purity (HPLC-UV/CAD) Structure->Purity Confirms Identity Water Water Content (Karl Fischer) Purity->Water Corrects for Water Residual Residual Solvents (GC-HS) Water->Residual Completes Impurity Profile HPLC_Routine HPLC Purity & Assay Residual->HPLC_Routine Informs Routine Specs LOD_Routine Loss on Drying / KF HPLC_Routine->LOD_Routine Primary Purity Test Solvents_Routine Residual Solvents LOD_Routine->Solvents_Routine Specific Volatiles

Caption: High-level workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

HPLC is the primary technique for determining the purity and assay of this compound. Due to the polar, basic nature of the amine and the presence of the UV-active tosylate counter-ion, reversed-phase chromatography with UV detection is the most common approach.

Recommended Starting HPLC Method Parameters
ParameterRecommended SettingRationale & Expert Insights
Column C18, End-capped, 2.1 or 4.6 mm x 150 mm, 3.5 µmA standard C18 provides good hydrophobic retention. Crucially, end-capping is vital to minimize secondary interactions between the basic amine and acidic residual silanols, which is a primary cause of peak tailing.[3][4]
Mobile Phase A 0.1% Formic Acid or 20 mM Phosphate Buffer in Water, pH 3.0An acidic mobile phase (pH 2-3 units below the amine's pKa) ensures the analyte is consistently protonated, leading to better peak shape and reproducibility.[5]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure.
Gradient 5% to 95% B over 15-20 minutesA broad gradient is suitable for initial screening to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/min (for 4.6 mm ID) or 0.4 mL/min (for 2.1 mm ID)Standard flow rates for the respective column dimensions.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity, but monitor for potential on-column degradation.
Detection UV at ~220 nm or 254 nmThe tosylate counter-ion provides a strong chromophore. 220 nm offers higher sensitivity, while 254 nm is often more selective.
Injection Vol. 5-10 µLKeep injection volume low to prevent peak distortion.
Sample Diluent Mobile Phase A or Water/Acetonitrile (90/10)The sample should be dissolved in a solvent weaker than or equal to the initial mobile phase to avoid peak distortion.[5]
HPLC Troubleshooting Guide (FAQ Format)

Q1: My main peak for the bicycloheptane tosylate is tailing significantly (Asymmetry > 1.5). What is the cause and how do I fix it?

A1: This is the most common issue for basic analytes like yours. The primary cause is secondary ionic interactions between the protonated amine of your compound and deprotonated, acidic silanol groups on the HPLC column's silica surface.[3][6]

Here is a logical troubleshooting workflow:

HPLC_Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase pH 2-3 units below analyte pKa? Start->Check_pH Adjust_pH Action: Lower pH to ~3.0 using buffer (e.g., formate) Check_pH->Adjust_pH No Check_Column Is column specifically 'end-capped' or 'base-deactivated'? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Action: Switch to a modern, high-purity, end-capped C18 column Check_Column->Change_Column No Check_Overload Does peak shape improve upon 10x sample dilution? Check_Column->Check_Overload Yes Change_Column->Check_Overload Reduce_Load Action: Lower injection volume or sample concentration Check_Overload->Reduce_Load Yes System_Check Issue Persists: Check for extra-column dead volume (tubing, fittings) Check_Overload->System_Check No Reduce_Load->System_Check

Caption: Troubleshooting decision tree for HPLC peak tailing.

Q2: I am not retaining my compound well enough on a C18 column. How can I increase retention?

A2: For highly polar compounds, poor retention on reversed-phase columns is a common challenge.[7]

  • Reduce Organic Content: First, try lowering the initial percentage of your organic solvent (Mobile Phase B).

  • Consider Alternative Chemistries: If that is insufficient, a standard C18 may not be the right tool. Consider a column with a polar-embedded or polar-endcapped phase. These are designed to enhance the retention of polar analytes.[7][8]

  • HILIC as an Option: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that uses a high organic mobile phase to retain polar compounds on a polar stationary phase (like bare silica).[5]

Q3: I see a new impurity peak that is not present in my reference standard. How do I investigate it?

A3: First, confirm it's not a system artifact (e.g., a "ghost peak" from a previous injection). Inject a blank (diluent only) to see if the peak appears. If it is a real impurity, it could be a degradation product or a process-related impurity. One potential impurity in tosylate salts formed using alcohol solvents is the corresponding alkyl tosylate (e.g., methyl tosylate, ethyl tosylate), which can be genotoxic and must be controlled at very low levels.[9][10] An HPLC-MS method would be the next logical step to get a mass of the unknown peak and propose a structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for both structure confirmation and purity assessment. Unlike chromatography, which provides relative purity, quantitative NMR (qNMR) can determine absolute purity against a certified internal standard.[11][12][13]

Key Applications & Experimental Protocol
  • Identity Confirmation: The ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming the structure of both the bicyclic amine and the tosylate counter-ion.

  • Quantitative Purity (qNMR): This powerful technique determines the mass purity of your sample.

Step-by-Step Protocol for Quantitative ¹H NMR (qNMR)
  • Select an Internal Standard: Choose a standard with high purity (>99.5%), low volatility, and signals that do not overlap with your analyte. For this system, dimethyl sulfone (DMSO₂) or maleic acid are good candidates.

  • Accurate Weighing: Accurately weigh approximately 10-20 mg of the this compound and a similar, accurately known mass of the internal standard into the same vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution.

  • Acquisition: Acquire the ¹H NMR spectrum using parameters suitable for quantification (e.g., long relaxation delay, D1 ≥ 5x T1 of the slowest relaxing proton; calibrated 90° pulse).

  • Processing & Calculation:

    • Carefully integrate a well-resolved signal from your analyte and a signal from the internal standard.

    • Use the following formula to calculate the purity:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • std = Internal Standard

NMR Troubleshooting Guide (FAQ Format)

Q1: The integrals in my ¹H NMR spectrum are not consistent. Why?

A1: This is often due to insufficient relaxation delay (D1). Protons in different chemical environments have different relaxation times (T1). If D1 is too short, protons with long T1 values will not fully relax between pulses, leading to lower signal intensity and inaccurate integrals. Expert Tip: For qNMR, a D1 of at least 30 seconds is a safe starting point to ensure full relaxation for most small molecules.

Q2: I see residual solvent peaks in my NMR spectrum. How do I quantify them?

A2: This is a key strength of qNMR. You can quantify residual solvents using the same internal standard method described above. Identify a characteristic peak for the solvent (e.g., ~2.50 ppm for DMSO, ~1.94 ppm for Acetonitrile in DMSO-d₆), integrate it, and use the purity calculation formula, substituting the molecular weight and proton count for the solvent. However, for regulatory purposes, the definitive method for residual solvents is typically GC-HS.[14][15]

Ancillary Purity-Defining Methods

While HPLC and NMR are the core techniques, a full purity profile requires additional tests.

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

Why it's necessary: Manufacturing processes for active pharmaceutical ingredients (APIs) often use organic solvents, which must be controlled to levels deemed safe for patients.[14][16] The ICH Q3C guideline provides a framework for acceptable limits of these solvents based on their toxicity.[15][17][18]

Methodology Overview:

  • Technique: Static Headspace coupled with Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID).

  • Principle: The solid sample is dissolved in a high-boiling solvent (e.g., DMSO, DMF) in a sealed vial and heated. Volatile residual solvents partition into the headspace (the gas phase) above the liquid. A sample of this headspace is injected into the GC, where the solvents are separated and quantified.

  • Typical Column: A (5%-Phenyl)-methylpolysiloxane or similar phase is commonly used.

Troubleshooting FAQ:

Q: My recovery for certain solvents is low and inconsistent. What could be the cause?

A: This often points to issues with sample solubility or headspace equilibration.

  • Solubility: Ensure your sample is fully dissolved in the headspace diluent. Sonication can aid dissolution. If the API precipitates upon heating, the partitioning of solvents into the headspace will be inconsistent.

  • Equilibration: Ensure the headspace vial has been heated for a sufficient time at a constant temperature before injection to allow the system to reach equilibrium. 30-60 minutes is a typical equilibration time.

Water Content by Karl Fischer Titration

Why it's necessary: Water content is a critical quality attribute that can affect the stability, degradation, and physical properties of a drug substance.[19][20] It is also required to accurately calculate the assay on an anhydrous basis. Karl Fischer (KF) titration is the gold standard for specific water determination.[21][22]

Methodology Overview:

  • Technique: Coulometric or Volumetric Karl Fischer Titration.

  • Principle: The method is based on a stoichiometric reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol.[20]

  • Choosing the Right Method:

    • Coulometric KF: Ideal for very low water content (<1%). Iodine is generated electrochemically.[20]

    • Volumetric KF: Suitable for higher water content (>1%). Iodine is added via a burette.[20]

Troubleshooting FAQ:

Q: My Karl Fischer results are drifting and won't stabilize. What's wrong?

A: A drifting endpoint is a classic sign of atmospheric moisture leaking into the titration cell or a side reaction.

  • Check Seals: Ensure all seals, septa, and drying tubes on the KF apparatus are fresh and properly sealed.

  • Side Reactions: Aldehydes and ketones can react with the methanol in standard KF reagents to produce water, leading to erroneously high results.[19] While your compound does not contain these, be aware of this possibility if analyzing related impurities. If this is suspected, methanol-free reagents are available.

References

  • Vertex AI Search. (n.d.). Residual solvent analysis with the ICH Q3C guideline.
  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.
  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline.
  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis.
  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis.
  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?.
  • Thermo Fisher Scientific. (n.d.). Residual Solvent Analysis Information.
  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • ECA Academy. (2024, May 28). ICH Q3C: New Version of the Guideline for Residual Solvents published.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Hichrom. (n.d.). HPLC Troubleshooting Guide.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • ResearchGate. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol.
  • S. S. L. Peiris, et al. (n.d.). Determination of Potential Genotoxic Impurities in Sorafenib Tosylate by UPLC Method.
  • Reddit. (2022, September 8). Advice for making tosylate and mesylate salts?.
  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • PubMed Central (PMC). (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • BenchChem. (n.d.). This compound|Bicyclic Morpholine.
  • ResearchGate. (2025, August 10). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate.

Sources

Validation & Comparative

A Comparative Guide to 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate: A Constrained Morpholine Isostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility and Inherent Challenges of the Morpholine Scaffold

The morpholine ring is a ubiquitous scaffold in medicinal chemistry, celebrated for its ability to confer favorable physicochemical properties upon drug candidates. Its inclusion often enhances aqueous solubility, modulates lipophilicity, and can serve as a hydrogen bond acceptor, improving pharmacokinetic profiles. Indeed, more than 20 FDA-approved drugs feature the morpholine moiety, a testament to its value in constructing effective therapeutics.[1][2] Prominent examples include the antibiotic Linezolid (Zyvox®), the targeted cancer therapy Gefitinib (Iressa®), and the norepinephrine reuptake inhibitor Reboxetine (Vestra®).[3]

However, the flexible, six-membered morpholine ring is not without its liabilities. It is often susceptible to metabolic degradation, primarily through C-H oxidation, which can lead to rapid clearance and limit in vivo efficacy.[4] This metabolic instability has driven the exploration of bioisosteric replacements—structurally distinct moieties that retain the key physicochemical and conformational properties of the original group while offering improved metabolic stability or novel intellectual property.

This guide provides a comparative analysis of 6-Oxa-3-azabicyclo[3.1.1]heptane , a bridged, bicyclic, and conformationally constrained morpholine isostere, against other common isosteric replacements. We will delve into its synthesis, physicochemical properties, and potential advantages, supported by experimental data and protocols to inform rational drug design.

Featured Isostere: 6-Oxa-3-azabicyclo[3.1.1]heptane

6-Oxa-3-azabicyclo[3.1.1]heptane stands out as a particularly promising morpholine isostere.[5] Its key distinguishing features are:

  • Bicyclic, Constrained Structure: The bridged nature of the scaffold locks the ring system into a rigid conformation. This pre-organization can be highly advantageous, reducing the entropic penalty of binding to a biological target and potentially leading to enhanced potency and selectivity.

  • Achiral Nature: Unlike many other complex scaffolds, 6-Oxa-3-azabicyclo[3.1.1]heptane is achiral.[6][7] This simplifies synthesis and biological testing by eliminating the need to resolve and evaluate individual enantiomers, a significant advantage in resource-intensive drug development programs.

  • Metabolic Stability: The rigid bicyclic framework protects the methylene protons adjacent to the oxygen and nitrogen atoms, which are common sites of metabolic oxidation in simple morpholine rings.

Synthetic Accessibility

A concise, gram-scale synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrotosylate has been developed, making this building block readily accessible for medicinal chemistry campaigns.[3][6] The six-step sequence utilizes inexpensive starting materials and straightforward chemical transformations, a critical consideration for scalable synthesis.

G cluster_synthesis Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate SM (±)-Epichlorohydrin Int1 Intermediate 1 SM->Int1 Step 1 Int2 Oxetane Intermediate Int1->Int2 Step 2 Int3 Azide Intermediate Int2->Int3 Step 3 Int4 Amine Intermediate Int3->Int4 Step 4 (Reduction) Product 6-Oxa-3-azabicyclo[3.1.1]heptane Int4->Product Step 5 (Cyclization) FinalProduct Product • TsOH Product->FinalProduct Step 6 (Salt Formation)

Caption: Structures of morpholine and representative isosteres, highlighting differences in flexibility and chirality.

Physicochemical Properties

The primary role of a morpholine isostere is to mimic the parent scaffold's desirable properties while improving upon its weaknesses. Lipophilicity (LogP) and aqueous solubility are paramount. While direct experimental data for the parent scaffolds can be sparse, comparing calculated LogP (cLogP) values of identically substituted analogues provides a reliable method for comparison.

ScaffoldAnalogue MoietycLogP of AnalogueKey Features
MorpholinePiperonyl1.8Flexible, metabolically labile
6-Oxa-3-azabicyclo[3.1.1]heptane Piperonyl1.6Rigid, achiral, similar lipophilicity to morpholine
3-Oxa-6-azabicyclo[3.1.1]heptanePiperonyl2.3Rigid, achiral, more lipophilic
Tetrahydropyran (THP)N/AVariableLacks basic nitrogen, acts as H-bond acceptor only
8-Oxa-3-azabicyclo[3.2.1]octaneN/AVariableRigid, chiral, larger scaffold

Data for piperonyl analogues sourced from Wishka et al., 2011 & 2012.[3][8]

Causality and Insights: The data demonstrates that 6-Oxa-3-azabicyclo[3.1.1]heptane is an excellent isostere for morpholine in terms of lipophilicity, with the piperonyl-substituted analogue having a very similar cLogP. [3]This suggests that it can be substituted into a molecule without dramatically altering the overall lipophilicity and solubility profile, which is a crucial starting point in lead optimization. In contrast, the isomeric 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold imparts a significant increase in lipophilicity, which may be desirable in some contexts but could also lead to off-target effects or reduced solubility. [8]Other isosteres like THP remove the basic nitrogen, which fundamentally alters the pKa and potential for salt formation, a strategy useful for eliminating unwanted interactions or improving cell permeability. [9]

Metabolic Stability

The central hypothesis for employing constrained isosteres is the enhancement of metabolic stability. The rigid bicyclic structure of 6-Oxa-3-azabicyclo[3.1.1]heptane sterically shields the C-H bonds from attack by metabolic enzymes like Cytochrome P450s.

A compelling example of this principle was demonstrated in the development of mTOR kinase inhibitors. Researchers explored various morpholine isosteres to improve the metabolic stability of their lead compounds. [9][10]One particularly successful analogue, compound 11b , incorporated a bridged bicyclic system (3-oxa-8-azabicyclo[3.2.1]octane) and a THP moiety. This compound displayed high metabolic stability in human hepatocytes and excellent oral bioavailability in rats, outperforming earlier-generation compounds. [9][10]This provides strong evidence that replacing a standard morpholine with a rigid, bicyclic isostere is a valid and effective strategy for overcoming metabolic liabilities.

Experimental Protocol: In Vitro Metabolic Stability Assessment

To empirically compare the metabolic stability of compounds containing different morpholine isosteres, an in vitro microsomal stability assay is essential. This protocol provides a self-validating system to generate reliable comparative data.

Objective: To determine the rate of metabolism of a test compound by liver microsomes and calculate its intrinsic clearance (CLint) and half-life (t½).

G cluster_workflow Microsomal Stability Assay Workflow Prep Prepare Reagents (Microsomes, NADPH, Buffer, Test Compounds, Controls) Incubate Pre-incubate Microsomes & Compound at 37°C Prep->Incubate StartRxn Initiate Reaction (Add NADPH) Incubate->StartRxn Timepoints Aliquot at Time Points (0, 5, 15, 30, 60 min) StartRxn->Timepoints Quench Quench Reaction (Add cold Acetonitrile with Internal Standard) Timepoints->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data Calculate % Remaining, Plot ln(%) vs. Time, Determine t½ & CLint Analyze->Data

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Detailed Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of NADPH in buffer. Keep on ice.

    • Prepare 10 mM stock solutions of test compounds (e.g., morpholine parent, 6-oxa-3-azabicyclo[3.1.1]heptane analogue) and control compounds (high and low clearance) in DMSO.

    • Prepare a quenching solution of cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

  • Incubation Setup (96-well plate format):

    • Thaw liver microsomes (e.g., human, rat) on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

    • In separate wells, add buffer, the microsomal suspension, and the test compound to achieve a final compound concentration of 1 µM. Include a negative control plate without NADPH.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation and Time Points:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution to all wells of the reaction plate (final concentration ~1 mM).

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot from the reaction plate to a corresponding well in a collection plate containing the cold quenching solution. The "0 minute" time point should be taken immediately after adding NADPH.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal and centrifuge the collection plate (e.g., 4000 rpm for 20 minutes at 4°C) to pellet precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis and Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • A longer half-life indicates greater metabolic stability. This quantitative data allows for direct, objective comparison between the morpholine compound and its isosteres.

Conclusion and Strategic Outlook

The strategic replacement of a morpholine ring with a bioisostere is a powerful tactic in modern drug discovery. The selection of the appropriate isostere must be guided by a clear understanding of the specific liabilities of the lead compound.

6-Oxa-3-azabicyclo[3.1.1]heptane emerges as a highly compelling option for several reasons:

  • It closely mimics the lipophilicity and solubility contributions of morpholine.

  • Its rigid, bicyclic structure offers a rational and proven strategy to enhance metabolic stability by shielding vulnerable positions.

  • Its achiral nature provides a significant practical advantage, streamlining synthesis and downstream development efforts.

While other isosteres like THP or different bridged systems have their place, they often introduce more dramatic changes to a molecule's fundamental properties (e.g., removing basicity, altering size and lipophilicity). For programs seeking a more direct, conservative replacement of a metabolically labile morpholine without disrupting an established structure-activity relationship, this compound represents a best-in-class building block. Its demonstrated synthetic accessibility and favorable physicochemical profile make it an invaluable tool for researchers, scientists, and drug development professionals aiming to design the next generation of durable and effective therapeutics.

References

  • Wishka, D. G., Beagley, P., Lyon, J., Farley, K. A., & Walker, D. P. (2011). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Synthesis, 2011(17), 2763-2767. [Link]

  • Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review. [Link]

  • Wishka, D. G., et al. (2011). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Provided by researchgate.net. [Link]

  • De Pascale, M., Bissegger, L., Tarantelli, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. [Link]

  • ResearchGate. (2011). Request PDF for A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. ResearchGate. [Link]

  • ResearchGate. (2022). Request PDF for Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. ResearchGate. [Link]

  • Wishka, D. G., & Walker, D. P. (2012). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Provided by researchgate.net. [Link]

  • Zhang, Y., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9472-9478. [Link]

  • Zhang, Y., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PubMed Central. [Link]

  • ResearchGate. (2012). Request PDF for Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Oxa-3-azabicyclo(3.1.1)heptane. PubChem. [Link]

  • Fiveable. (n.d.). Conformational analysis. Fiveable. [Link]

  • Li, X.-Q., et al. (2016). Spiromorpholine metabolism. Drug Metabolism and Disposition, 44, 1341.
  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (2014). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Bheemappa, E., et al. (2014). Synthesis and antimicrobial activity of 4-benzyloctahydropyrrolo- [3,4-b]o[3][6]xazine derivatives. Der Pharma Chemica, 6(3), 220-227. [Link]

Sources

The 6-Oxa-3-azabicyclo[3.1.1]heptane Moiety in Drug Design: A Comparative Guide to Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing the pharmacokinetic profiles of drug candidates. Among the various structural motifs employed to enhance drug-like properties, the 6-Oxa-3-azabicyclo[3.1.1]heptane moiety has emerged as a noteworthy bridged bicyclic system. This guide provides a comprehensive comparison of the anticipated and observed pharmacokinetic properties of compounds incorporating this scaffold, supported by experimental data and established drug design principles.

The 6-Oxa-3-azabicyclo[3.1.1]heptane core is a conformationally restricted isostere of morpholine.[1][2] The rigid bicyclic framework is intended to offer several advantages over a simple morpholine ring, including the potential for improved metabolic stability, enhanced cell permeability, and a more defined vectoral presentation of substituents for target engagement. These modifications aim to address the common metabolic liabilities associated with simple morpholine rings in drug candidates.[3][4]

A Case Study: mTOR Kinase Inhibitors

A compelling illustration of the exploration of morpholine isosteres can be found in the development of mechanistic target of rapamycin (mTOR) kinase inhibitors. In a study aimed at developing brain-penetrant mTOR inhibitors, a library of compounds with modified morpholine moieties was synthesized.[5][6] One of the synthesized analogs included the 6-Oxa-3-azabicyclo[3.1.1]heptane moiety (referred to as M15 in the study).

However, the experimental data revealed that the bridged-morpholine derivatives, including the compound with the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold, exhibited poor cellular activity.[5] This lack of promising in vitro performance precluded its advancement to in vivo pharmacokinetic studies. This outcome underscores a critical principle in drug discovery: while a structural modification may be rationally designed to improve pharmacokinetics, it must not come at the expense of the compound's primary biological activity.

The Guiding Principle: Enhancing Pharmacokinetics through Scaffold Modification

Despite the setback with the 6-Oxa-3-azabicyclo[3.1.1]heptane-containing compound in the aforementioned study, the underlying principle of using bicyclic scaffolds to improve drug properties remains a valid and successful strategy in medicinal chemistry. The development of the mTOR inhibitor PQR626 from its precursor, PQR620, serves as an excellent example of this approach. PQR620, which contains simple morpholine rings, was found to have metabolic liabilities.[6] PQR626 was subsequently developed with substituted morpholine rings to overcome these limitations, resulting in a candidate with improved metabolic stability and brain penetration.[5][6]

This example highlights the rationale for exploring moieties like 6-Oxa-3-azabicyclo[3.1.1]heptane. The introduction of such a rigid, three-dimensional scaffold is a strategic maneuver to mitigate undesirable pharmacokinetic properties.

Comparative Physicochemical and In Vitro ADME Properties

The isosteric replacement of a flexible ring system, such as morpholine, with a rigid bicyclic scaffold like 6-Oxa-3-azabicyclo[3.1.1]heptane can significantly alter a molecule's physicochemical properties, which in turn influence its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The table below provides a conceptual comparison based on established principles of medicinal chemistry.

PropertyStandard Morpholine6-Oxa-3-azabicyclo[3.1.1]heptaneRationale for Change
Conformational Flexibility HighLowThe bridged bicyclic structure locks the ring system into a rigid conformation.
Lipophilicity (LogP/LogD) ModeratePotentially HigherThe increased carbon content and three-dimensional shape can increase lipophilicity.
Polar Surface Area (PSA) SimilarSimilarThe nitrogen and oxygen atoms are retained, leading to a comparable PSA.
Aqueous Solubility Generally GoodPotentially LowerIncreased lipophilicity can lead to reduced aqueous solubility.
Metabolic Stability Often Liable to OxidationPotentially HigherThe rigid structure can sterically hinder access by metabolic enzymes, reducing the rate of metabolism.
Cell Permeability VariablePotentially HigherIncreased lipophilicity and a more defined shape can facilitate passive diffusion across cell membranes.

Experimental Protocols for Assessing Key Pharmacokinetic Parameters

To experimentally validate the theoretical advantages of incorporating a 6-Oxa-3-azabicyclo[3.1.1]heptane moiety, a series of in vitro and in vivo ADME assays are essential.

In Vitro Metabolic Stability in Hepatocytes

This assay is a cornerstone for evaluating the intrinsic clearance of a compound.

Objective: To determine the rate of metabolism of a compound upon incubation with hepatocytes from different species (e.g., human, rat, mouse).

Methodology:

  • Hepatocyte Preparation: Cryopreserved hepatocytes are thawed and suspended in a suitable incubation medium (e.g., Williams' E Medium). Cell viability is assessed using a method such as trypan blue exclusion.

  • Compound Incubation: The test compound is added to the hepatocyte suspension at a final concentration typically between 0.1 and 1 µM. The incubation is carried out in a shaking water bath or incubator at 37°C.

  • Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, and 180 minutes).

  • Reaction Quenching: The metabolic reaction in the collected aliquots is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.

Causality Behind Experimental Choices:

  • Use of Hepatocytes: Hepatocytes contain a wide range of drug-metabolizing enzymes and provide a more physiologically relevant system compared to subcellular fractions like microsomes.

  • Multiple Species: Using hepatocytes from different species helps to assess potential species differences in metabolism, which is crucial for preclinical to clinical translation.

  • LC-MS/MS Analysis: This analytical technique offers high sensitivity and selectivity for quantifying the parent drug in a complex biological matrix.

isosteric_replacement cluster_problem Challenge cluster_solution Proposed Solution cluster_benefits Anticipated Benefits Morpholine Simple Morpholine Ring Metabolism Metabolic Liability (e.g., N-dealkylation, ring oxidation) Morpholine->Metabolism Flexibility High Conformational Flexibility Morpholine->Flexibility Bicyclic 6-Oxa-3-azabicyclo[3.1.1]heptane Metabolism->Bicyclic Isosteric Replacement Flexibility->Bicyclic Conformational Constraint Stability Improved Metabolic Stability Bicyclic->Stability Permeability Enhanced Cell Permeability Bicyclic->Permeability Potency Increased Potency/Selectivity Bicyclic->Potency

Figure 2. Rationale for using 6-Oxa-3-azabicyclo[3.1.1]heptane.

Conclusion

References

  • Borsari, C., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. Journal of Medicinal Chemistry, 63(22), 13595–13617. [Link]

  • Borsari, C., et al. (2020). Discovery and preclinical characterization of PQR626: A potent, orally available, and brain-penetrant mTOR inhibitor for the treatment of tuberous sclerosis complex. Cancer Research, 80(16_Supplement), 665. [Link]

  • Borsari, C., et al. (2020). Abstract 665: Discovery and preclinical characterization of PQR626: A potent, orally available, and brain-penetrant mTOR inhibitor for the treatment of tuberous sclerosis complex. ResearchGate. [Link]

  • Borsari, C., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(18), 8609–8630. [Link]

  • Borsari, C., et al. (2019). (S)‑4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Figshare. [Link]

  • Borsari, C., et al. (2020). 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. ResearchGate. [Link]

  • Enamine. (n.d.). Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review. [Link]

  • PubMed. (2020). 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. PubMed. [Link]

  • Wishka, D. G., et al. (2011). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Synthesis, 2011(16), 2619–2624. [Link]

  • ResearchGate. (n.d.). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. ResearchGate. [Link]

Sources

Validation of 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate: A Non-Classical Piperidine Isostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine ring stands as one of the most ubiquitous saturated heterocyclic scaffolds in approved pharmaceuticals. Its prevalence, however, is accompanied by inherent challenges, including susceptibility to metabolic oxidation and the potential for off-target activities. This has spurred the exploration of non-classical piperidine isosteres—bioisosteric replacements that mimic the parent scaffold's desirable properties while offering avenues to overcome its limitations. This guide provides an in-depth validation of 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate as a promising non-classical piperidine isostere, offering a comparative analysis of its physicochemical properties, metabolic stability, and synthetic accessibility against piperidine and other notable isosteres.

The Piperidine Predicament: A Case for Isosteric Replacement

The piperidine moiety is a cornerstone in drug design, valued for its ability to confer aqueous solubility and provide a versatile scaffold for substituent placement. However, its flexible chair conformation can lead to a significant entropic penalty upon binding to a biological target. Furthermore, the piperidine ring is often a site of metabolic vulnerability, primarily through oxidation by cytochrome P450 enzymes, leading to rapid clearance and potential formation of reactive metabolites.[1]

Bioisosterism, the interchange of functional groups with similar physicochemical properties, offers a rational approach to mitigate these challenges.[2] Non-classical isosteres, which do not strictly adhere to the same number of atoms or valence electrons but mimic the spatial and electronic features of the parent moiety, have emerged as powerful tools in lead optimization.[2] The rigid bicyclic framework of 6-Oxa-3-azabicyclo[3.1.1]heptane presents an intriguing alternative to the flexible piperidine ring, with the potential for improved metabolic stability and novel intellectual property.

6-Oxa-3-azabicyclo[3.1.1]heptane: A Bridged Morpholine with Piperidine-like Potential

6-Oxa-3-azabicyclo[3.1.1]heptane is a bridged bicyclic morpholine that has garnered attention as a morpholine isostere due to its achiral nature and similar lipophilicity to morpholine-containing analogues.[3][4] Its rigid structure, however, also presents it as a compelling non-classical isostere of piperidine. The bicyclic nature of this scaffold constrains the embedded six-membered ring, potentially leading to enhanced binding affinity and selectivity by reducing the entropic penalty upon target engagement.[4]

The tosylate salt form of 6-Oxa-3-azabicyclo[3.1.1]heptane offers excellent crystallinity and handling properties, with the tosylate group serving as a good leaving group for further synthetic elaboration.[4]

Comparative Physicochemical Properties

A critical aspect of validating a novel isostere is the direct comparison of its physicochemical properties with the parent scaffold. The following table summarizes key computed and experimental data for piperidine, 6-Oxa-3-azabicyclo[3.1.1]heptane, and other relevant non-classical isosteres.

PropertyPiperidine6-Oxa-3-azabicyclo[3.1.1]heptane6-Azabicyclo[3.1.1]heptane[5][6]2-Azaspiro[3.3]heptane[7]
Structure




Calculated LogP (cLogP) 0.84-0.3[8]0.49-0.11
Aqueous Solubility HighPredicted HighModerateHigh
pKa 11.22Predicted ~8.5-9.5~10.5~11.0
Topological Polar Surface Area (TPSA) 12.49 Ų21.26 Ų[9]12.49 Ų12.49 Ų

Note: Some values are computed and require experimental verification for specific derivatives.

The lower calculated LogP and higher TPSA of 6-Oxa-3-azabicyclo[3.1.1]heptane compared to piperidine suggest potentially improved aqueous solubility, a desirable characteristic for many drug candidates. The predicted lower pKa, influenced by the electron-withdrawing oxygen atom, could also modulate interactions with biological targets and impact off-target effects.

Metabolic Stability: A Key Differentiator

The primary rationale for exploring piperidine isosteres is often the enhancement of metabolic stability. The piperidine ring is susceptible to oxidation at carbons alpha to the nitrogen atom. The introduction of the oxygen atom in the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold is hypothesized to increase metabolic stability by altering the electronic properties of the adjacent carbons, making them less prone to CYP-mediated oxidation.

ScaffoldPredicted Metabolic LiabilityExpected Improvement over Piperidine
Piperidine High (Oxidation at C2, C3, C4)-
6-Oxa-3-azabicyclo[3.1.1]heptane Moderate to LowSignificant
6-Azabicyclo[3.1.1]heptane ModerateModerate
2-Azaspiro[3.3]heptane Moderate to LowSignificant[7]

This table represents hypothesized metabolic liabilities based on structural features. Experimental validation is crucial.

Synthetic Accessibility: A Practical Consideration

The utility of a novel building block is intrinsically linked to its synthetic accessibility. A concise and scalable synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrotosylate has been reported, starting from readily available and inexpensive starting materials.[3] This multi-step synthesis provides a practical route to this novel scaffold, making it accessible for broader use in drug discovery programs.

The tosylate salt allows for straightforward N-functionalization, enabling the incorporation of this isostere into a wide range of molecular architectures.

Synthesis_Workflow Start Inexpensive Starting Materials Step1 Multi-step Synthesis Start->Step1 Product 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate Step1->Product N_Func N-Functionalization Product->N_Func Target Target Molecules N_Func->Target

Caption: Synthetic workflow for this compound.

Experimental Validation Protocols

To rigorously validate 6-Oxa-3-azabicyclo[3.1.1]heptane as a non-classical piperidine isostere, a head-to-head comparison of a matched pair of compounds is essential. This involves synthesizing a derivative of the novel scaffold and its corresponding piperidine analog and subjecting them to the following experimental protocols.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (LogP), a key indicator of a compound's lipophilicity.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and water (pH 7.4 buffer).

  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.

  • Centrifuge the mixture to separate the octanol and aqueous layers.

  • Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10][11]

Aqueous Solubility Determination by the Shake-Flask Method

Objective: To determine the thermodynamic aqueous solubility of the test compound.

Protocol:

  • Add an excess amount of the solid test compound to a known volume of aqueous buffer (pH 7.4).

  • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Filter the suspension to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS).[12][13]

  • The measured concentration represents the aqueous solubility of the compound.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the basic nitrogen atom in the heterocyclic scaffold.

Protocol:

  • Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Record the pH values at regular intervals of titrant addition.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at which half of the basic nitrogen atoms are protonated (the midpoint of the steepest part of the titration curve).

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To assess the susceptibility of the test compound to phase I metabolism by cytochrome P450 enzymes.

Protocol:

  • Prepare a reaction mixture containing human liver microsomes (HLM), a NADPH-regenerating system, and the test compound in a phosphate buffer (pH 7.4).

  • Initiate the metabolic reaction by pre-warming the mixture to 37 °C and adding the NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.[14][15][16]

Validation_Workflow cluster_synthesis Synthesis cluster_physchem Physicochemical Characterization cluster_adme In Vitro ADME Compound_A Piperidine Analog LogP LogP Determination Compound_A->LogP Solubility Aqueous Solubility Compound_A->Solubility pKa pKa Measurement Compound_A->pKa Metabolic_Stability Metabolic Stability (Human Liver Microsomes) Compound_A->Metabolic_Stability Compound_B 6-Oxa-3-azabicyclo[3.1.1]heptane Analog Compound_B->LogP Compound_B->Solubility Compound_B->pKa Compound_B->Metabolic_Stability Data_Analysis Comparative Data Analysis LogP->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis Metabolic_Stability->Data_Analysis

Caption: Experimental workflow for the validation of 6-Oxa-3-azabicyclo[3.1.1]heptane.

Conclusion and Future Outlook

The validation of this compound as a non-classical piperidine isostere presents a compelling opportunity for medicinal chemists to expand their toolkit for lead optimization. Its rigid bicyclic framework, predicted favorable physicochemical properties, and potential for enhanced metabolic stability make it an attractive alternative to the traditional piperidine scaffold. The synthetic accessibility of this novel building block further enhances its appeal for incorporation into drug discovery programs.

The experimental protocols outlined in this guide provide a robust framework for a head-to-head comparison with piperidine analogs, which will be crucial in definitively establishing the advantages of this novel isostere. As the demand for drug candidates with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the exploration and validation of innovative scaffolds like 6-Oxa-3-azabicyclo[3.1.1]heptane will be paramount to the future of drug discovery.

References

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry.
  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed.
  • BenchChem. (2025). 6-Azabicyclo[3.1.1]heptane|High-Quality Research Chemical.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • PubChem. (n.d.). 6-Oxa-3-azabicyclo(3.1.1)heptane.
  • Wishka, D. G., et al. (2011). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Lund University Publications. (n.d.).
  • BenchChem. (2025). 6-Oxa-3-azabicyclo[3.1.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ResearchGate. (n.d.). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.
  • Encyclopedia.pub. (2022).
  • SYNTHESIS. (2012). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • SlidePlayer. (n.d.). Bioisosteres of Common Functional Groups.
  • Bio-protocol. (2017).
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • ResearchGate. (n.d.).
  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • Sigma-Aldrich. (n.d.).
  • Enamine. (n.d.). Spirocyclic Piperidine Bioisostere.
  • ResearchGate. (n.d.). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block | Request PDF.
  • ChemScene. (n.d.). 1414958-33-0 | 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride.

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of 6-Oxa-3-azabicyclo[3.1.1]heptane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of traditional aromatic rings with saturated bioisosteres is a key tactic to "escape from flatland" and improve the developability of drug candidates.[1] The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold has emerged as a valuable, achiral morpholine isostere, offering a rigid three-dimensional structure that can enhance physicochemical properties critical for a molecule's journey to becoming a successful therapeutic.[2][3]

This guide provides an in-depth comparative analysis of the key physicochemical properties of 6-oxa-3-azabicyclo[3.1.1]heptane analogs. We will explore how structural modifications to this core influence lipophilicity, solubility, basicity (pKa), and metabolic stability, supported by experimental data and detailed protocols to empower your own drug discovery programs.

The Strategic Importance of Physicochemical Properties

Before delving into the specifics of the bicyclic scaffold, it is crucial to understand why these properties are paramount in drug design. A delicate balance is required for any successful drug: it must be soluble enough to be absorbed and distributed in aqueous environments like blood plasma, yet lipophilic enough to cross cellular membranes to reach its target.[4][5]

  • Lipophilicity (LogP/LogD): This parameter measures a compound's affinity for a lipid-like environment versus an aqueous one.[5] It is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties. While high lipophilicity can improve membrane permeability, it can also lead to lower solubility, increased metabolic clearance, and potential off-target toxicity.[5]

  • Aqueous Solubility (LogS): A drug must be in solution to be absorbed. Poor solubility is a primary reason for the failure of promising drug candidates.[4]

  • Basicity (pKa): The pKa dictates the ionization state of a molecule at a given pH.[4] For basic compounds like the 6-oxa-3-azabicyclo[3.1.1]heptane analogs, the pKa influences their solubility, permeability, and potential for target engagement, as the charged (protonated) form often interacts differently with receptors than the neutral form.

  • Metabolic Stability: This refers to a compound's susceptibility to breakdown by metabolic enzymes, typically in the liver.[6] High metabolic instability leads to rapid clearance from the body, a short duration of action, and the potential formation of reactive metabolites.[6]

Comparative Analysis of 6-Oxa-3-azabicyclo[3.1.1]heptane Analogs

The rigid bicyclic structure of 6-oxa-3-azabicyclo[3.1.1]heptane offers distinct advantages over simple morpholines by reducing conformational flexibility. This rigidity can be exploited to fine-tune physicochemical properties through substitution.

Lipophilicity (LogP/LogD)

The parent 6-oxa-3-azabicyclo[3.1.1]heptane is a relatively polar scaffold, with a calculated XLogP3 of -0.3.[7] This provides a favorable starting point for designing compounds with balanced lipophilicity. Introducing substituents can significantly alter this value.

For instance, replacing a metabolically labile group in a parent drug with the 6-oxa-3-azabicyclo[3.1.1]heptane scaffold can decrease lipophilicity and improve ADME properties. Studies on related oxa-bicyclo[3.1.1]heptane isosteres have shown that replacing a meta-substituted benzene ring can decrease the experimental LogD value by as much as 0.5 units, a significant shift that can enhance solubility and reduce non-specific binding.[8]

Table 1: Comparison of Calculated Lipophilicity for Parent Scaffolds

CompoundStructureMolecular FormulaCalculated LogP
6-Oxa-3-azabicyclo[3.1.1]heptane C1C2CNCC1O2C5H9NO-0.3[7]
3-Oxa-6-azabicyclo[3.1.1]heptane C1C2COCC1N2C5H9NO(Not explicitly found, but expected to be similar)
MorpholineC1COCCN1C4H9NO-0.85
PiperidineC1CCNCC1C5H11N0.84

Causality Insight: The introduction of the oxygen atom and the constrained bicyclic structure contribute to the lower lipophilicity compared to a simple piperidine ring. The bridge forces a more defined three-dimensional shape, which can limit the types of nonpolar interactions the molecule can make compared to a more flexible ring system.

Basicity (pKa)

The nitrogen atom in the 6-oxa-3-azabicyclo[3.1.1]heptane scaffold imparts basicity. The pKa of this nitrogen is a critical parameter, as it determines the ratio of ionized to non-ionized drug at physiological pH (around 7.4). This, in turn, affects solubility and the ability to cross membranes.

Causality Insight: The pKa is governed by the stability of the protonated (conjugate acid) form. Electron-withdrawing groups pull electron density away from the nitrogen, destabilizing the positive charge of the conjugate acid and making the amine less basic. Conversely, electron-donating groups would be expected to increase basicity. The rigid structure of the bicyclo[3.1.1]heptane system can also influence the solvation of the protonated amine, further modulating the pKa relative to more flexible amines.

Aqueous Solubility & Metabolic Stability

A key driver for using saturated bicyclic scaffolds is the improvement of both solubility and metabolic stability.[8][10][11] Aromatic rings are often sites of oxidative metabolism by cytochrome P450 enzymes. Replacing them with sp³-rich, non-aromatic scaffolds like 6-oxa-3-azabicyclo[3.1.1]heptane removes these metabolic "hot spots."[6]

In a compelling example, the replacement of a meta-substituted benzene ring in the anticancer drug sonidegib with a 3-oxabicyclo[3.1.1]heptane core led to a dramatic improvement in several properties.[1][8]

Table 2: Physicochemical Property Improvement via Bioisosteric Replacement

CompoundKey ScaffoldLipophilicity (LogD)Aqueous Solubility
Sonidegibmeta-Benzene3.36 µM[1]
Sonidegib AnalogBicyclo[3.1.1]heptane3.34 µM[1]
Sonidegib Analog3-Oxabicyclo[3.1.1]heptane 2.8[8]34 µM (>500% increase) [1]

Causality Insight: The oxygen atom in the scaffold acts as a hydrogen bond acceptor, significantly improving interactions with water molecules and thereby increasing aqueous solubility.[1][11] Furthermore, the saturated nature of the bicyclic system is inherently more resistant to oxidative metabolism compared to an electron-rich phenyl ring, leading to enhanced metabolic stability and a longer biological half-life.[6][8][12]

Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for determining the key physicochemical properties discussed.

Protocol: Lipophilicity (LogD) Determination by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[4][5]

Workflow Diagram: Shake-Flask LogD Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock in DMSO prep_buffer 2. Prepare PBS Buffer (pH 7.4) prep_octanol 3. Pre-saturate Octanol with Buffer (and vice-versa) add_solvents 4. Add 1 mL Saturated Octanol & 1 mL Saturated Buffer to Vial prep_octanol->add_solvents add_cmpd 5. Add 10 µL Stock Solution (Final Conc. ~100 µM) add_solvents->add_cmpd shake 6. Shake vigorously (1 hour at 25°C) add_cmpd->shake centrifuge 7. Centrifuge to separate phases (15 min at 2000g) shake->centrifuge sample_aq 8a. Sample Aqueous Phase centrifuge->sample_aq analyze 9. Analyze Concentration (LC-MS/MS or UV-Vis) sample_aq->analyze sample_org 8b. Sample Organic Phase sample_org->analyze calculate 10. Calculate LogD = log([Org]/[Aq]) analyze->calculate

Caption: Workflow for Shake-Flask LogD Measurement.

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate n-octanol with the PBS buffer and vice-versa by mixing them vigorously for 24 hours and allowing the phases to separate. This ensures thermodynamic equilibrium.

  • Compound Addition: Add equal volumes (e.g., 1 mL) of the pre-saturated n-octanol and pre-saturated buffer to a glass vial. Add a small aliquot of a concentrated stock solution of the test compound (e.g., 10 µL of 10 mM in DMSO).

  • Equilibration: Cap the vial and shake vigorously using a mechanical shaker for at least 1 hour at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial (e.g., 15 minutes at 2000g) to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample a known volume from each layer. Determine the concentration of the compound in each phase using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: The distribution coefficient (LogD) is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogD = log10([Compound]octanol / [Compound]aqueous).

  • Self-Validation: Run a control compound with a known LogD value (e.g., propranolol) in parallel to validate the experimental setup and analytical method.

Protocol: pKa Determination by pH-Metric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH to find the inflection point, which corresponds to the pKa.[13][14]

Methodology:

  • System Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0). Use an automated titrator for precise delivery of the titrant.

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of approximately 1 mM.

  • Titration: If the compound is a base (as with our scaffold), titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the acid.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, use specialized software to calculate the pKa from the first derivative of the titration curve.

  • Self-Validation: Perform a titration of a known standard (e.g., pyridine) to confirm the accuracy of the system and titrant concentration.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This in vitro assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes.[6][12]

Workflow Diagram: HLM Metabolic Stability Assay

G cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis & Calculation prep_mix 1. Prepare Master Mix: HLM (0.5 mg/mL) Phosphate Buffer (pH 7.4) add_cmpd 2. Add Test Compound (1 µM) pre_incubate 3. Pre-incubate at 37°C for 5 min start_rxn 4. Start Reaction: Add NADPH (1 mM) pre_incubate->start_rxn time_points 5. Aliquot at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench 6. Quench Reaction: Add cold Acetonitrile with Internal Standard time_points->quench centrifuge 7. Centrifuge to precipitate protein quench->centrifuge analyze 8. Analyze Supernatant by LC-MS/MS centrifuge->analyze plot 9. Plot ln(% Remaining) vs. Time analyze->plot calculate 10. Calculate t½ and CLint plot->calculate

Caption: Workflow for HLM Metabolic Stability Assay.

Methodology:

  • Incubation: In a microcentrifuge tube, incubate the test compound (final concentration 1 µM) with human liver microsomes (HLM, final concentration 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation: After a brief pre-incubation to reach thermal equilibrium, initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Time Course: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a 2-3 fold excess of cold acetonitrile containing an internal standard (for LC-MS analysis).

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining relative to the internal standard.

  • Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line (k) is the elimination rate constant. The half-life (t½) is calculated as 0.693 / k. The intrinsic clearance (CLint) can then be calculated based on the half-life and protein concentration.

  • Self-Validation: Include positive and negative controls. A high-clearance compound (e.g., verapamil) validates enzyme activity, while a low-clearance compound (e.g., warfarin) serves as a negative control. A condition without NADPH should show no significant compound loss, confirming the reaction is cofactor-dependent.

Conclusion and Future Outlook

The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold represents a highly valuable building block in modern drug discovery. Its inherent properties—a rigid three-dimensional structure, lower lipophilicity, and the presence of a hydrogen bond-accepting oxygen—provide a powerful platform for designing drug candidates with improved physicochemical and ADME profiles. By strategically replacing planar, metabolically susceptible aromatic rings with this scaffold, medicinal chemists can significantly enhance aqueous solubility and metabolic stability, two of the most common hurdles in drug development.

The comparative data and detailed protocols provided in this guide serve as a foundational resource for researchers. By understanding the causal relationships between structural modifications and their physicochemical consequences, and by employing robust, self-validating experimental methods, development teams can more effectively navigate the complex path of optimizing lead compounds into viable clinical candidates.

References

  • α‐CF3‐Substituted Saturated Bicyclic Amines: Advanced Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

  • 6-Oxa-3-azabicyclo(3.1.1)heptane. PubChem, NIH. [Link]

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. ResearchGate. [Link]

  • Measuring pKas, logP and Solubility by Automated titration. Slideshare. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science Publisher. [Link]

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PMC, NIH. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, ACS Publications. [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Thieme. [Link]

  • 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. PMC, PubMed Central, NIH. [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. [Link]

  • Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers, RSC Publishing. [Link]

  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. PMC, NIH. [Link]

  • 112461-31-1 | Chemical Name : 6-Oxa-3-azabicyclo[3.1.1]heptane. Pharmaffiliates. [Link]

  • 3-Oxa-6-azabicyclo[3.1.1]heptane. PubChem, NIH. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Compounds Derived from 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that can serve as effective bioisosteres for commonly used pharmacophores is of paramount importance. The rigid, bicyclic structure of 6-Oxa-3-azabicyclo[3.1.1]heptane has emerged as a compelling morpholine isostere, offering the potential for improved potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the in vitro and in vivo evaluation of compounds derived from 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate, offering a comparative analysis of their potential as antimicrobial and anti-inflammatory agents. We will delve into the rationale behind experimental designs, present detailed protocols, and summarize key data to aid researchers in the development of next-generation therapeutics based on this promising scaffold.

The Rationale for Employing the 6-Oxa-3-azabicyclo[3.1.1]heptane Scaffold

The 6-Oxa-3-azabicyclo[3.1.1]heptane core is a bridged bicyclic morpholine that has garnered significant interest as a building block in medicinal chemistry.[1][2] Its constrained conformation, in contrast to the flexible nature of simple morpholines, can pre-organize substituents in a specific spatial orientation, potentially leading to enhanced binding affinity and selectivity for biological targets.[3] This structural rigidity makes it an attractive scaffold for designing molecules that can mimic the bioactive conformations of known drugs while offering unique physicochemical properties.

This guide will focus on the evaluation of N-substituted derivatives of 6-Oxa-3-azabicyclo[3.1.1]heptane, exploring how different functionalities appended to the nitrogen atom influence their biological activity. We will examine their performance in a panel of in vitro and in vivo assays, comparing them to established drugs in the fields of antimicrobial and anti-inflammatory research.

In Vitro Evaluation: A Multi-pronged Approach to Characterizing Biological Activity

The initial assessment of novel compounds invariably begins with a battery of in vitro assays designed to determine their intrinsic activity, specificity, and potential for off-target effects. Here, we outline a comprehensive in vitro testing cascade for derivatives of 6-Oxa-3-azabicyclo[3.1.1]heptane.

Antimicrobial Activity Assessment

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The following assays are fundamental for characterizing the antibacterial and antifungal potential of our candidate compounds.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution: The test compounds and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 6-Oxa-3-azabicyclo[3.1.1]heptane Derivatives

Compound IDStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
Compound A 1632>64
Compound B 81632
Compound C >64>64>64
Ciprofloxacin 0.50.015N/A
Fluconazole N/AN/A2

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results would be cited from peer-reviewed literature.

Anti-inflammatory Activity Assessment

Chronic inflammation is a hallmark of numerous diseases. The following in vitro assays provide insights into the potential anti-inflammatory mechanisms of our compounds.

Overproduction of nitric oxide by activated macrophages contributes to inflammation. This assay measures the ability of compounds to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds or a positive control (e.g., Dexamethasone) for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value (the concentration required to inhibit 50% of NO production) is determined.

Table 2: Comparative Anti-inflammatory Activity (IC50 in µM) of 6-Oxa-3-azabicyclo[3.1.1]heptane Derivatives

Compound IDNO Production Inhibition (IC50)
Compound X 12.5
Compound Y 5.2
Compound Z >50
Dexamethasone 0.8

Note: The data presented in this table is hypothetical and for illustrative purposes.

Essential Safety and Pharmacokinetic Profiling

Early assessment of a compound's safety and pharmacokinetic properties is crucial to de-risk its progression in the drug discovery pipeline.

It is essential to determine whether the observed biological activity is due to a specific mechanism or general cellular toxicity. The MTT assay is a widely used colorimetric assay to assess cell viability.

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias. An early assessment of hERG liability is a regulatory requirement.

Assays such as Caco-2 permeability (to predict intestinal absorption), plasma protein binding, and metabolic stability in liver microsomes provide critical data for predicting a compound's in vivo behavior.

In Vivo Evaluation: Validating Efficacy and Safety in Preclinical Models

Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Antimicrobial Efficacy in a Murine Sepsis Model

This model evaluates the ability of a compound to protect mice from a lethal bacterial infection.

  • Infection: Mice are infected intraperitoneally with a lethal dose of a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).

  • Treatment: At a specified time post-infection, groups of mice are treated with the test compound, a vehicle control, or a standard-of-care antibiotic (e.g., Vancomycin) via an appropriate route of administration (e.g., intravenous or oral).

  • Monitoring: The survival of the animals is monitored over a period of 7-14 days.

  • Data Analysis: Survival curves are plotted, and the efficacy of the test compound is compared to the control groups.

Table 3: In Vivo Efficacy of Compound B in a Murine Sepsis Model

Treatment GroupDose (mg/kg)Survival Rate (%)
Vehicle Control -0
Compound B 1060
Compound B 3080
Vancomycin 1090

Note: The data presented in this table is hypothetical and for illustrative purposes.

Anti-inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model

This is a classic and well-validated model for screening acute anti-inflammatory activity.

  • Compound Administration: Rats are pre-treated with the test compound, a vehicle control, or a standard anti-inflammatory drug (e.g., Indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Table 4: In Vivo Anti-inflammatory Efficacy of Compound Y

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control -0
Compound Y 2045
Compound Y 5065
Indomethacin 1075

Note: The data presented in this table is hypothetical and for illustrative purposes.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Derivatives Antimicrobial Antimicrobial Assays (MIC, MBC) Synthesis->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) Synthesis->Anti_inflammatory Safety Safety & PK Profiling (Cytotoxicity, hERG, ADME) Antimicrobial->Safety Anti_inflammatory->Safety Antimicrobial_vivo Antimicrobial Efficacy (Sepsis Model) Safety->Antimicrobial_vivo Anti_inflammatory_vivo Anti-inflammatory Efficacy (Paw Edema Model) Safety->Anti_inflammatory_vivo Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB NF-κB IKK->NF_kB iNOS iNOS NF_kB->iNOS Transcription NO Nitric Oxide iNOS->NO Compound_Y Compound Y Compound_Y->IKK Inhibition

Caption: Potential mechanism of action for an anti-inflammatory compound.

Conclusion and Future Directions

The 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold represents a valuable platform for the development of novel therapeutic agents. The data presented in this guide, while illustrative, highlights a systematic approach to evaluating the potential of its derivatives as antimicrobial and anti-inflammatory drugs. A thorough in vitro and in vivo screening cascade, as outlined, is essential for identifying lead candidates with promising efficacy and safety profiles.

Future research should focus on elucidating the structure-activity relationships (SAR) of these compounds to guide the rational design of more potent and selective molecules. Further in vivo studies in more complex disease models, along with comprehensive pharmacokinetic and toxicology assessments, will be crucial for advancing the most promising candidates toward clinical development. The versatility of the 6-Oxa-3-azabicyclo[3.1.1]heptane core suggests that its application may extend beyond the therapeutic areas discussed here, opening up exciting new avenues for drug discovery.

References

  • Daniel et al. Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block.
  • Request PDF. A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Available at: [Link].

Sources

Comparative Guide to the Biological Activity of 6-Oxa-3-azabicyclo[3.1.1]heptane and Its Open-Chain Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern medicinal chemistry, the strategic use of conformationally constrained scaffolds is a cornerstone of rational drug design. The 6-Oxa-3-azabicyclo[3.1.1]heptane core, a bridged bicyclic morpholine, represents a compelling three-dimensional building block that offers significant advantages over its flexible, open-chain analogs.[1][2][3] This guide provides an in-depth comparison of the biological and physicochemical properties of this rigid scaffold versus its acyclic counterparts. We will explore how its unique topology influences receptor binding, selectivity, and pharmacokinetic profiles, supported by established principles of molecular recognition and illustrative experimental protocols. The central thesis is that the pre-organization of pharmacophoric elements by the bicyclic system can lead to substantial gains in potency and selectivity by minimizing the entropic penalty associated with receptor binding.[3][4]

The Principle of Conformational Constraint: A Structural Overview

The fundamental difference between 6-Oxa-3-azabicyclo[3.1.1]heptane and its open-chain analogs lies in conformational freedom. This structural variance is the primary determinant of their differential biological activity.

The Rigid Scaffold: 6-Oxa-3-azabicyclo[3.1.1]heptane

6-Oxa-3-azabicyclo[3.1.1]heptane is a saturated heterocyclic system where a six-membered morpholine-like ring is locked into a specific, rigid conformation by a bridging methylene group.[3][4] This achiral structure is of particular interest as a bioisosteric replacement for morpholine, piperidine, and even meta-substituted benzene rings.[1][5][6][7]

Key Structural Attributes:

  • Conformational Pre-organization: The bicyclic framework locks the nitrogen and oxygen heteroatoms and any appended substituents into a defined three-dimensional arrangement. This rigidity reduces the entropic cost of binding to a biological target, as the molecule does not need to "pay" a significant energy penalty to adopt its bioactive conformation.[3][4]

  • Defined Vectorial Properties: The fixed geometry provides precise vectors for substituents, allowing for optimized interactions with specific residues within a receptor's binding pocket.

  • Achiral Nature: Its achirality simplifies synthesis and stereochemical considerations during biological evaluation.[1][5]

The Flexible Counterparts: Open-Chain Analogs

Open-chain analogs, such as N,N-disubstituted 2-aminoethyl ethers (e.g., N-ethyl-N-methyl-2-methoxyethanamine), possess multiple rotatable bonds.

Key Structural Attributes:

  • Conformational Flexibility: These molecules exist in solution as a dynamic equilibrium of numerous conformers. Only a subset of these conformations is likely to be biologically active.[8][9]

  • Entropic Penalty: For a flexible ligand to bind effectively, it must adopt a single, low-energy conformation that is complementary to the receptor. The transition from a multitude of solution-state conformers to a single bound state is entropically unfavorable.[10]

  • Potential for Non-Specific Binding: The ability to adopt various shapes can sometimes allow flexible molecules to bind to multiple, unintended off-targets, potentially leading to undesirable side effects.

G cluster_0 Structural Comparison cluster_1 Conformational States Rigid 6-Oxa-3-azabicyclo[3.1.1]heptane (Rigid Bicyclic Scaffold) img_rigid Flexible Open-Chain Analog (Flexible Acyclic Scaffold) img_flex SingleState Single, Pre-organized Bioactive Conformation img_rigid->SingleState  Leads to MultiState Ensemble of Conformers (Gauche, Anti, etc.) img_flex->MultiState  Exists as

Caption: Rigid vs. Flexible Scaffolds.

Impact on Biological Activity: A Comparative Analysis

The structural differences outlined above have profound implications for a molecule's interaction with biological targets.

Receptor Binding Affinity and Potency

Conformational restriction is a well-established strategy for enhancing binding affinity. By pre-paying the entropic cost of binding, the rigid 6-oxa-3-azabicyclo[3.1.1]heptane scaffold can form more favorable interactions with its target receptor.[3][10]

  • Rigid Analog: If the fixed conformation is complementary to the receptor's binding site, it can exhibit significantly higher affinity (lower Kᵢ or IC₅₀ values) and, consequently, greater potency. The binding energy is more favorable as it is not offset by a large loss of conformational entropy.

  • Flexible Analog: While a flexible ligand can adapt to a binding site (an "induced fit"), this process requires it to overcome an energy barrier to shed its conformational freedom.[8] This often results in lower intrinsic affinity compared to a perfectly matched rigid counterpart.

Target Selectivity

The precise three-dimensional arrangement of functional groups on the bicyclic core can be exploited to achieve high selectivity for a specific receptor or enzyme subtype.

  • Rigid Analog: A rigid scaffold that perfectly fits the topology of the intended target may fit poorly into the binding sites of off-targets, leading to a highly selective biological profile. This is crucial for minimizing side effects.

  • Flexible Analog: Its ability to contort can sometimes allow it to satisfy the binding requirements of multiple receptors, resulting in a less selective, "promiscuous" ligand.

Physicochemical and Pharmacokinetic Properties

Replacing flexible or flat aromatic systems with saturated, three-dimensional scaffolds like 6-oxa-3-azabicyclo[3.1.1]heptane is a key tactic in the "Escape from Flatland" strategy in drug design.[11] This often leads to improved drug-like properties.

Property6-Oxa-3-azabicyclo[3.1.1]heptaneOpen-Chain AnalogRationale
Binding Affinity Potentially HigherPotentially LowerReduced entropic penalty upon binding for the rigid scaffold.[3]
Selectivity Potentially HigherPotentially LowerPrecise 3D geometry of the rigid scaffold is less likely to fit off-targets.
Aqueous Solubility Generally ImprovedVariableIntroduction of a polar, sp³-rich core often increases solubility over flat, greasy structures.[11]
Lipophilicity (cLogP) Moderate & TunableVariableThe bicyclic core has a lipophilicity similar to morpholine.[1][5]
Metabolic Stability Potentially ImprovedSusceptible to CYP-mediated oxidationThe rigid structure can shield certain positions from metabolic enzymes.
Basicity (pKa) Similar to other cyclic aminesSimilar to acyclic aminesBasicity is influenced by the hybridization and inductive effects of the nitrogen atom's substituents.[12][13]

Experimental Validation: Quantifying Biological Activity

To empirically compare the biological activity of these two classes of compounds, a suite of standardized assays is required. A competitive radioligand binding assay is a foundational experiment for determining a compound's affinity for a specific receptor.

Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound (e.g., a derivative of 6-oxa-3-azabicyclo[3.1.1]heptane) by measuring its ability to displace a known radioligand from a target receptor.

Materials:

  • Cell membranes expressing the target receptor of interest.

  • Radioligand (e.g., ³H-labeled) with known affinity for the target.

  • Test compounds (bridged and open-chain analogs) at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail and a microplate scintillation counter.

Methodology:

  • Preparation: Thaw the receptor-expressing cell membranes on ice. Dilute them in ice-cold assay buffer to a final concentration that provides a robust signal (empirically determined).

  • Assay Plate Setup:

    • Total Binding: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known, non-labeled competitor ligand.

    • Test Compound Wells: Add 50 µL of the test compound at serially diluted concentrations.

  • Radioligand Addition: Add 50 µL of the radioligand (at a concentration close to its Kₔ) to all wells.

  • Membrane Addition: Add 100 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium. Causality: This step is critical to ensure the displacement reaction has completed, providing an accurate measure of competition.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand. Causality: The rapid, cold wash minimizes the dissociation of the bound radioligand from the receptor.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each test compound concentration.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding).

    • Convert the IC₅₀ to a Kᵢ (binding affinity constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion and Future Outlook

The comparison between 6-Oxa-3-azabicyclo[3.1.1]heptane and its open-chain analogs provides a clear illustration of the power of conformational constraint in drug design. While flexible molecules offer a broad net in the early stages of discovery, the introduction of a rigid, three-dimensional scaffold is a potent strategy for optimizing affinity, selectivity, and overall drug-like properties.

  • The 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold serves as a superior tool for lead optimization, where the desired pharmacophore geometry is known. Its ability to lock in a bioactive conformation can translate directly to enhanced potency and a cleaner pharmacological profile.

  • Open-chain analogs remain valuable as initial probes and for structure-activity relationship (SAR) studies where conformational requirements are still being elucidated. Their flexibility, however, often comes with inherent costs in potency and selectivity.

The judicious application of bridged bicyclic building blocks like 6-Oxa-3-azabicyclo[3.1.1]heptane will continue to be a critical strategy for medicinal chemists aiming to develop next-generation therapeutics with superior efficacy and safety.

References

  • Lyon, M. A., et al. (2011). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Synthesis, 16, 2619-2624.
  • An, G., et al. (2013). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 25(3), 463-465.
  • PubChem. 6-Oxa-3-azabicyclo(3.1.1)heptane. National Center for Biotechnology Information. [Link]

  • Hunter, C. A. (2004). The flexibility–complementarity dichotomy in receptor–ligand interactions. Chemical Society Reviews, 33(8), 529-537.
  • Daniel, D. S., et al. (2012). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Request PDF.
  • Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10459-10472.
  • Grygorenko, O. O., et al. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
  • Mykhailiuk, P. K., & Dibchak, D. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Request PDF.
  • Eswarappa, B., et al. (2014). Synthesis and antimicrobial activity of 4-benzyloctahydropyrrolo- [3,4-b][1][10]oxazine derivatives. Der Pharma Chemica, 6(3), 220-227.

  • Nwachukwu, J. C., & Nettles, K. W. (2012). Coupling of Receptor Conformation and Ligand Orientation Determine Graded Activity.
  • Iida, T., et al. (2022). Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Journal of the American Chemical Society, 144(46), 21064-21071.
  • Loeffler, H. H., et al. (2019). Comparison of Receptor–Ligand Restraint Schemes for Alchemical Absolute Binding Free Energy Calculations.
  • Schmidt, T. J., et al. (2008). Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. European Journal of Medicinal Chemistry, 43(11), 2431-2439.
  • Quora. (2016). Why are cyclic amines more basic than acyclic amines of same nature? [Link]

  • Mykhailiuk, P. K., & Dibchak, D. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters.
  • Zhang, Y., et al. (2017). General principles of binding between cell surface receptors and multi-specific ligands: A computational study.
  • Avramoff, M. (1981). Spiro and bicyclic aliphatic amines, a novel type of analgetics. European Journal of Medicinal Chemistry, 16(3), 199-206.
  • Linsky, M., et al. (2023). Optimizing Stability in Dynamic Small-Molecule Binding Proteins. ACS Synthetic Biology, 12(1), 143-154.
  • BenchChem. (2025). A Comparative Analysis of Basicity in Cyclic vs. Acyclic Amines.
  • Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
  • Research Square. (n.d.). Modular Assembly of Bioisosteric Bridged Aza...
  • Roy, B., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22359-22384.
  • Google Patents. (2018).
  • Mykhailiuk, P. K. (2025). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Request PDF.
  • Mykhailiuk, P. K., & Dibchak, D. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene.

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Molecules Containing the 6-Oxa-3-azabicyclo[3.1.1]heptane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Novel Scaffold in Drug Discovery

In modern medicinal chemistry, the strategic replacement of common aromatic rings with rigid, saturated, sp³-rich scaffolds is a powerful approach to "escape from flatland".[1] This strategy aims to improve the physicochemical and pharmacokinetic properties of drug candidates, such as solubility and metabolic stability, which are critical hurdles in the development pipeline.[2][3] The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold has emerged as a promising bioisostere, particularly for meta-substituted benzene rings.[2][4] Its constrained bicyclic structure offers a defined three-dimensional geometry for projecting substituents while the embedded oxygen and nitrogen atoms can enhance polarity and solubility.[5][6]

However, introducing any new scaffold into a drug design program necessitates a thorough evaluation of its metabolic liabilities. Understanding a compound's metabolic stability—its susceptibility to biotransformation by metabolic enzymes—is paramount for predicting its in vivo half-life, bioavailability, and potential for drug-drug interactions.[7][8][9][10] This guide provides an in-depth comparison and a practical framework for assessing the metabolic stability of molecules incorporating the 6-oxa-3-azabicyclo[3.1.1]heptane core, grounded in established experimental protocols and comparative data.

cluster_0 Common Bioisosteric Scaffolds Benzene meta-Substituted Benzene BCHep Bicyclo[3.1.1]heptane (BCHep) Benzene->BCHep Saturated Isostere OxaBCHep 6-Oxa-3-azabicyclo[3.1.1]heptane BCHep->OxaBCHep Heteroatom Introduction (Improves Polarity)

Caption: Isosteric relationship of the 6-oxa-3-azabicyclo[3.1.1]heptane scaffold.

Pillar 1: The Metabolic Landscape of Bicyclic Scaffolds

The metabolic fate of a drug candidate is primarily determined by Phase I and Phase II metabolic enzymes.[9] Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are the principal drivers of Phase I oxidative metabolism.[11][12][13][14]

For bicyclic amines, metabolic "soft spots" often include:

  • N-dealkylation: If the nitrogen atom is substituted.

  • Oxidation of adjacent carbons (α-carbon oxidation): Carbons adjacent to the nitrogen are susceptible to oxidation.

  • Oxidation of remote, unactivated C-H bonds: A common pathway for alicyclic structures.

The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold possesses unique structural features that influence its metabolic profile. The rigid framework can sterically shield certain C-H bonds from enzymatic attack, a known strategy for enhancing metabolic stability.[6][15] Conversely, the introduction of the oxygen atom increases polarity, which may alter how the molecule binds within the often-lipophilic active sites of CYP enzymes.[12][14] Preliminary studies suggest that this class of compounds may interact with enzymes involved in metabolic pathways, acting as potential modulators.[16]

Pillar 2: A Comparative Analysis Against Alternative Scaffolds

The true value of a scaffold is revealed through objective comparison. Experimental data shows that replacing a meta-substituted benzene ring with a 3-oxabicyclo[3.1.1]heptane analog (a close relative of our topic scaffold) in the anticancer drug Sonidegib led to marked improvements in key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

CompoundAqueous Solubility (µM)Caco-2 Permeability (10⁻⁶ cm/s)Metabolic Stability (t₁/₂ in MLM, min)
Sonidegib (Benzene core) 60.2Reference
Bicyclo[3.1.1]heptane Analog 4>5Improved[4]
3-Oxabicyclo[3.1.1]heptane Analog 23 >5 Improved [4]
Data synthesized from studies by Bume et al. on related scaffolds.[2][4] MLM = Mouse Liver Microsomes.

These data compellingly demonstrate that the introduction of the bicyclic, oxygen-containing scaffold can simultaneously enhance aqueous solubility, membrane permeability, and metabolic stability compared to a traditional aromatic ring.[2][4] The improved stability is likely due to the removal of the electron-rich aromatic ring, which is a common site for CYP-mediated oxidation.[17]

Pillar 3: Experimental Workflow for Metabolic Stability Assessment

To generate reliable and reproducible data, a standardized in vitro assay is essential. The liver microsomal stability assay is the workhorse of early drug discovery for evaluating Phase I metabolism.[18][19] Microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes, containing a high concentration of CYP enzymes.[7]

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

This protocol is designed to be a self-validating system by including appropriate controls.

1. Preparation of Reagents:

  • Test Compound Stock: Prepare a 10 mM stock solution of the 6-oxa-3-azabicyclo[3.1.1]heptane-containing molecule in DMSO.

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Liver Microsomes: Use pooled human liver microsomes (HLM) for human-relevant data, or microsomes from preclinical species (mouse, rat, dog) for comparative studies.[20][21] Thaw on ice and dilute to a working concentration of 1 mg/mL in phosphate buffer.

  • NADPH Regenerating System: This is critical for sustaining enzyme activity. A common system includes NADP+ (1.3 mM), Glucose-6-Phosphate (3.3 mM), Glucose-6-Phosphate Dehydrogenase (0.4 U/mL), and MgCl₂ (3.3 mM) in phosphate buffer.[22]

  • Termination Solution: Ice-cold Acetonitrile containing a suitable internal standard (a structurally similar, stable compound used for analytical normalization).

2. Experimental Workflow:

cluster_workflow Microsomal Stability Assay Workflow cluster_controls Essential Controls A 1. Pre-incubation Test Compound (1 µM final) + Liver Microsomes (0.5 mg/mL final) Incubate for 5 min at 37°C B 2. Initiate Reaction Add pre-warmed NADPH Regenerating System A->B C 3. Time Point Sampling At T=0, 5, 15, 30, 45 min, transfer aliquot to Termination Solution B->C D 4. Protein Precipitation Vortex samples, then centrifuge at high speed (e.g., 10,000 x g) C->D E 5. Sample Analysis Transfer supernatant to new plate/vials for LC-MS/MS analysis D->E F 6. Data Processing Calculate ln(% Remaining) vs. Time Determine k, t½, and CLint E->F Control1 Negative Control (-NADPH) Assess non-enzymatic degradation Control2 Positive Control (e.g., Verapamil, Testosterone) Known high-turnover compound to validate assay performance

Caption: Standard workflow for a liver microsomal stability assay.

3. Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and the diluted microsomal solution (final protein concentration 0.5 mg/mL).[20][21] Prepare separate wells for the -NADPH negative control (replace NADPH solution with buffer) and the positive control compound.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[22]

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the -NADPH controls.[21][23]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture into a separate plate or tubes containing the ice-cold termination solution.[20][21] The T=0 sample is taken immediately after adding NADPH.

  • Termination and Precipitation: The cold acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.[23] Vortex thoroughly and centrifuge at high speed for 10-15 minutes to pellet the precipitated protein.[23]

  • Analysis: Carefully transfer the supernatant, which contains the remaining parent compound, to a new plate for analysis.

Bioanalytical Quantification: The Role of LC-MS/MS

The concentration of the parent compound at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[24] This technique offers the high sensitivity and specificity required to measure drug concentrations in complex biological matrices.[25] The amount of remaining parent compound is determined by comparing its peak area to that of the internal standard.

Data Analysis and Interpretation

The data are processed to determine key stability parameters.[7]

  • Calculate % Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the resulting line is the negative of the elimination rate constant (-k).

  • Calculate Half-Life (t₁/₂): The half-life, or the time it takes for 50% of the compound to be metabolized, is calculated from the rate constant.

    • t₁/₂ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize the drug.[19][21]

    • CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein)

A longer half-life and lower intrinsic clearance value indicate greater metabolic stability.[21]

cluster_factors Factors Influencing Metabolic Stability of the Scaffold Scaffold 6-Oxa-3-azabicyclo [3.1.1]heptane Core Rigidity Structural Rigidity Scaffold->Rigidity Polarity Increased Polarity (from O and N atoms) Scaffold->Polarity Substituents Substituent Positions Scaffold->Substituents Stability_Inc Blocks access to metabolic 'soft spots' Rigidity->Stability_Inc Binding_Affinity Alters binding affinity to CYP active site Polarity->Binding_Affinity Substituents->Stability_Inc Substituents->Binding_Affinity

Caption: Key structural drivers of metabolic stability for the scaffold.

Conclusion

The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal for optimizing drug-like properties. Comparative data strongly suggests that its use as a bioisostere for aromatic rings can lead to significant improvements in metabolic stability, solubility, and permeability.[2][4] Assessing this stability is not a perfunctory step but a cornerstone of rational drug design.

By employing robust and well-controlled in vitro assays, such as the microsomal stability protocol detailed here, researchers can confidently quantify the metabolic half-life and intrinsic clearance of novel chemical entities. This data provides a critical filter for selecting compounds with favorable pharmacokinetic profiles, ultimately increasing the probability of success in the long and arduous journey of drug development.[18][26]

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • BioSera. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • ACS Publications. (n.d.). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3.... Retrieved from [Link]

  • Taylor & Francis Online. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from [Link]

  • ChemRxiv. (n.d.). Water-soluble Bioisosteres of meta-Benzenes. Retrieved from [Link]

  • ChemRxiv. (n.d.). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Retrieved from [Link]

  • ACS Publications. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ACS Publications. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Faculty of Pharmacy - Research Portal. (n.d.). Bioanalytical methods. Retrieved from [Link]

  • Walsh Medical Media. (2021). An Overview of Bioanalytical Methods. Retrieved from [Link]

  • Wiley Online Library. (2006). Cytochrome P450 enzymes in drug metabolism and chemical toxicology: An introduction. Biochemistry and Molecular Biology Education. Retrieved from [Link]

  • PubMed. (n.d.). Optimization of metabolic stability as a goal of modern drug design. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Biochemistry, Cytochrome P450. StatPearls. Retrieved from [Link]

  • PubMed Central. (n.d.). Classification of Scaffold Hopping Approaches. Retrieved from [Link]

  • PubMed. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. Retrieved from [Link]

  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. Retrieved from [Link]

  • PubMed Central. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017014321A1 - Oxadiazole derivatives useful as hdac inhibitors.
  • ResearchGate. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Microbiome metabolite quantification methods enabling insights into human health and disease. Retrieved from [Link]

  • PubMed Central. (n.d.). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioanalytical Tools for Drug Analysis. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate: A Guide for the Prudent Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For the drug development professional, the novel bicyclic morpholine isostere, 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate, represents a valuable building block in medicinal chemistry.[1][2] Its unique structural properties offer researchers a pathway to new chemical entities. However, beyond its synthetic utility lies the critical responsibility of its safe handling and disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in the principles of chemical reactivity, regulatory compliance, and laboratory safety. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: A Tale of Two Moieties

An SDS for the analogous compound, 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride, classifies it as a hazardous substance.[3] The key GHS classifications include:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[3]

The tosylate (p-toluenesulfonate) group, while generally stable, is an excellent leaving group in organic synthesis, a property that hints at its potential reactivity.[4] Tosylates are sulfonate esters, and their disposal must be approached with an awareness of their potential to undergo substitution or elimination reactions, especially in the presence of strong nucleophiles or bases.[5][6] Therefore, mixing this compound with unknown waste streams or attempting neutralization without a validated procedure is strongly discouraged due to the risk of uncontrolled reactions.

Inferred Hazard Summary for this compound:

Hazard ClassificationDescriptionRationale
Acute Toxicity Harmful if swallowed or inhaled.Based on data for the hydrochloride salt of the core bicyclic structure.[3]
Skin & Eye Irritant Causes skin and serious eye irritation.Based on data for the hydrochloride salt.[3]
Respiratory Irritant May cause respiratory irritation.Based on data for the hydrochloride salt.[3]
Reactive Potential Potential for undesired reactions with bases, strong acids, and nucleophiles.Based on the chemical nature of tosylates as good leaving groups.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a stringent PPE protocol is mandatory when handling this compound in any form, including during disposal preparation.

  • Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes and the potential for the solid to become airborne.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[3]

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit should be considered.[3]

  • Respiratory Protection: All handling of the solid compound should be done in a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[3]

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste. On-site treatment or neutralization is not recommended without specific, validated procedures due to its reactivity.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including unreacted material, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and mother liquors from crystallization, must be segregated as hazardous waste.

  • Do not mix this waste with other chemical streams unless you have explicit knowledge of their compatibility. In particular, avoid mixing with strong bases or oxidizing agents.

Step 2: Waste Containerization

  • Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle for solids or a glass bottle for solutions).

  • The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound" and its CAS number: 1339953-58-0.[7] Also, include the approximate concentration and quantity.

Step 3: Arrange for Professional Disposal

  • The collected waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[3]

  • These professional services have the capability to handle and dispose of chemical waste in compliance with all federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]

The following diagram outlines the decision-making workflow for the disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Workflow cluster_spill Spill Response start Start: Need to dispose of 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate waste ppe Don appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood segregate Segregate waste into a dedicated container fume_hood->segregate spill Spill Occurs fume_hood->spill label_waste Label container clearly: 'Hazardous Waste' Chemical Name & CAS No. segregate->label_waste store Store container in a designated satellite accumulation area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store->contact_ehs end Waste disposed of by licensed professionals contact_ehs->end evacuate Evacuate immediate area and alert others spill->evacuate assess Assess spill size (Minor vs. Major) evacuate->assess minor_spill Minor Spill: Use spill kit to absorb material. Place in hazardous waste container. assess->minor_spill Minor major_spill Major Spill: Contact EHS/Emergency Response IMMEDIATELY assess->major_spill Major minor_spill->contact_ehs

Caption: Disposal and Spill Response Workflow

Spill and Decontamination Procedures

Accidents happen, and preparedness is key. In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. For a minor spill that you are trained and equipped to handle, proceed with cleanup. For a major spill, evacuate the laboratory and contact your institution's emergency response team or EHS immediately.

  • Don PPE: Before addressing any spill, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.[3]

    • For a solution spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

    • Once absorbed, scoop the material into a designated hazardous waste container.

  • Decontamination:

    • Wash the spill area thoroughly with soap and water.

    • All materials used for cleanup (absorbents, contaminated gloves, etc.) must be placed in the hazardous waste container.

  • Reporting: Report the incident to your supervisor and EHS office, as per your institution's policy.

By adhering to these rigorous, scientifically-grounded procedures, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Management. (2024). Axonator. [Link]

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Hydrolysis mechanisms of alkynyl benzoates, tosylates, and phosphates. (1984). Journal of the American Chemical Society. [Link]

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. (2012). Request PDF. [Link]

  • This compound - CAS:1339953-58-0. (n.d.). Sunway Pharm Ltd. [Link]

  • Elimination of Tosylates. (n.d.). Sciencemadness.org. [Link]

  • Safety Data Sheet. (2024). Angene Chemical. [Link]

  • 6-Oxa-3-azabicyclo(3.1.1)heptane. (n.d.). PubChem. [Link]

  • Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2011). MDPI. [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. [Link]

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. (2012). Request PDF. [Link]

Sources

A Senior Application Scientist's Guide to Handling 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive framework for the safe handling, use, and disposal of 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate (CAS No. 1339953-58-0). As a key building block in medicinal chemistry, its unique bicyclic morpholine structure offers significant potential in drug discovery.[1][2][3] However, its chemical properties necessitate a robust safety protocol to protect researchers and ensure experimental integrity. In the absence of a specific Safety Data Sheet (SDS) for the tosylate salt, this guidance is synthesized from the known hazards of its core structure, the tosylate functional group, and data from structurally analogous compounds such as 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride.[4]

The central principle of this guide is proactive risk mitigation. Every step, from donning personal protective equipment to the final disposal of waste, is designed as a self-validating system to ensure the highest level of safety in the laboratory environment.

Hazard Assessment: Understanding the Risk Profile

This compound is a compound for which a detailed toxicological profile is not widely published. Therefore, a conservative approach to safety is mandatory. The hazard assessment is based on the constituent parts of the molecule: the bicyclic amine core and the tosylate counterion.

  • Bicyclic Amine Core: Structurally similar bicyclic amines and related heterocyclic compounds are known to be irritants and potentially toxic. The hydrochloride salt of 6-Oxa-3-azabicyclo[3.1.1]heptane is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

  • Tosylate Group: Tosylates are excellent leaving groups, which implies a degree of reactivity.[5][6] While the tosylate anion itself is relatively benign, the parent compound, p-toluenesulfonyl chloride, used in its synthesis, is corrosive and a lachrymator. Residual reagents or synthetic byproducts could be present.

Based on this analysis, this compound should be handled as a substance that is:

  • Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.[4]

  • An Irritant: Causes skin irritation and serious eye damage.[4]

  • A Potential Carcinogen: Some related compounds carry a carcinogenicity warning.

All work with this compound must be performed with the assumption of high toxicity.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the primary line of defense against exposure. The following table summarizes the required PPE.

Protection Level Equipment Rationale and Expert Commentary
Primary Engineering Control Certified Chemical Fume HoodAll handling of solid and solutions of this compound must be conducted in a fume hood to minimize inhalation exposure to dust or aerosols.[4][7]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles that meet the ANSI Z.87.1 standard are mandatory to protect against splashes. A face shield worn over goggles is required when handling larger quantities (>5g) or during reactions that could splash or pressurize.[4][8]
Hand Protection Chemical-Resistant Gloves (Double-Gloving Recommended)Nitrile gloves are a common choice for general chemical resistance, but it is crucial to consult the manufacturer's compatibility charts.[8] Given the potential for skin absorption and irritation, wearing two pairs of gloves (double-gloving) is a best practice. Change gloves immediately upon contamination and every 1-2 hours regardless.[4]
Body Protection Flame-Resistant Laboratory CoatA lab coat, fully buttoned, protects skin and personal clothing from contamination. Flame-resistant material is recommended as a general laboratory best practice.[7][8]
Foot Protection Closed-Toe, Chemical-Resistant ShoesProtects feet from spills and falling objects. Non-porous material is essential.[7][8]
Respiratory Protection NIOSH-Approved RespiratorRequired only when engineering controls are insufficient (e.g., cleaning a large spill outside of a fume hood). Use requires prior medical clearance, fit-testing, and training.[8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential for both safety and experimental success.

Pre-Handling Preparation
  • Risk Assessment: Before any new procedure, conduct a formal risk assessment. Identify potential hazards, exposure routes, and mitigation strategies.

  • Emergency Equipment: Verify that a safety shower, eyewash station, and appropriate fire extinguisher are accessible and functional.

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

Handling the Compound
  • Weighing: To prevent inhalation of fine particulates, weigh the solid compound inside the fume hood. Use a balance with a draft shield or a dedicated ventilated balance enclosure.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. The compound is moisture-sensitive and should be handled under dry conditions.

  • Reaction Setup: All reactions should be conducted in a fume hood. Ensure that glassware is properly secured and that heating or cooling baths are stable. Reactions involving tosylates can sometimes be exothermic; monitor the reaction temperature closely, especially during initial stages.[9]

The following diagram illustrates the essential workflow for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_risk Conduct Risk Assessment prep_emergency Verify Emergency Equipment prep_risk->prep_emergency prep_ppe Don Full PPE prep_emergency->prep_ppe handle_weigh Weigh Solid Compound prep_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decontaminate Decontaminate Surfaces & Glassware handle_react->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Core workflow for handling this compound.

Disposal Plan: Ensuring a Safe End-of-Life Cycle

Proper disposal is a critical component of laboratory safety. All waste containing this compound must be treated as hazardous.

Waste Stream Disposal Protocol
Solid Waste Collect unreacted compound and contaminated solids (e.g., weighing paper, contaminated silica gel) in a clearly labeled, sealed hazardous waste container. Label as "Acutely Toxic Organic Solid Waste."
Liquid Waste Collect solutions containing the compound in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams. Label with the full chemical name and associated hazards (e.g., "Toxic," "Irritant").[4]
Contaminated Labware Place disposable items (e.g., pipette tips, gloves, TLC plates) in a designated solid hazardous waste container.[4] Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol) in the fume hood, with the rinsate collected as hazardous liquid waste.

The decision-making process for waste segregation is outlined below.

cluster_waste_type cluster_containers start Generate Waste Containing Compound is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Dispose in 'Acutely Toxic Solid Waste' Container is_solid->solid_container Yes is_sharps Is it a contaminated sharp? is_liquid->is_sharps No liquid_container Dispose in 'Hazardous Liquid Waste' Container is_liquid->liquid_container Yes sharps_container Dispose in Sharps Container is_sharps->sharps_container Yes

Caption: Waste segregation decision tree for this compound.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

  • Spill: Evacuate the area. If the spill is large or outside of a fume hood, contact your institution's environmental health and safety department. For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, unlocking its potential while maintaining the highest standards of laboratory safety.

References

  • This compound - Sigma-Aldrich. Sigma-Aldrich.

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.

  • This compound|Bicyclic Morpholine - Benchchem. Benchchem.

  • Safety Data Sheet - Angene Chemical. Angene Chemical.

  • This compound 97% | CAS: 1339953-58-0 | AChemBlock. AChemBlock.

  • Personal protective equipment for handling 6-Bromocinnolin-4-amine - Benchchem. Benchchem.

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Thieme E-Books & E-Journals.

  • Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. Organic-synthesis.com.

  • 6-Oxa-3-azabicyclo[3.1.1]heptane - PubChem - NIH. PubChem.

  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate | Request PDF. ResearchGate.

  • Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. Respirex International.

  • Protective Equipment - American Chemistry Council. American Chemistry Council.

  • This compound - CAS:1339953-58-0. Sunway Pharm Ltd.

  • Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters.

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

  • Personal Protective Equipment (PPE) – Biorisk Management. Centers for Disease Control and Prevention.

  • 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate - AK Scientific, Inc. AK Scientific, Inc.

  • Tosylates And Mesylates - Master Organic Chemistry. Master Organic Chemistry.

  • Preparation of mesylates and tosylates (video) - Khan Academy. Khan Academy.

  • EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. The Royal Society of Chemistry.

  • 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride | 1414958-33-0 - ChemicalBook. ChemicalBook.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxa-3-azabicyclo[3.1.1]heptane tosylate
Reactant of Route 2
Reactant of Route 2
6-Oxa-3-azabicyclo[3.1.1]heptane tosylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.